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  • Product: 3,4,5,6-Tetrahydro-2H-azepine
  • CAS: 2214-81-5

Core Science & Biosynthesis

Foundational

Introduction: The Azepine Core in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 3,4,5,6-Tetrahydro-2H-azepine and Its Derivatives This guide provides a comprehensive exploration of the chemical properties, synthesis, and reactivity of 3,4,5,6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3,4,5,6-Tetrahydro-2H-azepine and Its Derivatives

This guide provides a comprehensive exploration of the chemical properties, synthesis, and reactivity of 3,4,5,6-tetrahydro-2H-azepine, a pivotal seven-membered unsaturated nitrogen heterocycle. This scaffold is a cornerstone in the development of complex molecules with significant biological activity. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and present key data in a clear, accessible format for researchers, scientists, and drug development professionals.

The 3,4,5,6-tetrahydro-2H-azepine ring system, an unsaturated variant of the fully saturated azepane (hexamethylene imine), represents a crucial structural motif in organic chemistry. Its importance stems from its presence in numerous natural products and synthetic compounds exhibiting remarkable pharmacological activities, including balanol, a potent protein kinase C (PKC) inhibitor, and galanthamine, used in the treatment of Alzheimer's disease.[1] The inherent reactivity of the endocyclic imine functionality, combined with the conformational flexibility of the seven-membered ring, makes it a versatile building block for constructing complex molecular architectures.

This guide will focus on the intrinsic chemical properties of this scaffold, exploring its synthesis, spectroscopic signature, and characteristic reactivity, providing the foundational knowledge required for its effective application in research and development.

Synthesis Strategies: From Industrial Precursors to Advanced Cyclizations

The synthesis of the tetrahydroazepine core can be approached from several angles, ranging from the modification of industrial feedstocks to sophisticated, stereoselective cyclization reactions.

The Classical Approach via ε-Caprolactam

The most prevalent industrial precursor to the related saturated azepane ring is ε-caprolactam, the monomer for Nylon 6. The synthesis of ε-caprolactam is a cornerstone of industrial organic chemistry, most commonly achieved through the Beckmann rearrangement of cyclohexanone oxime.[2] While reduction of ε-caprolactam yields the fully saturated azepane, its lactam functionality serves as a versatile handle for derivatization into unsaturated systems.

For example, O-alkylation of ε-caprolactam produces 7-alkoxy-3,4,5,6-tetrahydro-2H-azepines (O-alkyl caprolactims), which are valuable reactive intermediates. A green synthesis protocol has been developed using dimethyl carbonate (DMC) as a benign methylating agent.[3]

Key Process Insights: The choice of DMC over traditional alkylating agents like dimethyl sulfate or methyl halides is driven by its significantly lower toxicity and the formation of innocuous byproducts (methanol and CO2). The reaction proceeds via nucleophilic attack of the lactam oxygen onto the electrophilic methyl group of DMC.

Protocol: Green Synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine [3]

  • Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Initial Charge: ε-Caprolactam is added to the flask.

  • Reagent Addition: Dimethyl carbonate is added dropwise over a period of 2 hours at a controlled temperature of 353 K (80°C). The optimal molar ratio of DMC to ε-caprolactam is 0.6.

  • Reaction: The reaction mixture is stirred for an additional 1 hour post-addition to ensure complete conversion.

  • Workup & Purification: The product is isolated and purified. Gas chromatography is used to confirm purity, which can exceed 98%, with yields around 81.2%.[3]

Advanced Synthesis: Iron-Catalyzed Silyl Aza-Prins Cyclization

For the construction of highly functionalized tetrahydroazepines, modern cyclization methods offer superior control and efficiency. A recently developed methodology utilizes an iron(III)-catalyzed silyl aza-Prins cyclization, which forms C-N, C-C, and endocyclic C=C bonds in a single, atom-economical step.[1][4]

Causality Behind Experimental Design: This reaction is a powerful example of tandem catalysis. An iron(III) salt, a sustainable and inexpensive Lewis acid, first activates an aldehyde for condensation with a homoallylic amine. The resulting iminium ion is poised for intramolecular cyclization. The strategically placed silyl group facilitates the final elimination step (a Peterson-type elimination) to form the endocyclic double bond, a process favored by the formation of a strong Si-O bond.[1][4] The choice of a non-coordinating solvent like dichloromethane (DCM) is critical to prevent sequestration of the Lewis acid catalyst.

Experimental Workflow: Silyl Aza-Prins Cyclization

G cluster_reaction Reaction Conditions cluster_workup Workup & Isolation amine Homoallylic Amine (6a/6b) dissolve Dissolve Amine in dry DCM amine->dissolve aldehyde Aldehyde add Add Aldehyde & Catalyst aldehyde->add catalyst Iron(III) Salt (e.g., FeBr3) catalyst->add cool Cool to 0 °C dissolve->cool cool->add stir Stir until complete (TLC) add->stir quench Quench with Water stir->quench extract Extract with DCM (3x) quench->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography) dry->purify product Substituted Tetrahydroazepine (7) purify->product

Caption: Workflow for Iron-Catalyzed Tetrahydroazepine Synthesis.

Protocol: General Procedure for Silyl Aza-Prins Cyclization [1][4]

  • Preparation: To a solution of the homoallylic amine (1.0 equiv) in dry dichloromethane (DCM, 0.1 M) in a flame-dried flask under an inert atmosphere, cool the solution to 0 °C.

  • Reagent Addition: Add the corresponding aldehyde (1.2–1.5 equiv) followed by the iron(III) salt catalyst (e.g., FeBr₃ or FeCl₃, 0.1 equiv).

  • Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Separate the layers and extract the aqueous phase three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tetrahydroazepine derivative.

Proposed Reaction Mechanism

The reaction proceeds through a well-defined pathway supported by DFT calculations.[1]

G reactants Amine + Aldehyde + Fe(III) Catalyst iminium Iminium Ion Intermediate (14) reactants->iminium Condensation carbocation Cyclized Carbocation Intermediate (15) iminium->carbocation Intramolecular aza-Prins Cyclization product Tetrahydroazepine (7) + Ph3SiOH carbocation->product Peterson-type Elimination

Caption: Mechanism of the Silyl Aza-Prins Cyclization.[4]

  • Condensation: The reaction initiates with a Lewis acid-catalyzed condensation between the amine and the aldehyde to form an iminium ion (14).[4]

  • Cyclization: The pendant alkene acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular fashion. This forms the seven-membered ring and generates a carbocation (15), which is stabilized by the β-silyl effect.[4]

  • Elimination: A subsequent Peterson-type elimination, driven by the formation of triphenylsilanol, introduces the endocyclic double bond to furnish the final tetrahydroazepine product (7).[4]

Physicochemical and Spectroscopic Properties

The properties of 3,4,5,6-tetrahydro-2H-azepine and its derivatives are dictated by the interplay of the imine functionality and the cyclic structure.

Core Physicochemical Data

The following table summarizes key computed and experimental properties for the parent compound and a common derivative.

Property3,4,5,6-Tetrahydro-2H-azepine7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
CAS Number 2214-81-5[5]2525-16-8[6][7]
Molecular Formula C₆H₁₁N[5]C₇H₁₃NO[6][7]
Molecular Weight 97.16 g/mol [5]127.18 g/mol [6]
Boiling Point (T_boil_) Not available468.31 K[6]
LogP 1.63[5]1.61[6]
Topological Polar Surface Area (TPSA) 12.36 Ų[5]21.59 Ų
Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a substituted tetrahydroazepine, such as 2-hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine, shows characteristic signals for the vinylic protons of the endocyclic double bond as multiplets around δ 5.5-5.7 ppm. The allylic protons appear further downfield, while the remaining methylene groups give rise to complex multiplets in the aliphatic region (δ 1.0-2.4 ppm).[4]

  • ¹³C NMR Spectroscopy: In the carbon spectrum, the sp² carbons of the C=N-R system are typically found in the range of δ 127-139 ppm. The aliphatic sp³ carbons of the ring resonate between δ 20-55 ppm.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key imine functionality. For O-methyl caprolactim, a strong absorption band corresponding to the C=N stretching vibration is observed. The spectrum also displays characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and potentially just above 3000 cm⁻¹ if vinylic C-H bonds are present.[8]

  • Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is readily observed. For 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, major fragments are observed at m/z values of 112, 56, 48, and 41, corresponding to characteristic fragmentation pathways of the cyclic imino ether.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of the tetrahydroazepine core is dominated by the endocyclic imine bond.

G cluster_reactions Key Reactivity Pathways cluster_products Resulting Products imine N C 3,4,5,6-Tetrahydro-2H-azepine reduction Reduction (e.g., NaBH4, H2/Pd) imine:c->reduction hydrolysis Acidic Hydrolysis imine:c->hydrolysis addition Nucleophilic Addition (e.g., Grignard, Organolithium) imine:c->addition azepane Azepane (Hexamethylene imine) reduction->azepane amino_ketone Ring-Opened Amino Ketone hydrolysis->amino_ketone c_substituted C-Substituted Azepane addition->c_substituted

Caption: General Reactivity of the Tetrahydroazepine Imine Bond.

  • Reduction: The imine double bond is readily reduced to the corresponding secondary amine (azepane or hexamethylene imine). This transformation is commonly achieved using reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation (H₂ over Pd, Pt, or Ni catalysts). This provides access to the fully saturated and often more stable azepane core.

  • Hydrolysis: Being a Schiff base, the imine is susceptible to hydrolysis under acidic conditions, which cleaves the C=N bond to yield a ring-opened amino ketone. This reactivity must be considered when planning synthetic sequences or formulating final compounds.

  • Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by a wide range of carbon-based nucleophiles, such as Grignard reagents or organolithium compounds. This reaction provides a powerful method for introducing substituents at the C2 position of the azepane ring system.

  • Cycloaddition Reactions: The azepine ring can participate in various cycloaddition reactions, serving as a building block for more complex fused or tricyclic systems, which are of great interest in medicinal chemistry.[9]

Applications in Drug Discovery and Beyond

The tetrahydroazepine scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been reported to possess a wide array of pharmacological activities.[10] The seven-membered ring provides an excellent template for creating three-dimensional diversity, allowing for precise interaction with biological targets.

  • Central Nervous System (CNS) Agents: Many azepine-containing compounds exhibit activity as anticonvulsants, analgesics, and anxiolytics.[10]

  • Antimicrobial and Antitumor Activity: Fused heterocyclic azepine derivatives have shown promise as antimicrobial and antitumor agents.[10]

  • Polymer Chemistry: The precursor, ε-caprolactam, is the monomer for the large-scale production of Nylon 6, a major engineering thermoplastic.[2]

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed. 3,4,5,6-Tetrahydro-2H-azepine is classified as a hazardous substance.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water).[5]

  • Storage: The compound should be stored in a cool, dry, well-ventilated area, sealed in a dry environment, typically at 2-8°C.[5]

References

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Cheméo. [Link]

  • 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. PubChem. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. National Institutes of Health (NIH). [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

  • The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. ResearchGate. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

  • 3,4,5,6-Tetrahydro-2H-azepine. PubChem. [Link]

  • GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research. [Link]

  • 3,4,5,6-Tetrahydro-2H-azepine. NIST WebBook. [Link]

  • 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. NIST WebBook. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3,4,5,6-Tetrahydro-2H-azepine: A Technical Guide

Introduction 3,4,5,6-Tetrahydro-2H-azepine, also known by its CAS number 2214-81-5, is a seven-membered unsaturated heterocyclic amine.[1][2] Its structural framework is of interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4,5,6-Tetrahydro-2H-azepine, also known by its CAS number 2214-81-5, is a seven-membered unsaturated heterocyclic amine.[1][2] Its structural framework is of interest to researchers in medicinal chemistry and drug development due to its presence in a variety of more complex biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, quality control, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3,4,5,6-tetrahydro-2H-azepine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established principles of spectroscopy to predict and interpret its spectral characteristics. This approach provides a robust framework for researchers working with this and structurally related compounds.

Molecular Structure and Isomerism

The structure of 3,4,5,6-tetrahydro-2H-azepine features a seven-membered ring containing one nitrogen atom and one endocyclic double bond. The position of this double bond can lead to different isomers. This guide focuses on the isomer where the double bond is between carbons 2 and 3, as depicted below.

Molecular Structure of 3,4,5,6-Tetrahydro-2H-azepine cluster_0 C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 = C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N7 N7 C6->N7 N7->C1 Predicted Mass Spectrometry Fragmentation of 3,4,5,6-Tetrahydro-2H-azepine M [C₆H₁₁N]⁺˙ m/z = 97 F1 [C₅H₉N]⁺˙ m/z = 83 M->F1 - CH₂ F2 [C₄H₈N]⁺ m/z = 70 M->F2 - C₂H₅ F3 [C₃H₅N]⁺˙ m/z = 55 F1->F3 - C₂H₄

Caption: A simplified representation of potential fragmentation pathways.

A prominent fragmentation pathway for cyclic amines involves the cleavage of the C-C bond adjacent to the nitrogen, followed by further rearrangements. The loss of an ethyl radical (C₂H₅) to form a fragment at m/z = 70 is a plausible pathway.

Experimental Protocols: A General Overview

While specific experimental data for the title compound is sparse, the following are general, industry-standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, D₂O, DMSO-d₆). For 3,4,5,6-tetrahydro-2H-azepine, CDCl₃ is a common choice.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard pulse sequences.

IR Spectroscopy Sample Preparation
  • Neat Liquid: If the sample is a liquid, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry Sample Introduction
  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this, GC-MS is an ideal method. The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities before being introduced into the mass spectrometer.

  • Direct Infusion: Alternatively, the sample can be introduced directly into the ion source of the mass spectrometer via a syringe pump.

  • Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of 3,4,5,6-tetrahydro-2H-azepine based on fundamental principles of NMR, IR, and MS. While awaiting the public availability of comprehensive experimental data, these predictions offer a valuable resource for researchers, aiding in the identification and characterization of this and structurally similar compounds. The provided general protocols serve as a reminder of the best practices for obtaining high-quality spectroscopic data.

References

  • PubChem. 3,4,5,6-Tetrahydro-2H-azepine. National Center for Biotechnology Information. [Link]

Sources

Foundational

3,4,5,6-Tetrahydro-2H-azepine molecular weight and formula

An In-Depth Technical Guide to 3,4,5,6-Tetrahydro-2H-azepine: Properties, Synthesis, and Applications in Modern Chemistry This technical guide provides a comprehensive overview of 3,4,5,6-tetrahydro-2H-azepine, a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,4,5,6-Tetrahydro-2H-azepine: Properties, Synthesis, and Applications in Modern Chemistry

This technical guide provides a comprehensive overview of 3,4,5,6-tetrahydro-2H-azepine, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. This document delves into its fundamental molecular and physical properties, outlines key synthetic strategies, discusses its reactivity and potential applications, and provides essential safety and handling protocols.

Core Molecular and Physicochemical Profile

3,4,5,6-Tetrahydro-2H-azepine is a cyclic imine, a seven-membered heterocyclic compound containing one nitrogen atom. Its structure is foundational for a variety of more complex molecules, particularly within the pharmaceutical landscape.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

  • Molecular Formula: C₆H₁₁N

  • Molecular Weight: 97.16 g/mol

Chemical Identifiers

For unambiguous identification in research and procurement, the following identifiers are used:

IdentifierValue
CAS Number 2214-81-5
IUPAC Name 3,4,5,6-tetrahydro-2H-azepine
Synonyms 3,4,5,6-Tetrahydroazepine, Azacycloheptene
Physicochemical Properties

The physical properties of 3,4,5,6-tetrahydro-2H-azepine dictate its handling, storage, and application in various solvent systems.

PropertyValueSource
Topological Polar Surface Area 12.4 Ų
XLogP3 0.4
Hydrogen Bond Acceptor Count 1
Complexity 66.6

Molecular Structure and Spectroscopic Analysis

The structural arrangement of 3,4,5,6-tetrahydro-2H-azepine is key to its reactivity. The endocyclic imine (C=N) bond is the primary site of chemical transformations.

Exploratory

An In-depth Technical Guide to Azepine and Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: Initial analysis revealed a discrepancy between the provided CAS number (2214-81-5) and the requested chemical name ("2,4-Diphenyl-6-methylpyrimidine"). This guide will address this by...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Initial analysis revealed a discrepancy between the provided CAS number (2214-81-5) and the requested chemical name ("2,4-Diphenyl-6-methylpyrimidine"). This guide will address this by first providing a comprehensive overview of the compound associated with the given CAS number, 3,4,5,6-Tetrahydro-2H-azepine . Subsequently, it will explore the available information on the requested, though less documented, 2,4-Diphenyl-6-methylpyrimidine and its structurally related analogs.

Part 1: 3,4,5,6-Tetrahydro-2H-azepine (CAS: 2214-81-5)

Introduction and Significance

3,4,5,6-Tetrahydro-2H-azepine is a cyclic imine belonging to the azepine class of seven-membered heterocyclic compounds. Azepine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and natural products.[1] This particular azepine is noteworthy as a key intermediate in the mammalian metabolism of 1,6-diaminohexane. Specifically, it is involved in the enzymatic conversion to 6-aminohexanoic acid and its corresponding lactam, caprolactam, a precursor to Nylon-6.[2] Understanding the properties and reactivity of this intermediate is crucial for toxicological studies of hexamethylenediamine and related compounds, as well as for potential applications in biocatalysis and synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4,5,6-Tetrahydro-2H-azepine is provided in the table below. These properties are essential for designing experimental protocols, including solvent selection, purification methods, and storage conditions.

PropertyValueSource
Molecular Formula C₆H₁₁N[2][3]
Molecular Weight 97.16 g/mol [2][3]
Boiling Point 163.9 ± 13.0 °C (Predicted)[4]
Density 0.92 ± 0.1 g/cm³ (Predicted)[4]
pKa 7.46 ± 0.20 (Predicted)[4]
SMILES C1CCC=NCC1[2][3]
InChIKey WNHPMKYMPWMAIT-UHFFFAOYSA-N[2]
Synthesis and Reactivity

The synthesis of 3,4,5,6-Tetrahydro-2H-azepine can be achieved through various synthetic routes, often involving ring-expansion reactions or the cyclization of linear precursors. One common approach involves the intramolecular cyclization of ω-haloamines.

Experimental Protocol: Synthesis via Silyl Aza-Prins Cyclization

A modern and efficient method for the synthesis of tetrahydroazepine derivatives is the silyl aza-Prins cyclization. This reaction involves the condensation of a homoallylic amine with an aldehyde, followed by an intramolecular cyclization. Below is a generalized protocol based on this methodology.[5]

Step 1: Preparation of the Homoallylic Amine Precursor

  • Synthesize the appropriate N-protected homoallylic amine with a silyl group at the allylic position.

Step 2: Silyl Aza-Prins Cyclization

  • Dissolve the homoallylic amine (1.0 equiv) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired aldehyde (1.5 equiv) to the reaction mixture.

  • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 equiv), to initiate the cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroazepine derivative.

Logical Relationship: Silyl Aza-Prins Cyclization Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Purification A Homoallylic Amine D Condensation A->D B Aldehyde B->D C Lewis Acid Catalyst (e.g., FeBr3) C->D E Iminium Ion Formation D->E [H2O loss] F Intramolecular Cyclization E->F [C-C bond formation] G Peterson-type Elimination F->G [Si elimination] H Crude Tetrahydroazepine G->H I Purification (Column Chromatography) H->I J Pure Tetrahydroazepine I->J

Caption: Workflow for the synthesis of tetrahydroazepines via silyl aza-Prins cyclization.

Mechanism of Action in Biological Systems

As previously mentioned, 3,4,5,6-Tetrahydro-2H-azepine is an intermediate in the metabolism of 1,6-diaminohexane. This conversion is catalyzed by mammalian liver aldehyde oxidase.[2] The proposed metabolic pathway involves the oxidative deamination of one of the primary amine groups of 1,6-diaminohexane to form an aldehyde, which then cyclizes to form the imine, 3,4,5,6-tetrahydro-2H-azepine. This intermediate is then further metabolized.

Signaling Pathway: Metabolic Conversion of 1,6-Diaminohexane

G A 1,6-Diaminohexane B Aldehyde Intermediate A->B Aldehyde Oxidase C 3,4,5,6-Tetrahydro-2H-azepine (CAS 2214-81-5) B->C Intramolecular Cyclization D 6-Aminohexanoic Acid C->D Further Metabolism E Caprolactam D->E Lactamization

Caption: Metabolic pathway of 1,6-diaminohexane to caprolactam via 3,4,5,6-tetrahydro-2H-azepine.

Hazards and Safety Information

3,4,5,6-Tetrahydro-2H-azepine is a hazardous chemical that requires careful handling. The following table summarizes its GHS hazard classifications.

GHS PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]

Safety Precautions and Handling:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Part 2: 2,4-Diphenyl-6-methylpyrimidine and Related Analogs

Synthesis of Substituted Pyrimidines

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or amidine derivative. For a compound like 2,4-Diphenyl-6-methylpyrimidine, a plausible synthetic route would involve the reaction of a diketone with an appropriate amidine.

A general and widely used method for the synthesis of 4,6-diarylpyrimidin-2-amines involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine hydrochloride.[2]

Experimental Protocol: Generalized Synthesis of 4,6-Diaryl-2-aminopyrimidines

  • Synthesize the desired chalcone derivative by the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an aromatic methyl ketone.

  • In a round-bottom flask, dissolve the chalcone (1.0 equiv) in a suitable solvent such as dimethylformamide (DMF).

  • Add guanidine hydrochloride (1.2 equiv) to the solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,6-diaryl-2-aminopyrimidine.

Logical Relationship: Synthesis of 4,6-Diaryl-2-aminopyrimidines

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification A Chalcone C Condensation Reaction (in DMF, reflux) A->C B Guanidine Hydrochloride B->C D Precipitation in Water C->D E Filtration & Drying D->E F Recrystallization E->F G Pure 4,6-Diaryl-2-aminopyrimidine F->G

Caption: Generalized workflow for the synthesis of 4,6-diaryl-2-aminopyrimidines from chalcones.

Potential Biological Activities and Research Applications

While specific data for 2,4-Diphenyl-6-methylpyrimidine is scarce, the broader class of substituted pyrimidines has been extensively investigated for various therapeutic applications. The biological activity is highly dependent on the nature and position of the substituents on the pyrimidine ring.

  • Anticancer Activity: Many pyrimidine derivatives have been developed as anticancer agents. For instance, dual inhibitors of BRD4 and PLK1, which are promising targets in oncology, have been designed around a pyrimidine core.[7] These compounds can induce apoptosis and halt cell cycle progression in cancer cells.

  • Antimicrobial and Antiprotozoal Activity: Pyrimidine derivatives have shown efficacy against a range of pathogens. For example, certain 2,4-diamino-6-methylpyrimidines have been investigated for the treatment of Chagas' disease.[4]

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy and for the treatment of inflammatory diseases.

  • G-Protein Coupled Receptor (GPCR) Modulation: Substituted pyrimidines have been explored as ligands for various GPCRs, which are important drug targets.[7]

Inferred Hazards and Safety

Without a specific Safety Data Sheet (SDS), the hazards of 2,4-Diphenyl-6-methylpyrimidine can be inferred from structurally related compounds. Many substituted pyrimidines are crystalline solids and may cause irritation upon contact with the skin, eyes, and respiratory tract.

General Handling Precautions for Novel Pyrimidine Derivatives:

  • Assume Toxicity: Treat any novel or uncharacterized compound as potentially hazardous.

  • Use Appropriate PPE: Wear safety glasses, gloves, and a lab coat.

  • Work in a Ventilated Area: Handle the compound in a fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Minimize skin and eye contact. In case of contact, flush the affected area with copious amounts of water.

  • Proper Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • González-Lainez, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11785-11795. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3,4,5,6-Tetrahydro-2H-azepine. National Center for Biotechnology Information. Available at: [Link]

  • Prasad, Y. R., et al. (2011). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Pharmacy Research, 4(9), 3045-3047. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available at: [Link]

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Foundational

Reactivity of the endocyclic double bond in tetrahydro-2H-azepine

An In-Depth Technical Guide to the Reactivity of the Endocyclic Double Bond in Tetrahydro-2H-azepines For Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydro-2H-azepine scaffold is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Endocyclic Double Bond in Tetrahydro-2H-azepines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-2H-azepine scaffold is a privileged seven-membered heterocyclic motif integral to numerous pharmacologically active compounds and complex natural products.[1][2] The endocyclic double bond within this structure, which imparts the character of a cyclic enamine, is the focal point of its chemical reactivity. Understanding and manipulating this functionality is paramount for the synthesis and diversification of azepine-based molecules. This guide provides a comprehensive exploration of the electronic nature of this double bond and its subsequent reactivity towards a range of electrophilic and pericyclic reactions. We will delve into the causality behind experimental choices for key transformations, including electrophilic additions, hydrogenations, oxidations, and cycloadditions, supported by detailed mechanistic insights and actionable experimental protocols.

The Electronic Landscape of the Tetrahydro-2H-azepine Core

The defining feature of 3,4,5,6-tetrahydro-2H-azepine is the C=N double bond within the seven-membered ring, which is more accurately depicted as an enamine system.[3] The reactivity of this moiety is governed by the delocalization of the nitrogen lone pair into the π-system of the double bond. This creates a resonance hybrid with significant electron density on the α-carbon (the carbon atom not attached to the nitrogen), rendering it strongly nucleophilic.[4][5]

This inherent nucleophilicity is the cornerstone of the tetrahydro-2H-azepine's reactivity, making it an effective equivalent of a ketone or aldehyde enolate, but with the advantage of being neutral and generally more reactive than corresponding enol ethers.[6][7] Reactions must be conducted under anhydrous conditions, as the enamine is susceptible to hydrolysis back to the corresponding cyclic ketone (caprolactam) and secondary amine, particularly in the presence of acid.[4]

G start Tetrahydro-2H-azepine (Enamine) iminium Iminium Salt Intermediate start->iminium  Nucleophilic Attack (C-E Bond Formation) electrophile Electrophile (E+) e.g., R-X electrophile->iminium product α-Substituted Cyclic Ketone iminium->product  Hydrolysis hydrolysis Aqueous Workup (H3O+) hydrolysis->product

Caption: General workflow for electrophilic addition.

Reduction and Hydrogenation

The endocyclic double bond can be readily reduced to the corresponding saturated azepane (hexamethyleneimine). This transformation is typically achieved through catalytic hydrogenation.

Commonly employed catalysts include:

  • Palladium on carbon (Pd/C)

  • Platinum oxide (PtO₂)

  • Rhodium and Iridium complexes [8] The choice of catalyst and conditions (pressure, temperature, solvent) can be critical, especially in highly functionalized substrates where chemoselectivity is a concern. For instance, in certain catalytic hydroboration reactions, hydrogenation can emerge as a significant competing pathway. [8]Asymmetric hydrogenation of related dibenzo-fused azepines using chiral ruthenium diamine catalysts has been shown to produce chiral saturated N-heterocycles with high enantioselectivity, highlighting the potential for stereocontrolled reductions. [9]

Oxidation: Hydroboration-Oxidation

The hydroboration-oxidation sequence offers a powerful method for introducing a hydroxyl group across the double bond, converting the tetrahydroazepine into a substituted azepanol. This two-step process provides anti-Markovnikov addition, placing the hydroxyl group at the less substituted carbon of the original double bond (the α-carbon).

  • Hydroboration: The tetrahydroazepine is treated with a borane source, such as borane dimethyl sulfide complex (BH₃·SMe₂). The boron adds to the β-carbon, and the hydride adds to the nucleophilic α-carbon.

  • Oxidation: The resulting organoborane intermediate is oxidized, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH), to replace the boron with a hydroxyl group.

Studies on substituted tetrahydroazepines have shown that this reaction proceeds with excellent diastereoselectivity but can yield a mixture of regioisomers, which can sometimes be influenced by the choice of catalyst. [8]

Reagent/Catalyst Regioisomeric Ratio (5-OH : 6-OH) Yield Reference
BH₃·SMe₂ 3:2 93% [8]

| Rh(nbd)₂BF₄, (S)-DTBM-SEGPHOS | 1:2 | 34% (plus 53% hydrogenated byproduct) | [8]|

Cycloaddition and Rearrangement Reactions

The double bond of tetrahydro-2H-azepine and its derivatives can participate in cycloaddition and sigmatropic rearrangement reactions, providing pathways to complex fused-ring systems.

  • Cycloadditions: While often used to construct the azepine ring itself,[10][11][12][13] the inherent reactivity of the enamine double bond makes it a potential partner in cycloaddition reactions with suitable dienophiles or dipolarophiles.

  • Aza-Claisen and Aza-Cope Rearrangements: These powerful-[4][4]sigmatropic rearrangements are valuable for ring expansion and the stereocontrolled synthesis of substituted nitrogen heterocycles. [14][15]While less common for the simple tetrahydro-2H-azepine, derivatives featuring appropriately placed vinyl or allyl groups can undergo these transformations to generate more complex molecular architectures. [16][17][18]

Experimental Protocols: A Practical Guide

The following protocols are presented as illustrative examples of key transformations. Researchers should always first consult the primary literature and perform appropriate risk assessments.

Protocol 1: Synthesis of 2-Allylcycloheptanone via Stork Enamine Alkylation

This protocol is adapted from the general principles of Stork enamine chemistry. [4] Materials:

  • Cycloheptanone

  • Pyrrolidine

  • Toluene, anhydrous

  • Allyl bromide

  • Hydrochloric acid, 2 M

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Dean-Stark apparatus

Procedure:

  • Enamine Formation: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cycloheptanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene. Heat the mixture to reflux, azeotropically removing water until formation is complete (typically monitored by TLC or GC-MS).

  • Alkylation: Cool the reaction mixture to room temperature. Remove the Dean-Stark trap. Add allyl bromide (1.1 eq) dropwise to the solution of the enamine. Stir the reaction at room temperature for 12-24 hours. The formation of the intermediate iminium salt may be observed as a precipitate.

  • Hydrolysis: Add 2 M HCl to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-allylcycloheptanone.

Protocol 2: Hydroboration-Oxidation of a Substituted Tetrahydroazepine

This protocol is based on the methodology reported for the synthesis of functionalized azepanols. [8] Materials:

  • N-Boc-protected tetrahydroazepine derivative (1.0 eq)

  • Borane dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide solution (3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Ethyl acetate

  • Saturated ammonium chloride solution

Procedure:

  • Hydroboration: Dissolve the tetrahydroazepine substrate in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to 0 °C in an ice bath. Add the BH₃·SMe₂ solution dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.

  • Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction by adding saturated NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting mixture of regioisomeric azepanols by flash column chromatography.

Conclusion

The endocyclic double bond of the tetrahydro-2H-azepine core is a versatile and highly reactive functional group. Its enamine character dictates its reactivity, primarily serving as a potent carbon nucleophile for the formation of new C-C bonds and as a substrate for additions, reductions, and oxidations. A thorough understanding of the electronic principles and reaction mechanisms discussed in this guide empowers chemists to strategically employ this scaffold in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug discovery. [1][2][19]

References

  • Kaur, G., & Singh, P. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Pérez-Mera, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Pérez-Mera, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. National Center for Biotechnology Information. [Link]

  • Anonymous. (2024). Enamines. Making Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123152, 3,4,5,6-Tetrahydro-2H-azepine. PubChem. [Link]

  • Newton, S., et al. (2019). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Center for Biotechnology Information. [Link]

  • Johnson, T. A., et al. (2021). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Results in Chemistry. [Link]

  • NIST. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. NIST WebBook. [Link]

  • Shang, M., et al. (2011). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. PubMed Central. [Link]

  • Anonymous. (n.d.). Advances in Aza-Claisen-Rearrangement-Induced Ring-Expansion Strategies. MDPI. [Link]

  • Anonymous. (2022). 14.2: Electrophilic Addition to Alkenes. Chemistry LibreTexts. [Link]

  • Shang, M., et al. (2011). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. Organic Letters. [Link]

  • Anonymous. (n.d.). Enamine. Wikipedia. [Link]

  • D'Alonzo, D., et al. (2012). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PubMed Central. [Link]

  • Hofmann, M. (2020). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. YouTube. [Link]

  • Anonymous. (n.d.). Aza-Cope rearrangement. Wikipedia. [Link]

  • Albright, J. D., & Du, X. (2000). Synthesis of 1,4,5,6‐tetrahydropyrazolo[3,4‐d]pyrido[3,2‐b]azepine. Journal of Heterocyclic Chemistry. [Link]

  • Carbone, A., & Parrinello, G. (2003). Azepines and their Fused-ring Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. National Center for Biotechnology Information. [Link]

  • Acheson, R. M., & Tully, W. R. (1972). Addition reactions of heterocyclic compounds. Part LXI. Reactions of electrophilic acetylenes with conjugated cyclic enamines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • Liu, S., et al. (2020). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry. [Link]

  • Anonymous. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts. [Link]

  • Aranha, R. M., Bowser, A. M., & Madalengoitia, J. S. (2009). Facile 1,3-diaza-Claisen Rearrangements of Tertiary Allylic Amines Bearing an Electron-Deficient Alkene. Journal of the American Chemical Society. [Link]

  • NIST. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. NIST WebBook. [Link]

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Exploratory

The Dynamic Reactivity of the Azepine Nucleus: A Technical Guide to Nucleophilic and Electrophilic Transformations

The seven-membered nitrogen-containing heterocycle, azepine, and its derivatives represent a cornerstone in modern medicinal chemistry and drug development. Their conformational flexibility and diverse substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026

The seven-membered nitrogen-containing heterocycle, azepine, and its derivatives represent a cornerstone in modern medicinal chemistry and drug development. Their conformational flexibility and diverse substitution patterns have led to their incorporation into a wide array of biologically active molecules, including anticonvulsants, antidepressants, and antihypertensive agents.[1] Understanding the fundamental reactivity of the azepine ring towards both nucleophilic and electrophilic reagents is paramount for the rational design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of these transformations, focusing on the underlying mechanistic principles, regiochemical outcomes, and practical experimental considerations for researchers in the field.

Electronic Landscape and Reactivity Principles of the Azepine Ring

The reactivity of the azepine ring is a fascinating interplay of its non-aromatic, polyene-like character and the influence of the nitrogen heteroatom. Unlike its six-membered aromatic counterpart, pyridine, the parent 1H-azepine is a non-planar, 8π-electron system, rendering it susceptible to a wider range of addition and cycloaddition reactions.[2] The nitrogen atom's lone pair of electrons significantly influences the electron density distribution within the ring, impacting its susceptibility to electrophilic attack. Conversely, the presence of electron-withdrawing groups on the nitrogen or the carbon framework can activate the ring for nucleophilic attack.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and predicting the reactivity of substituted azepines. These studies help in understanding the frontier molecular orbitals (HOMO and LUMO) that govern the interactions with electrophiles and nucleophiles, respectively, and can rationalize the observed regioselectivity in various reactions.[3][4]

Electrophilic Transformations: Modifying the Azepine Core

The π-electron system of the azepine ring, while not aromatic, possesses sufficient nucleophilicity to react with a variety of electrophiles. The regioselectivity of these reactions is highly dependent on the substitution pattern of the azepine ring, the nature of the electrophile, and the reaction conditions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the azepine scaffold, providing a gateway to a diverse range of functionalized derivatives.[5] The reaction typically proceeds via an electrophilic aromatic substitution-type mechanism, where a Lewis acid, such as aluminum chloride, activates an acyl halide or anhydride to generate a highly electrophilic acylium ion.[6][7]

A notable example is the regioselective Friedel-Crafts acylation of NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine, which is acylated predominantly at the C-8 position with greater than 95% regioselectivity.[8] This high regioselectivity can be rationalized by considering the directing effects of the fused benzene ring and the nitrogen heteroatom, often supported by molecular orbital calculations on the Lewis acid-coordinated substrate.[8]

Diagram of Friedel-Crafts Acylation Regioselectivity

G cluster_0 Friedel-Crafts Acylation of Tetrahydrobenzazepine Start NH-Protected Tetrahydro-1H-2-benzazepine Reagents Acyl Chloride (RCOCl) Lewis Acid (e.g., AlCl3) Start->Reagents Reaction with Intermediate Acylium Ion [R-C=O]+ Start->Intermediate Electrophilic Attack Reagents->Intermediate Generates Product 8-Acyl-tetrahydro-1H-2-benzazepine (>95% Regioselectivity) Intermediate->Product Leads to

Caption: Regioselective Friedel-Crafts acylation of a tetrahydrobenzazepine derivative.

  • Reaction Setup: To a stirred solution of the N-protected tetrahydro-1H-2-benzazepine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., AlCl₃, 1.1-2.0 eq) portionwise at 0 °C.

  • Addition of Acylating Agent: After stirring for 15-30 minutes, add the acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired acylated azepine derivative.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][9] While less reactive than the acylium ions generated in Friedel-Crafts reactions, the Vilsmeier reagent is sufficiently electrophilic to react with activated azepine systems. This reaction is particularly useful for introducing a formyl group, which can then be further elaborated into a variety of other functional groups.

Diagram of Vilsmeier-Haack Reagent Formation and Reaction

G cluster_0 Vilsmeier-Haack Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Azepine Electron-Rich Azepine Derivative Azepine->Iminium_Intermediate Formyl_Azepine Formylated Azepine Iminium_Intermediate->Formyl_Azepine Hydrolysis

Caption: General workflow of the Vilsmeier-Haack formylation reaction.

Nucleophilic Transformations: Functionalization and Ring-Opening

The azepine ring can be rendered susceptible to nucleophilic attack through various strategies, including the introduction of electron-withdrawing groups, the formation of charged intermediates, or the presence of strained ring systems.

Nucleophilic Addition to Azepinones

Azepinones, containing a carbonyl group within the seven-membered ring, are valuable intermediates for the introduction of nucleophiles. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition with a variety of reagents, including organometallics like Grignard and organolithium reagents.[10] These reactions provide a direct route to tertiary alcohols, which can serve as versatile precursors for further transformations.

The stereochemical outcome of nucleophilic additions to chiral azepinones is a critical consideration in asymmetric synthesis. The facial selectivity of the attack is often influenced by the existing stereocenters and the conformational preferences of the seven-membered ring.

G

Sources

Foundational

Biological activity of 3,4,5,6-Tetrahydro-2H-azepine and its analogs

An In-Depth Technical Guide to the Biological Activity of 3,4,5,6-Tetrahydro-2H-azepine and its Analogs Abstract: The seven-membered nitrogen-containing heterocyclic ring, azepine, represents a core structural motif in a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3,4,5,6-Tetrahydro-2H-azepine and its Analogs

Abstract: The seven-membered nitrogen-containing heterocyclic ring, azepine, represents a core structural motif in a multitude of biologically active compounds. Its saturated and partially saturated derivatives, particularly the 3,4,5,6-tetrahydro-2H-azepine scaffold, serve as a versatile foundation for the development of novel therapeutics. These compounds are found in both natural products and synthetically derived molecules, exhibiting a remarkable breadth of pharmacological activities.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological landscape of 3,4,5,6-tetrahydro-2H-azepine and its key analogs. We will delve into their diverse therapeutic applications, the critical structure-activity relationships (SAR) that govern their function, foundational synthetic strategies for analog generation, and detailed protocols for assessing their biological efficacy.

Introduction: The Azepine Scaffold in Medicinal Chemistry

The azepine ring system is a cornerstone in modern medicinal chemistry. Its unique seven-membered structure provides a three-dimensional framework that is distinct from more common five- and six-membered rings, allowing for novel interactions with biological targets. Unsaturated seven-membered ring azacycles, known as tetrahydroazepines, are particularly significant.[1] They are present in complex natural products with potent pharmaceutical activity and also serve as crucial precursors for other bioactive molecules.[1] The inherent structural flexibility and the capacity for extensive functionalization make the tetrahydroazepine scaffold a privileged structure in the design of agents targeting the central nervous system, infectious diseases, and cancer.[1][3] This guide will systematically dissect the biological importance of this scaffold, beginning with its simplest form and expanding to its therapeutically relevant analogs.

The Core Moiety: 3,4,5,6-Tetrahydro-2H-azepine

The parent compound, 3,4,5,6-tetrahydro-2H-azepine (SMILES: C1CCC=NCC1), is a simple cyclic imine.[4] While not a therapeutic agent in itself, it has a defined biological role as an intermediate in the enzyme-catalyzed conversion of 1,6-diaminohexane to 6-aminohexanoic acid and its corresponding lactam, ε-caprolactam, by mammalian liver aldehyde oxidase.[4] The primary significance of this molecule in drug discovery is not its intrinsic activity, but its role as a fundamental building block. Its structure provides the essential azepine core upon which medicinal chemists build complexity to achieve specific pharmacological profiles.

Key Analogs and Their Therapeutic Potential

The true potential of the tetrahydroazepine core is realized in its derivatives, where substitutions and ring fusions give rise to a wide spectrum of biological activities.[3] Azepine derivatives have demonstrated pharmacological relevance across numerous disease areas, including convulsions, pain, anxiety, Alzheimer's disease, and microbial infections.[3]

Key Therapeutic Areas for Tetrahydroazepine Analogs:

Therapeutic AreaExample Compound/ClassMechanism/ActivityReference
Neurodegenerative Disease (-)-GalanthamineAn alkaloid used for the symptomatic treatment of Alzheimer's disease.[1][1]
Oncology Unnatural Azepane AnalogA synthetic azepane that proved to be an excellent agent against lung cancer with an IC₅₀ of 4.18 nM.[1][1]
Protein Kinase Inhibition BalanolA fungal metabolite that is a potent inhibitor of protein kinase C (PKC).[1][1]
Anticonvulsant 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-onesA class of benzazepine derivatives showing potent anticonvulsant activity in preclinical models.[5][5]
Anti-inflammatory Triazole-azepine hybridsDesigned as potential non-steroidal anti-inflammatory agents (NSAIDs) with selective COX-2 inhibition.[5][5]
Antimicrobial Quaternized Polyamide 6Derivatives of ε-caprolactam co-polymerized with lysine, showing strong activity against S. aureus and E. coli.[6][6]

Synthesis Strategies for Generating Novel Analogs

The exploration of the tetrahydroazepine chemical space is fundamentally dependent on robust and flexible synthetic methodologies. The ability to efficiently construct the seven-membered ring and introduce diverse substituents is paramount for generating libraries of compounds for screening and SAR studies. Classical methods include ring expansions, cycloadditions, and ring-closing metathesis.[7]

A particularly powerful and modern approach is the Aza-Prins Cyclization . This acid-mediated reaction is a highly effective tool for creating nitrogen-containing heterocycles.[1][7] When combined with a Peterson-type elimination, it allows for the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single, efficient step under mild conditions.[1][7]

G cluster_reactants Reactants Amine Allylsilyl Amine Condensation Condensation Amine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Catalyst Lewis Acid Catalyst (e.g., FeBr₃) Catalyst->Condensation activates aldehyde Iminium Iminium Ion Formation Condensation->Iminium forms amino-alcohol intermediate Cyclization Intramolecular C-C Bond Formation (Aza-Prins Cyclization) Iminium->Cyclization Carbocation Stabilized Carbocation (β-silyl effect) Cyclization->Carbocation generates carbocation stabilized by silyl group Elimination Peterson-type Elimination Carbocation->Elimination Product 2,3,6,7-Tetrahydro-1H-azepine Derivative Elimination->Product forms endocyclic double bond

Caption: A workflow diagram of the Iron(III)-mediated Silyl Aza-Prins cyclization for the synthesis of tetrahydroazepines.[1][7]

Representative Synthetic Protocol: Silyl Aza-Prins Cyclization

Causality Statement: This protocol is designed to favor the formation of the seven-membered tetrahydroazepine ring over potential five-membered pyrrolidine byproducts. The choice of a Lewis acid catalyst like Iron(III) bromide (FeBr₃) and control of temperature are critical. Lower temperatures reduce the rate of side reactions, thereby increasing the yield of the desired product.[1]

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting allylsilyl amine (1.0 equiv) and dissolve in dry dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This step is crucial for controlling the reaction's exothermicity and selectivity.

  • Reagent Addition: Add the corresponding aldehyde (1.2 equiv) to the solution, followed by the addition of the Iron(III) bromide catalyst (0.1 equiv).

  • Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin-Layer Chromatography (TLC). A sample is taken from the reaction mixture, quenched, and spotted on a TLC plate against the starting material. The disappearance of the starting amine indicates reaction completion.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic catalyst and terminates the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. The organic layers are combined.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure tetrahydroazepine derivative.

  • Characterization: The final product structure and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[7]

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, converting raw activity data into guiding principles for designing more potent and selective molecules.[8] For the tetrahydroazepine scaffold, SAR analyses reveal that the type and position of substituents dramatically influence the resulting biological activity.

SAR_Diagram Tetrahydroazepine N1_pos N1 N1 Substitution: - Critical for modulating  physicochemical properties  (solubility, pKa). - Large groups (e.g., tosyl)  often used as protecting groups  but can influence activity. N1_pos->N1 C2_pos C2 C2/C7 Substitution: - Introduction of alkyl or aryl  groups can enhance potency  and selectivity. - Stereochemistry at these  positions is often crucial  for receptor binding. C2_pos->C2 C7_pos C7_pos->C2 Ring_pos Ring Ring Fusion: - Fusing aromatic or heterocyclic  rings (e.g., benzazepines)  creates rigid structures. - Often leads to highly potent  compounds by locking in an  active conformation (e.g., CNS  agents). Ring_pos->Ring

Caption: Key Structure-Activity Relationship (SAR) points on the tetrahydroazepine scaffold.

The analysis of various analogs reveals key principles:

  • Fused Ring Systems: Fusing the azepine ring with other cyclic structures, such as in benzazepines or triazolo-azepines, often leads to the most promising biological activities.[3] This strategy constrains the conformational flexibility of the seven-membered ring, potentially locking it into a bioactive conformation that fits more precisely into a target's binding site.

  • Substitution on the Aryl Moiety: In fused systems like tetrahydroquinolones (a related scaffold), small changes to substituents on the aryl ring can dramatically alter the pharmacological effect, for instance, switching a compound from a GPR41 antagonist to an agonist.[9] This highlights the sensitivity of receptor interactions to electronic and steric factors.

  • Nitrogen Substitution: The nitrogen atom of the azepine ring is a common site for modification. Alkylation or acylation at this position can significantly alter a compound's solubility, metabolic stability, and binding affinity.

Methodologies for Biological Activity Assessment

Validating the therapeutic potential of novel tetrahydroazepine analogs requires rigorous and reproducible biological assays. The choice of assay is dictated by the intended therapeutic target. For instance, claiming anticonvulsant activity necessitates an in vivo model of seizures.

Protocol 6.1: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

Causality Statement: The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb extension phase of the seizure is a key indicator of its anticonvulsant activity.[10] A vehicle control is essential to ensure that the observed effects are due to the test compound and not the delivery solvent, while a positive control (a known antiepileptic drug) validates that the assay is performing as expected.

Methodology:

  • Animal Acclimation: Male albino rats (100-200 g) are acclimated to the laboratory environment for at least 48 hours before testing.[10]

  • Grouping: Animals are randomly divided into three groups: Vehicle Control, Positive Control (e.g., Carbamazepine), and Test Compound.

  • Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose. The control groups receive an equivalent volume of the vehicle or the standard drug, respectively.

  • Pre-treatment Time: A specific time interval (e.g., 30-60 minutes) is allowed to elapse after administration to ensure peak plasma concentration of the compound.

  • MES Induction: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation (Self-Validation): The animal is immediately observed for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is recorded as a positive result (protection).

  • Data Analysis: The percentage of animals protected in the test group is calculated and compared to the control groups. For dose-response analysis, the median effective dose (ED₅₀) is determined.

Conclusion and Future Perspectives

The 3,4,5,6-tetrahydro-2H-azepine scaffold and its analogs constitute a rich and versatile class of compounds with profound importance in medicinal chemistry. From established drugs for Alzheimer's disease to promising new leads in oncology and infectious disease, the azepine core continues to prove its value.[1][6] The wide range of biological activities is a direct result of the structural diversity that can be achieved through modern synthetic chemistry.[3]

Future research will likely focus on leveraging computational methods to design more specific and potent analogs, exploring novel ring fusion strategies to access new chemical space, and applying these scaffolds to emerging biological targets. The continued investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the next generation of azepine-based therapeutics.

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Exploratory

A Journey Through the Seven-Membered Ring: The Historical and Synthetic Landscape of Azepine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azepine scaffold, a seven-membered heterocyclic ring containing a single nitrogen atom, represents a fascinating and challen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepine scaffold, a seven-membered heterocyclic ring containing a single nitrogen atom, represents a fascinating and challenging area of organic chemistry. Its unique conformational flexibility and electronic properties have made it a privileged structure in medicinal chemistry and materials science. However, the same features that grant its utility also present significant synthetic hurdles, including entropic penalties in ring formation and complex stereochemical landscapes. This guide provides a deep dive into the historical context of azepine research, tracing its evolution from industrial commodities to life-saving pharmaceuticals, and details the key synthetic strategies that have enabled its exploration.

Part 1: Foundational Discoveries - From Industrial Polymers to Psychoactive Drugs

The story of azepines is not one of linear progression but of parallel discoveries in distinct fields that underscored the versatility of this seven-membered ring system.

The Industrial Titan: Caprolactam and the Birth of Nylon 6

Long before its fine chemical applications, a saturated azepine derivative laid the foundation for a materials revolution. Caprolactam, the cyclic amide (lactam) of aminocaproic acid, is the monomer for Nylon 6. The global demand, measured in millions of tons annually, is a testament to its industrial significance.[1] The primary route to caprolactam is the Beckmann rearrangement of cyclohexanone oxime, a classic acid-catalyzed reaction that transforms a six-membered carbocycle into a seven-membered lactam. This process, discovered in the late 19th century, became a cornerstone of industrial organic synthesis and remains the most prominent example of large-scale azepine production.[2][3]

The Serendipitous Revolution in Psychiatry: Dibenzazepines

The mid-20th century witnessed the serendipitous discovery of azepine-scaffold drugs that revolutionized the treatment of mental illness.

  • Imipramine: The First Tricyclic Antidepressant: In the late 1940s, chemists at Geigy were searching for novel antipsychotics by modifying the phenothiazine core. This research led to the synthesis of iminodibenzyl (a dibenz[b,f]azepine core). Alkylation of this core with 3-dimethylaminopropylchloride yielded Imipramine .[4][5] While it failed as an antipsychotic, psychiatrist Roland Kuhn observed its remarkable efficacy in patients with depression, leading to its establishment as the first tricyclic antidepressant (TCA) and opening a new era in psychopharmacology.[6][7]

  • Benzodiazepines: A New Class of Anxiolytics: In 1955, at Hoffmann-La Roche, chemist Leo Sternbach was investigating quinazoline derivatives.[8] In a now-famous instance of scientific serendipity, a forgotten sample, when re-examined, was found to be a rearranged product: a benzodiazepine. This compound, chlordiazepoxide (Librium) , showed potent sedative and anxiolytic effects.[9][10] Its success spurred the development of diazepam (Valium) in 1963.[9][10] By the 1970s, benzodiazepines were the most prescribed medications globally, solidifying the therapeutic importance of seven-membered nitrogen-containing heterocycles.[6][11]

Part 2: The Synthetic Arsenal - Methodologies for Constructing the Azepine Core

The construction of the azepine ring is a non-trivial synthetic challenge. Over decades, chemists have developed a diverse toolkit of reactions, moving from harsh classical methods to elegant, catalyzed transformations.

Ring Expansion Strategies

Expanding a pre-existing five- or six-membered ring is one of the most established approaches to azepine synthesis. These reactions leverage the relative ease of forming smaller rings to overcome the entropic barrier of constructing a seven-membered one.

  • Beckmann and Schmidt Rearrangements: These are foundational methods for converting cyclic ketones into lactams (azepanones).

    • The Beckmann rearrangement involves the acid-catalyzed rearrangement of a ketoxime.

    • The Schmidt reaction utilizes hydrazoic acid (HN₃) to achieve a similar transformation, often under milder conditions but involving a more hazardous reagent.[12]

  • Photochemical Ring Expansion of Nitroarenes: A modern and powerful method involves the photochemical rearrangement of substituted nitroarenes. This process, mediated by visible light (e.g., blue LEDs), transforms the six-membered aromatic ring into a seven-membered system, which can then be hydrogenated to yield polysubstituted azepanes.[13] This strategy elegantly translates the substitution pattern of the starting arene to the final product.[13]

Cycloaddition Reactions

Building the ring through cycloaddition offers a high degree of control over regiochemistry and stereochemistry.

  • [4+3] Annulations: Transition-metal catalysis has enabled powerful [4+3] annulation reactions. For instance, gold-catalyzed intermolecular [4+3] reactions between nitrogenated dienes and allenes provide a direct route to functionalized azepines.[14]

  • Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition occurs between an imine and an alkene.[15][16] While it directly produces a four-membered azetidine ring, these strained intermediates are valuable precursors that can be further elaborated or rearranged into azepine structures.[15][17][18]

Transition Metal-Catalyzed Cyclizations

The advent of transition metal catalysis has introduced a host of sophisticated and efficient methods for azepine synthesis.

  • Rhodium(II)-Catalyzed Tandem Reactions: A notable strategy involves the Rh(II)-catalyzed reaction of dienyltriazoles. The process begins with the formation of an α-imino rhodium-carbene, which undergoes an intramolecular cyclopropanation. The resulting unstable 1-imino-2-vinylcyclopropane intermediate rapidly undergoes a[19][19]-sigmatropic (1-aza-Cope) rearrangement to furnish fused dihydroazepine derivatives in good to excellent yields.[20]

  • Copper(I)-Catalyzed Tandem Amination/Cyclization: An efficient protocol has been developed for synthesizing trifluoromethyl-substituted azepines from functionalized allenynes.[19] This Cu(I)-catalyzed tandem reaction involves the intermolecular addition of an amine to the alkyne, followed by an intramolecular cyclization onto the allene, creating the seven-membered ring in a single, highly controlled operation.[19]

  • Iron(III)-Mediated Silyl Aza-Prins Cyclization: The aza-Prins cyclization is a powerful tool for forming nitrogen heterocycles.[21] A modern variant uses sustainable iron(III) salts to catalyze a silyl aza-Prins cyclization of homoallylic amines.[22] This methodology combines the C-C and C-N bond formation with a Peterson-type elimination in a single step to yield tetrahydroazepines under mild conditions.[21][22]

Photochemical and Thermal Rearrangements

Light or heat can be used to induce rearrangements of specific precursors to form the azepine ring.

  • Nitrene Insertion into Aromatics: A classic method involves the generation of a singlet nitrene (often from an azide precursor, e.g., ethyl azidoformate) which can then add to a benzene ring.[23] This forms a bicyclic aziridine intermediate that subsequently opens to the 1H-azepine derivative.[23]

  • Valence Bond Isomerization: Certain bicyclic systems can undergo thermal rearrangement to yield azepine structures. For example, the Diels-Alder adduct of a cyclobutadiene equivalent and a pyrone can undergo a subsequent 2π+2π cycloaddition, followed by thermal ring expansion to form the azepine ring.[24]

Part 3: Key Experimental Protocols

To provide a practical context, this section details the methodologies for two distinct and powerful azepine syntheses.

Protocol 1: Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement

This protocol describes the synthesis of a fused dihydroazepine from a dienyltriazole, a method valued for its efficiency and atom economy.[20]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the dienyl-substituted 1-sulfonyl-1,2,3-triazole (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M.

  • Catalyst Addition: Add the Rh(II) catalyst, typically Rh₂(OAc)₄ (1-2 mol%), to the solution.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. The reaction progress can be monitored by TLC or LC-MS, watching for the consumption of the starting triazole and the evolution of N₂ gas. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure fused dihydroazepine product.

Causality and Insights:

  • Catalyst Choice: Rhodium(II) acetate is highly effective at reacting with the triazole to extrude N₂ and generate the key α-imino Rh(II)-carbenoid intermediate.

  • Solvent: DCE is a common solvent for these reactions due to its high boiling point and ability to dissolve both the substrate and catalyst.

  • Mechanism: The reaction proceeds via a transient 1-imino-2-vinylcyclopropane, which is stereochemically primed for a rapid, thermally allowed[19][19]-sigmatropic rearrangement. This concerted step is the driving force for the formation of the thermodynamically stable seven-membered ring.[20]

Protocol 2: Cu(I)-Catalyzed Tandem Amination/Cyclization of Allenynes

This protocol outlines a modern approach to synthesizing functionalized azepines, showcasing the power of tandem catalysis.[19]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial, combine the functionalized allenyne (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and the copper(I) catalyst [Cu(CH₃CN)₄PF₆] (10 mol%).

  • Solvent and Atmosphere: Add anhydrous 1,4-dioxane (to 0.1-0.2 M) and seal the vial under an argon atmosphere.

  • Reaction Conditions: Stir the mixture at 70 °C for 6-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, remove the solvent in vacuo.

  • Purification: Purify the resulting residue via flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate or ethyl acetate/methanol for more polar compounds) to isolate the trifluoromethyl-substituted azepine.[19]

Causality and Insights:

  • Catalyst System: The [Cu(CH₃CN)₄PF₆] complex is an effective π-acid that activates the alkyne of the allenyne substrate towards nucleophilic attack by the amine.[19]

  • Tandem Process: The elegance of this method lies in its sequential, one-pot nature. The initial intermolecular hydroamination is followed by an intramolecular cyclization of the resulting intermediate onto the allene moiety, all orchestrated by the same copper catalyst.

  • Substrate Scope: This method is particularly valuable for creating α-CF₃-containing azepine amino acid derivatives, which are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[19]

Part 4: Visualizing Key Pathways and Historical Progression

Diagrams provide a clear, conceptual understanding of complex transformations and historical developments.

Timeline of Key Azepine-Related Discoveries

G cluster_1800 19th Century cluster_1930 Early 20th Century cluster_1950 Mid 20th Century - Pharma Revolution cluster_2000 Modern Synthetic Era Beckmann 1886 Beckmann Rearrangement Discovered Nylon 1938 Nylon 6 Production (Caprolactam Polymerization) Beckmann->Nylon Enables Imipramine 1951 Imipramine Synthesized (First Tricyclic Antidepressant) Librium 1955 Chlordiazepoxide Discovered (First Benzodiazepine) Valium 1963 Diazepam Marketed (Valium) Gold 2008 Gold-Catalyzed [4+3] Annulation Rhodium 2015 Rh(II)-Catalyzed Aza-Cope Rearrangement Iron 2022 Fe(III)-Mediated Silyl Aza-Prins Cyclization

Caption: A timeline highlighting key milestones in azepine chemistry.

Reaction Mechanism: Rh(II)-Catalyzed Dihydroazepine Synthesis

G Start Dienyltriazole Carbene α-Imino Rh(II)-Carbene Intermediate Start->Carbene + Rh(II) cat. - N₂ Cyclopropanation Intramolecular Cyclopropanation Carbene->Cyclopropanation IVC 1-Imino-2-vinylcyclopropane (Transient Intermediate) Cyclopropanation->IVC AzaCope 1-Aza-Cope [3,3]-Rearrangement IVC->AzaCope Product Fused Dihydroazepine AzaCope->Product N2 N₂ Gas Rh_cat Rh₂(OAc)₄ Rh_cat->Start G Start Homoallylic Amine + Aldehyde Iminium Generate Iminium Ion Start->Iminium Cyclization 7-endo-trig Cyclization Iminium->Cyclization Cation Cyclized Cationic Intermediate Cyclization->Cation Elimination Peterson-type Elimination Cation->Elimination Product Tetrahydroazepine Elimination->Product Fe_cat Fe(III) Catalyst Fe_cat->Iminium Catalyzes

Caption: Key steps in the Iron(III)-catalyzed silyl aza-Prins cyclization.

Part 5: The Modern Azepine Landscape and Future Directions

Azepine chemistry continues to be a vibrant field of research. Current efforts are focused on developing enantioselective methodologies to control the complex stereochemistry of the flexible seven-membered ring. [14]The conformational adaptability of the azepine core is a double-edged sword: it poses a challenge for stereocontrol but offers a unique advantage in drug design, allowing molecules to adapt their shape to bind effectively to biological targets. [25]The development of novel catalysts, including organocatalysts and more sustainable earth-abundant metal catalysts, is pushing the boundaries of what is possible. [14][21]As synthetic methods become more sophisticated, we can expect to see the azepine scaffold appear in an even wider array of complex natural products, pharmaceuticals, and functional materials, continuing the rich historical legacy of this remarkable heterocyclic system.

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Foundational

The Architectural Nuances of Seven-Membered Nitrogen Heterocycles: A Technical Guide for Drug Discovery

Introduction: In the landscape of medicinal chemistry, the seven-membered nitrogen heterocycle represents a scaffold of significant interest and untapped potential. Moving beyond the more common five- and six-membered ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry, the seven-membered nitrogen heterocycle represents a scaffold of significant interest and untapped potential. Moving beyond the more common five- and six-membered rings, these larger structures, including azepanes, azepines, and their fused derivatives like benzodiazepines, offer a unique three-dimensional chemical space. Their inherent conformational flexibility allows for intricate and precise interactions with biological targets, making them privileged structures in the development of novel therapeutics. This guide provides an in-depth exploration of the structural framework of these heterocycles, from their fundamental conformational preferences to the sophisticated strategies employed in their synthesis and their reactivity patterns, with a focus on empowering researchers in drug development. Seven-membered nitrogen heterocycles are core components in a wide array of drugs and promising lead compounds, demonstrating biological activities that span central nervous system (CNS) disorders, cancer, and infectious diseases.[1]

Part 1: The Conformational Landscape: A Dance of Flexibility and Stability

The biological activity of seven-membered nitrogen heterocycles is intrinsically linked to their conformational behavior. Unlike the relatively rigid cyclohexane, the seven-membered ring of an azepane possesses a greater degree of freedom, leading to a complex energetic landscape of interconverting conformers. The primary conformations are analogous to those of cycloheptane and include the chair , boat , and twist-boat forms.

The energy differences between these conformers are subtle, and the barriers to interconversion are generally low, meaning that at room temperature, a dynamic equilibrium exists. The twist-boat conformation is often found to be of lower energy than the symmetrical boat form.[2] The chair conformation is typically the most stable.[2]

The introduction of heteroatoms, substituents, and fused rings dramatically influences these conformational preferences. For instance, in benzodiazepines, the fusion of the benzene and diazepine rings creates a more constrained system, yet significant conformational mobility remains.[3] Low-temperature NMR spectroscopy and computational studies are invaluable tools for elucidating the dominant conformations and the kinetics of their interconversion.[4][5] Understanding these preferences is paramount for rational drug design, as the specific three-dimensional arrangement of pharmacophoric groups dictates target binding affinity and selectivity.

Key Conformational States of the Azepane Ring

Below is a diagram illustrating the energetic relationship between the principal conformations of a generic seven-membered ring system.

conformations Energetic relationship of azepane conformers. Chair Chair (Lowest Energy) TwistBoat Twist-Boat Chair->TwistBoat ΔE ≈ 5 kcal/mol HalfChair Half-Chair (Transition State) Boat Boat TwistBoat->Boat TwistBoat->HalfChair Energy Barrier

Caption: Relative energy levels of key azepane ring conformations.

Part 2: Synthetic Strategies for Assembling the Seven-Membered Ring

The construction of the azepane ring and its unsaturated or fused analogues presents a greater synthetic challenge compared to their five- and six-membered counterparts due to less favorable enthalpic and entropic factors for cyclization.[6] However, a number of robust synthetic strategies have been developed, which can be broadly categorized into ring-closing reactions, ring-expansion reactions, and cycloaddition reactions.

Ring-Closing Reactions

These methods involve the intramolecular cyclization of a linear precursor and are among the most common approaches.

  • Intramolecular Reductive Amination: This powerful technique involves the cyclization of a linear amino-aldehyde or amino-ketone. The initial formation of a cyclic iminium ion is followed by reduction to yield the azepane ring. This method is often employed in the synthesis of complex, substituted azepanes, including iminosugar mimics.[7] The choice of reducing agent is critical to selectively reduce the imine in the presence of other functional groups.[8]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of unsaturated seven-membered nitrogen heterocycles (azepines).[9] A diene precursor containing a nitrogen atom is treated with a ruthenium-based catalyst (e.g., Grubbs catalyst) to effect cyclization. The resulting azepine can then be hydrogenated to the corresponding saturated azepane.[9]

Ring-Expansion Reactions

These strategies construct the seven-membered ring by inserting an atom into a smaller, pre-existing ring.

  • Beckmann Rearrangement: A classic method, the Beckmann rearrangement of a substituted cyclohexanone oxime provides a seven-membered lactam (a caprolactam), which can be subsequently reduced to the corresponding azepane. This approach is particularly useful for accessing simpler azepane cores.

  • Dearomative Ring Expansion of Nitroarenes: A more recent and powerful strategy involves the photochemical dearomative ring expansion of nitroarenes.[10] This process, mediated by blue light, converts a six-membered benzenoid framework into a seven-membered ring system.[10][11] Subsequent hydrogenation affords the desired polysubstituted azepanes in just two steps.[10][11] This method is advantageous as it allows the rich chemistry of aromatic substitution to be harnessed for precursor synthesis before the ring expansion.[11]

Cycloaddition Reactions

Cycloaddition reactions offer a convergent and often stereocontrolled route to seven-membered nitrogen heterocycles.

  • [4+3] Cycloadditions: This type of reaction, often involving an aza-oxyallyl cation intermediate, can react with a diene to directly construct the seven-membered ring.[12] This method is highly efficient for the synthesis of functionalized azepine derivatives.

Below is a generalized workflow illustrating these primary synthetic approaches.

synthetic_strategies Major synthetic routes to the azepane core. cluster_closing Ring-Closing Reactions cluster_expansion Ring-Expansion Reactions cluster_cycloaddition Cycloaddition Reactions IntraReductiveAmination Intramolecular Reductive Amination AzepaneCore Seven-Membered Nitrogen Heterocycle Core IntraReductiveAmination->AzepaneCore RCM Ring-Closing Metathesis (RCM) RCM->AzepaneCore Beckmann Beckmann Rearrangement Beckmann->AzepaneCore Dearomative Dearomative Expansion of Nitroarenes Dearomative->AzepaneCore Cycloadd [4+3] Cycloaddition Cycloadd->AzepaneCore

Caption: Overview of key synthetic strategies for azepane ring formation.

Part 3: Reactivity and Functionalization

The reactivity of saturated azepanes is largely dictated by the nucleophilicity and basicity of the nitrogen atom. They readily undergo N-alkylation, N-acylation, and can participate in reactions with various electrophiles.[13] The conformational flexibility of the ring can influence the stereochemical outcome of reactions at adjacent carbon atoms.

Unsaturated azepines exhibit reactivity characteristic of their double bonds, such as electrophilic addition and hydrogenation. The presence of the nitrogen atom can direct the regioselectivity of these reactions. Fused systems, like benzodiazepines, have a more complex reactivity profile, with the potential for reactions on both the seven-membered ring and the fused aromatic ring.

Part 4: Applications in Drug Development

Seven-membered nitrogen heterocycles are prevalent in a number of FDA-approved drugs and are a continuing focus of drug discovery efforts.[14]

  • Benzodiazepines: This class of compounds, which includes well-known drugs like Diazepam (Valium), are potent modulators of the GABA-A receptor and are widely used for their anxiolytic, sedative, and anticonvulsant properties.[3][11]

  • Azepanes in CNS Disorders: Beyond benzodiazepines, other azepane-containing molecules have shown promise in treating a range of neurological conditions. Their ability to adopt specific conformations allows for high-affinity binding to various receptors and enzymes in the brain.

  • Anticancer and Antimicrobial Agents: The unique three-dimensional structure of azepane derivatives has been exploited in the design of novel anticancer and antimicrobial agents.[5] These scaffolds can be decorated with various functional groups to optimize their pharmacokinetic and pharmacodynamic properties.

Table 1: Selected Examples of Bioactive Seven-Membered Nitrogen Heterocycles
Compound ClassCore StructureRepresentative Drug(s)Therapeutic Area
1,4-Benzodiazepines BenzodiazepineDiazepam, LorazepamAnxiolytic, Sedative
Dibenz[b,f]azepines DibenzazepineCarbamazepine, ImipramineAnticonvulsant, Antidepressant
Azepane Iminosugars Azepane(Experimental)Glycosidase inhibitors
Fused Azepines Various(Various lead compounds)Anticancer, Antiviral

Part 5: Experimental Protocols

The following protocols are provided as illustrative examples of common synthetic transformations used to prepare seven-membered nitrogen heterocycles.

Protocol 1: Synthesis of a Substituted Azepane via Hydrogenation of an Azepine

This protocol is adapted from a procedure for the reduction of a tetrahydroazepine derivative.[15]

Materials:

  • Substituted tetrahydroazepine (1.0 eq)

  • Palladium on carbon (5% w/w, 0.5 mol%)

  • Methanol (as solvent)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of the substituted tetrahydroazepine (e.g., 75 mg, 170 µmol) in methanol (350 µL), add 5% Pd/C (2 mg, 1 µmol).

  • Stir the resulting suspension under an atmosphere of hydrogen (1 atm, typically using a balloon) for 16 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a plug of Celite, rinsing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude azepane product.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Azepine Derivatives

This protocol is a generalized procedure based on the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes.[16]

Materials:

  • Functionalized allenyne (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • [Cu(CH₃CN)₄PF₆] (10 mol%)

  • Anhydrous 1,4-dioxane (as solvent)

  • Argon gas

Procedure:

  • In a flame-dried reaction vessel under an argon atmosphere, combine the allenyne (e.g., 0.404 mmol), the amine (0.485 mmol), and [Cu(CH₃CN)₄PF₆] (0.0404 mmol).

  • Add anhydrous 1,4-dioxane (3 mL) to the vessel.

  • Stir the reaction mixture at 70 °C for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired azepine derivative.[16]

Conclusion

The structural framework of seven-membered nitrogen heterocycles offers a rich and complex area of chemical space for exploration in drug discovery. Their unique conformational properties, coupled with the development of sophisticated synthetic strategies, have solidified their importance as privileged scaffolds. A thorough understanding of their conformational analysis, synthesis, and reactivity is essential for any researcher aiming to harness the full potential of these fascinating molecules in the design of next-generation therapeutics. Continued innovation in synthetic methodology will undoubtedly lead to the discovery of novel azepane-based compounds with enhanced biological activity and improved pharmacological profiles.

References

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  • The Organic Chemistry Tutor. (2023, February 19). The Boat Conformation of Cyclohexane [Video]. YouTube. [Link]

  • Kaur, M., Singh, M., & Singh, D. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1788-1828.
  • Azepines and their Fused-ring Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthetic Methods for Azepine Ring Formation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Hili, R., & Yudin, A. K. (2006). Readily available unprotected amino aldehydes as precursors for the synthesis of complex nitrogen-containing molecules. Journal of the American Chemical Society, 128(46), 14772–14773.
  • Cook, J. M., et al. (2001). A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis. Current Topics in Medicinal Chemistry, 1(4), 305-316.
  • Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Kim, D., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3693-3699.
  • Adamo, A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 908876.
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  • Compain, P., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5773–5777.
  • Wolf, C., et al. (2025). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. The Journal of Organic Chemistry.
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  • Möhler, H. (2021). Navigating the complex landscape of benzodiazepine- and Z-drug diversity: insights from comprehensive FDA adverse event reporting system analysis and beyond. British Journal of Pharmacology, 178(18), 3647-3663.
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  • Martin, O. R., et al. (2014).
  • de Meijere, A., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(25), 5345-5357.
  • Bell, S. C., & Childress, S. J. (1963). A New Synthesis of Diazepam. The Journal of Organic Chemistry, 28(11), 3000-3002.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Alkorta, I., et al. (2017). Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. RSC Advances, 7(80), 50969-50976.
  • ResearchGate. (n.d.). Synthesis of diazepam. Retrieved January 25, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2021). Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs. Orbital: The Electronic Journal of Chemistry, 13(5), 393-401.
  • ResearchGate. (2025). How to confirm seven membered ring structure through NMR??? ResearchGate. [Link]

  • Grogan, G., & Turner, N. J. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • Al-Adhami, K. H. (2007). Carbonyl-Enamine a New Mode for Azepine Ring Closure. Journal of the Korean Chemical Society, 51(4), 343-347.
  • Takakusa, H., et al. (2015). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Drug Metabolism and Disposition, 43(10), 1597-1605.
  • Rittner, R., & Tormena, C. F. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 14(2), 193-210.
  • Alkorta, I., et al. (2017). Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. RSC Advances, 7, 50969-50976.
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Exploratory

Physical and chemical properties of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine

An In-Depth Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Properties, Synthesis, and Analysis Introduction 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also widely known by its common name O-methylcaprolactim,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Properties, Synthesis, and Analysis

Introduction

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also widely known by its common name O-methylcaprolactim, is a seven-membered heterocyclic compound of significant interest in synthetic organic chemistry. As a derivative of ε-caprolactam, it serves as a versatile intermediate and building block for more complex molecular architectures. The presence of the lactim methyl ether functional group imparts unique reactivity compared to its parent lactam, making it a valuable reagent for introducing the azepane skeleton in the synthesis of novel chemical entities. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical characterization, a proven synthetic protocol, and essential safety information tailored for researchers and professionals in drug development and chemical synthesis.

Core Compound Identifiers and Structure

Accurate identification is paramount in chemical research. 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is cataloged under several names and identifiers across various chemical databases.

IdentifierValueSource
IUPAC Name 7-methoxy-3,4,5,6-tetrahydro-2H-azepine[1][2]
CAS Number 2525-16-8[1][2][3][4]
Molecular Formula C₇H₁₃NO[1][2][4][5]
Molecular Weight 127.19 g/mol [1][5]
InChIKey DNXIQMQGKSQHPC-UHFFFAOYSA-N[2][3][4]
SMILES COC1=NCCCCC1[1][2][3]
Synonyms O-Methylcaprolactim, Caprolactim methyl ether, 1-Aza-2-methoxy-1-cycloheptene, O-Methylhexanolactim[1][2][3][4]

The molecule features a seven-membered azepine ring, which is partially saturated. The endocyclic imine is O-methylated, forming a cyclic imidate or lactim ether functional group. This structure is the key to its chemical behavior.

Physicochemical Properties

Understanding the physical properties of a compound is critical for its handling, purification, and use in reactions. The data presented below is a synthesis of information from various commercial suppliers and computational databases.

PropertyValueNotesSource
Appearance Flammable liquid and vaporAssumed based on GHS classification.[1][2]
Density 0.9632 g/cm³ (at 25 °C)[6]
Boiling Point 65-67 °C (at 24 Torr)Experimental value under reduced pressure.[6]
52.6 °C (at 0.024 bar / ~18 Torr)Experimental value under reduced pressure.[4]
195.2 °C (at 760 Torr)Predicted using the Joback method; use with caution.[3]
Melting Point 10.6 °CPredicted using the Joback method.[3]
Flash Point 51.1 °C[6]
Refractive Index 1.488[6]
Vapor Pressure 3.95 mmHg (at 25 °C)[6]
Water Solubility log₁₀WS = -1.39Corresponds to a solubility of ~0.04 mol/L.[3]
Octanol/Water Partition Coeff. logP = 1.605Indicates moderate lipophilicity.[3]

Causality Insight: The significant discrepancy between the predicted atmospheric boiling point and the experimental values under vacuum is expected. High-boiling-point liquids are often distilled at reduced pressures to prevent thermal decomposition and to lower the required temperature, making the process more efficient and safer. The moderate lipophilicity (logP > 1) suggests good solubility in common organic solvents like dichloromethane, ethyl acetate, and ethers.

Chemical Properties and Reactivity Profile

The chemical nature of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine is dominated by the lactim ether functional group.

  • Basicity: The nitrogen atom, while part of an imine, is less basic than a corresponding amine due to the influence of the adjacent oxygen atom. However, it can be protonated by strong acids. The pKa of the conjugate acid of a similar 2H-azepine has been reported as 7.02, suggesting this compound is moderately basic[7].

  • Hydrolysis: As a lactim ether (a cyclic imidate), the most characteristic reaction is hydrolysis. In the presence of aqueous acid, it readily hydrolyzes to yield ε-caprolactam and methanol. This reaction is essentially the reverse of its formation from the lactam. This property can be exploited to protect the lactam functionality or to release it under specific conditions.

  • Nucleophilic Substitution: The methoxy group can be displaced by strong nucleophiles, although this is less common than hydrolysis.

  • Synthetic Utility: Its primary role is as an electrophilic precursor. Alkylating agents can activate the molecule at the nitrogen atom, forming a reactive nitrilium ion intermediate, which is then susceptible to attack by nucleophiles. This makes it a valuable tool for constructing more complex nitrogen-containing heterocyclic systems.

Hydrolysis cluster_reactants Reactants cluster_products Products Reactant 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine + H₂O Product ε-Caprolactam + Methanol Reactant->Product H⁺ (aq)

Caption: Acid-catalyzed hydrolysis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine.

Spectroscopic Analysis and Characterization

Structural confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral features for this compound.

  • ¹H NMR Spectroscopy:

    • -OCH₃ Signal: A sharp singlet at approximately 3.5-3.7 ppm, integrating to 3 protons.

    • Methylene Protons (-CH₂-): A series of overlapping multiplets between approximately 1.5 and 3.5 ppm. The protons alpha to the nitrogen (C6) and the double bond (C2) will be the most deshielded.

  • ¹³C NMR Spectroscopy:

    • Imine Carbon (C7): The most deshielded signal, typically in the range of 160-170 ppm.

    • Methoxy Carbon (-OCH₃): A signal around 50-55 ppm.

    • Methylene Carbons (-CH₂-): Multiple signals in the aliphatic region, typically between 20-50 ppm.

  • Infrared (IR) Spectroscopy:

    • C=N Stretch: A strong, characteristic absorption band around 1650-1670 cm⁻¹.

    • C-O Stretch: A strong band in the region of 1200-1250 cm⁻¹ associated with the ether linkage.

    • C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. The absence of a broad N-H stretch (around 3200 cm⁻¹) and a C=O stretch (around 1650 cm⁻¹ for amides) distinguishes it from its parent lactam.

  • Mass Spectrometry (Electron Ionization):

    • Molecular Ion (M⁺): A peak at m/z = 127, corresponding to the molecular weight of the compound[8].

    • Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-•OCH₃, m/z = 31) to give a fragment at m/z = 96, or loss of other small alkyl fragments.

Green Synthesis Protocol

A sustainable and efficient synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine has been reported using dimethyl carbonate (DMC) as a green methylating agent, avoiding more toxic reagents like dimethyl sulfate.[9]

Reaction: ε-Caprolactam + Dimethyl Carbonate → 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

Justification: This protocol is chosen for its high yield, environmentally benign reagents, and straightforward procedure. DMC is an excellent alternative to traditional methylating agents as its byproducts (methanol and CO₂) are non-toxic. The reaction proceeds via O-methylation of the lactam tautomer.

Detailed Step-by-Step Methodology:

  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Charge Reactant: Charge ε-caprolactam into the reaction flask.

  • Heating: Heat the flask to the optimal reaction temperature of 353 K (80 °C) with stirring.[9]

  • Reagent Addition: Once the temperature is stable, add dimethyl carbonate (DMC) dropwise via the dropping funnel over a period of 2 hours. The optimal molar ratio of DMC to ε-caprolactam is 0.6:1.[9]

  • Reaction Monitoring: Maintain the reaction at 80 °C for an additional 1 hour after the addition is complete.[9] The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the volatile byproducts (excess DMC, methanol) under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield the final product with a purity of >98%.[9]

Under these optimized conditions, a yield as high as 81.2% can be achieved.[9]

SynthesisWorkflow Setup 1. Assemble Reactor (Flask, Condenser, Dropping Funnel) under N₂ atmosphere Charge 2. Charge ε-Caprolactam Setup->Charge Heat 3. Heat to 80 °C Charge->Heat Add 4. Add Dimethyl Carbonate (0.6 eq) dropwise over 2 hours Heat->Add React 5. Stir at 80 °C for 1 hour Add->React Cool 6. Cool to Room Temperature React->Cool Evaporate 7. Remove Volatiles (Rotary Evaporation) Cool->Evaporate Purify 8. Purify by Vacuum Distillation Evaporate->Purify Product Final Product (Purity >98%) Purify->Product

Caption: Workflow for the green synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine.

Safety and Handling

Proper handling is crucial due to the hazardous nature of this compound. The following information is aggregated from GHS classifications.[1][2][6]

Hazard ClassGHS CodeDescription
Flammability H226Flammable liquid and vapor.
Corrosion -Causes severe skin burns and eye damage.

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated fume hood. Use explosion-proof electrical equipment.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[1]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6] Ground and bond container and receiving equipment to prevent static discharge.[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

Conclusion

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is a valuable heterocyclic intermediate with well-defined physical and chemical properties. Its character is dominated by the lactim ether group, which allows for specific reactivity, most notably facile hydrolysis and utility as a synthetic building block. The availability of a high-yield, green synthetic route enhances its appeal for research and development. A thorough understanding of its spectroscopic signature is key to confirming its identity and purity, while strict adherence to safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this versatile compound into their research endeavors.

References

  • Céondo GmbH. (2007-2024). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Chemeo. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. PubChem. Retrieved January 24, 2026, from [Link]

  • Wang, L., et al. (2011). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε-Caprolactam and Dimethylcarbonate as Methyl Reagents. Advanced Materials Research. Retrieved January 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • Kaur, N., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved January 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- Mass Spectrum. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • Cromwell, G. L. (n.d.). Azepines. Science of Synthesis. Retrieved January 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3,4,5,6-Tetrahydro-2H-azepine from ε-Caprolactam

A Detailed Guide to Reduction Methodologies for Researchers and Drug Development Professionals Introduction 3,4,5,6-Tetrahydro-2H-azepine, more commonly known as hexamethyleneimine (HMI), is a valuable cyclic secondary a...

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide to Reduction Methodologies for Researchers and Drug Development Professionals

Introduction

3,4,5,6-Tetrahydro-2H-azepine, more commonly known as hexamethyleneimine (HMI), is a valuable cyclic secondary amine. Its seven-membered heterocyclic structure serves as a crucial building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] HMI is a key intermediate in the preparation of zeolitic catalysts and various bioactive molecules.[3] The primary and most economically viable precursor for HMI is ε-caprolactam, a readily available commodity chemical famous for its role as the monomer for Nylon-6.[4][5]

The conversion of ε-caprolactam to HMI involves the complete reduction of the cyclic amide (lactam) functionality to a cyclic amine. This transformation is a cornerstone of synthetic organic chemistry, and understanding the nuances of this process is critical for achieving high yields and purity. This application note provides a comprehensive guide to the two most prevalent methods for this synthesis: chemical reduction using lithium aluminum hydride (LAH) for laboratory-scale applications and catalytic hydrogenation for larger-scale production. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into process optimization and troubleshooting.

Scientific Rationale: The Chemistry of Lactam Reduction

The core of this synthesis is the reduction of the carbonyl group (C=O) within the ε-caprolactam ring to a methylene group (-CH2-). Amides are one of the most stable carboxylic acid derivatives, making their reduction more challenging than that of ketones or aldehydes. This stability necessitates the use of powerful reducing agents or robust catalytic systems.

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a potent, non-selective reducing agent capable of reducing amides and lactams to their corresponding amines.[6] The reaction mechanism is a two-stage process. First, a hydride ion (H⁻) from the LAH attacks the electrophilic carbonyl carbon of the lactam. This is a nucleophilic acyl substitution step where the oxygen atom is ultimately eliminated as part of a metal alkoxide complex. The resulting intermediate is a highly reactive iminium ion, which is then rapidly reduced in a second nucleophilic addition step by another hydride equivalent to yield the final amine product.[7]

Due to its extreme reactivity, LAH reacts violently with water and other protic solvents. Therefore, the entire process must be conducted under strictly anhydrous (water-free) conditions, typically in an inert ether solvent like diethyl ether or tetrahydrofuran (THF). This method is highly effective and generally provides excellent yields on a laboratory scale but is less suitable for industrial production due to the high cost, hazardous nature of LAH, and the generation of significant aluminum salt waste.

Catalytic Hydrogenation

For larger-scale and industrial synthesis, catalytic hydrogenation is the preferred method.[1] This process involves the reaction of ε-caprolactam with high-pressure hydrogen gas in the presence of a heterogeneous catalyst. The mechanism involves the adsorption of both the lactam and hydrogen onto the catalyst surface, facilitating the cleavage of the H-H bond and the stepwise reduction of the carbonyl group.

Commonly employed catalysts include copper chromite and various nickel-based catalysts.[1][8] The reaction requires elevated temperatures (150–300 °C) and high pressures (at least 1,000 psig) to achieve efficient conversion.[1] The choice of solvent is critical; high-boiling point ethers are often used to maintain the liquid phase under reaction conditions. While requiring specialized high-pressure equipment, this method is more atom-economical and scalable than the LAH reduction.

Experimental Workflows and Protocols

The following sections provide detailed protocols for both synthesis methods. All procedures should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Method 1: Laboratory-Scale Synthesis via LiAlH₄ Reduction

This protocol is designed for a typical laboratory setting and yields a high-purity product suitable for further synthetic applications.

Safety Precautions:

  • Lithium aluminum hydride (LAH) is a pyrophoric solid that reacts violently with water, generating flammable hydrogen gas. Handle it exclusively under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous ether solvents (THF, diethyl ether) are highly flammable and can form explosive peroxides. Use only freshly distilled or certified peroxide-free solvents.

  • The reaction quenching process is highly exothermic and releases hydrogen gas. It must be performed slowly and with extreme caution behind a blast shield.

Materials and Equipment:

  • ε-Caprolactam (purified, dry)

  • Lithium aluminum hydride (LiAlH₄) powder

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and dropping funnel

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Ice bath

  • Rotary evaporator and distillation apparatus

Step-by-Step Protocol:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Flame-dry the entire apparatus under vacuum and cool it under a positive pressure of nitrogen or argon to ensure anhydrous conditions.

  • LAH Slurry Preparation: In the reaction flask, carefully add LiAlH₄ (1.5 eq.) and cover it with anhydrous THF. Stir the mixture to form a uniform grey slurry.

  • Reactant Addition: Dissolve ε-caprolactam (1.0 eq.) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirring LAH slurry at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux using a heating mantle for 6-12 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.

  • Reaction Quenching (Fieser Workup): Cool the reaction flask to 0 °C in an ice-water bath. Perform the following steps with extreme caution behind a blast shield. Slowly and sequentially add:

    • n mL of water for every n g of LAH used.

    • n mL of 15% aqueous NaOH for every n g of LAH used.

    • 3n mL of water for every n g of LAH used. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Workup and Extraction: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the solid salts and wash them thoroughly with additional THF or diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude HMI can be purified by fractional distillation under atmospheric pressure (boiling point ~138 °C) to yield a colorless liquid.[3]

Method 2: Bench-Scale Synthesis via Catalytic Hydrogenation

This protocol is suitable for producing larger quantities of HMI and requires a high-pressure reactor.

Safety Precautions:

  • This procedure involves high-pressure, flammable hydrogen gas. The reactor must be operated by personnel trained in high-pressure procedures and located in a properly ventilated and barricaded area.

  • Copper chromite catalyst can be toxic; avoid inhalation of the powder.

  • Ensure the reactor is properly sealed and pressure-tested before heating.

Materials and Equipment:

  • ε-Caprolactam (high purity)[1]

  • Copper chromite catalyst

  • Dioxane or other suitable high-boiling ether solvent[1]

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet/outlet, pressure gauge, and thermocouple

  • Hydrogen gas cylinder with a regulator

  • Filtration apparatus

Step-by-Step Protocol:

  • Reactor Charging: To the autoclave, add a solution of ε-caprolactam (10-20% by weight) in dioxane. Add the copper chromite catalyst (typically 5-10% by weight relative to the caprolactam).

  • System Purge: Seal the reactor. Purge the system first with nitrogen to remove air, then with hydrogen gas to remove the nitrogen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1,500 - 3,000 psig). Begin stirring and heat the reactor to the target temperature (e.g., 200 - 260 °C).[1]

  • Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure closely. The reaction progress can be tracked by observing the drop in hydrogen pressure as it is consumed. Maintain the pressure by adding more hydrogen as needed. The reaction is typically complete within 2-4 hours.

  • Cooldown and Depressurization: Once the reaction is complete (no further hydrogen uptake), turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a safe manner.

  • Product Recovery: Open the reactor and filter the contents to remove the solid catalyst. The catalyst can often be recycled.

  • Purification: The resulting solution contains HMI, solvent, and potentially some byproducts. The pure HMI can be isolated by fractional distillation.

Data and Method Comparison

The choice between LAH reduction and catalytic hydrogenation depends largely on the desired scale, available equipment, and economic considerations.

ParameterLiAlH₄ ReductionCatalytic Hydrogenation
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Hydrogen Gas (H₂)
Catalyst None (stoichiometric reagent)Copper Chromite, Nickel-based
Temperature 35-65 °C (Solvent Reflux)150-300 °C[1]
Pressure AtmosphericHigh Pressure (≥1,000 psig)[1]
Typical Yield High (>85%)High (>90%)
Scale Laboratory (mg to g)Bench to Industrial (kg to tons)
Key Safety Hazards Pyrophoric reagent, violent reaction with waterHigh-pressure flammable gas
Pros Simple equipment, mild conditionsScalable, high atom economy, lower cost
Cons Hazardous reagent, waste generation, high costRequires specialized high-pressure equipment

Process Visualization

The following diagram illustrates the synthetic conversion of ε-caprolactam to 3,4,5,6-tetrahydro-2H-azepine via the two distinct chemical pathways.

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product cluster_lah Chemical Reduction cluster_hydro Catalytic Hydrogenation Caprolactam ε-Caprolactam LAH_Reagents 1. LiAlH₄, Anhydrous THF 2. H₂O/NaOH Workup Caprolactam->LAH_Reagents Method 1 (Lab Scale) Hydro_Reagents H₂ (High Pressure) Copper Chromite Catalyst High Temperature Caprolactam->Hydro_Reagents Method 2 (Industrial) HMI 3,4,5,6-Tetrahydro-2H-azepine (Hexamethyleneimine) LAH_Reagents->HMI Hydro_Reagents->HMI

Sources

Application

Green Synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine: An Application Note and Protocol

Introduction: The Imperative for Greener Pathways in Pharmaceutical Synthesis In the landscape of modern drug discovery and development, the synthesis of novel molecular entities is intrinsically linked to the principles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pathways in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities is intrinsically linked to the principles of green chemistry. This paradigm shift encourages the development of environmentally benign chemical processes that are not only safer and more efficient but also economically viable.[1][2] 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, also known as O-methyl caprolactam, is a valuable heterocyclic scaffold. Azepine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including applications as CNS-active agents.[3][4]

Traditionally, the synthesis of such lactim ethers has relied on hazardous alkylating agents like dimethyl sulfate, which pose significant environmental and safety risks. This application note details a robust and environmentally conscious protocol for the synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine from ε-caprolactam using dimethyl carbonate (DMC) as a green methylating agent. DMC is a non-toxic, biodegradable reagent that serves as both a reactant and a solvent, minimizing waste and avoiding the use of harsh chemicals.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, an exploration of the reaction mechanism, and thorough validation procedures.

Reaction Overview and Mechanistic Insights

The synthesis proceeds via the O-methylation of ε-caprolactam. In its amide form, ε-caprolactam exists in equilibrium with its tautomeric lactim form. The reaction is facilitated by a base, which deprotonates the lactim tautomer, forming a more nucleophilic lactimate anion. This anion then attacks the electrophilic methyl group of dimethyl carbonate.

The proposed mechanism for this base-catalyzed O-methylation involves the following key steps:

  • Tautomerization: ε-caprolactam undergoes tautomerization to its lactim form.

  • Deprotonation: A base, such as potassium carbonate, facilitates the deprotonation of the hydroxyl group of the lactim, forming the more reactive lactimate anion.

  • Nucleophilic Attack: The lactimate anion acts as a nucleophile, attacking one of the methyl groups of dimethyl carbonate in an S_N2 reaction.

  • Product Formation: This results in the formation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine and a methoxycarbonate anion. The methoxycarbonate anion can then react with the protonated base to regenerate the basic catalyst and release methanol and carbon dioxide as byproducts.

Reaction Scheme:

Reaction_Scheme Caprolactam ε-Caprolactam Reaction_Step_1 Heat Caprolactam->Reaction_Step_1 + DMC, Base DMC Dimethyl Carbonate (DMC) DMC->Reaction_Step_1 Base Base (e.g., K2CO3) Base->Reaction_Step_1 Product 7-methoxy-3,4,5,6-tetrahydro-2H-azepine Byproducts Methanol + CO2 Reaction_Step_1->Product Reaction_Step_1->Byproducts Experimental_Workflow Start Start Setup Assemble Reaction Apparatus Start->Setup Charge Charge Flask with ε-Caprolactam and K2CO3 Setup->Charge Heat Heat to 353 K (80 °C) Charge->Heat Add_DMC Slowly Add Dimethyl Carbonate (2 hours) Heat->Add_DMC React Continue Reaction (1 hour) Add_DMC->React Cool Cool to Room Temperature React->Cool Filter Filter to Remove Catalyst Cool->Filter Evaporate Rotary Evaporation to Remove Excess DMC Filter->Evaporate Distill Vacuum Distillation for Purification Evaporate->Distill Product Collect Pure Product Distill->Product

Caption: Step-by-step workflow for the green synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine.

Product Characterization and Validation

The successful synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with a purity of over 98% can be confirmed through various analytical techniques. [7]

Physical Properties
PropertyValue
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol [8]
Boiling Point65-67 °C at 24 Torr [7]
Density0.9632 g/cm³ at 25 °C [7]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The expected chemical shifts are:

    • A singlet for the methoxy (-OCH₃) protons.

    • Multiplets for the methylene (-CH₂-) protons of the azepine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct peaks for each unique carbon atom. Expected chemical shifts include:

    • A peak for the methoxy carbon.

    • Several peaks in the aliphatic region for the methylene carbons of the ring.

    • A peak for the imino carbon (C=N).

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. The spectrum of the product should show:

    • The absence of the characteristic amide C=O stretch from the starting material (ε-caprolactam).

    • The presence of a C=N stretching vibration, confirming the formation of the lactim ether.

    • C-H stretching vibrations for the aliphatic and methoxy groups.

    • C-O stretching for the methoxy group.

  • Gas Chromatography (GC): GC analysis is used to determine the purity of the final product. A single major peak corresponding to 7-methoxy-3,4,5,6-tetrahydro-2H-azepine should be observed, with purity levels typically exceeding 98% under optimal conditions. [7]

Conclusion

This application note presents a green and efficient method for the synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine. By utilizing dimethyl carbonate as a benign methylating agent, this protocol circumvents the use of toxic and environmentally harmful reagents. The procedure is straightforward, high-yielding, and produces a product of high purity, making it an excellent alternative for academic and industrial research laboratories. This method aligns with the core principles of green chemistry, contributing to safer and more sustainable practices in pharmaceutical development.

References

  • Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Retrieved from [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Journal of Chemical Technology & Biotechnology, 76(5), 459-465.
  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716.
  • Organic Syntheses. (1951). O-METHYLCAPROLACTIM. Organic Syntheses, 31, 72. doi:10.15227/orgsyn.031.0072
  • Zhang, Y., et al. (2012). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε-Caprolactam and Dimethylcarbonate as Methyl Reagents.
  • PubChem. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. Retrieved from [Link]

  • NIST. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Katritzky, A. R., & Rachwal, S. (1987). Azepines. In Comprehensive Organic Chemistry II (Vol. 9, pp. 105-149). Pergamon.
  • Rahmawati, F., et al. (2017). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering, 188, 012023.
  • Ouk, S., et al. (2002). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Tetrahedron Letters, 43(14), 2661-2663.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • Ranu, B. C., & Saha, A. (2007).
  • UCM. (n.d.). Caprolactam production Process. Retrieved from [Link]

  • Thomas, J. M., & Raja, R. (2001). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 98(11), 5945-5950.
  • Leśniewska, A., & Przybylski, P. (2024). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Molecules, 29(12), 2841.
  • Pharmacy Freak. (2025). Medicinal uses of azepines MCQs With Answer. Retrieved from [Link]

  • ASBASJSM College of Pharmacy. (n.d.). BP401T - COP Bela. Retrieved from [Link]

  • YouTube. (2022, January 30). pyrimidine || purine || Azepines || synthesis || derivatives || reaction || medicinal use #sgsir. Retrieved from [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • ResearchGate. (n.d.). An overview of caprolactam synthesis. Retrieved from [Link]

  • YouTube. (2025, May 29). SYNTHESIS OF CAPROLACTAM. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

  • Smith Scholarworks. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selectivity engineering of O-methylation of hydroxybenzenes with dimethyl carbonate using ionic liquid as catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]

  • IAENG. (n.d.). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

  • ResearchGate. (n.d.). β-lactam antibiotics: An overview from a medicinal chemistry perspective. Retrieved from [Link]

  • ChemInform. (n.d.). Advances in the Chemistry of β-Lactam and Its Medicinal Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

  • MDPI. (n.d.). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Retrieved from [Link]

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Method

Silyl aza-Prins cyclization for tetrahydroazepine synthesis

An In-Depth Guide to the Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis: Mechanism, Protocols, and Applications Authored by a Senior Application Scientist Introduction: The Significance of Tetrahydroazepines...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis: Mechanism, Protocols, and Applications

Authored by a Senior Application Scientist

Introduction: The Significance of Tetrahydroazepines and a Modern Synthetic Solution

Seven-membered nitrogenous heterocycles, specifically tetrahydroazepines, are privileged scaffolds found in a wide array of natural products and synthetic pharmaceuticals.[1] Their unique three-dimensional architecture makes them attractive cores for drug discovery, with notable examples including Balanol, a potent protein kinase C inhibitor, and (−)-galanthamine (Reminyl®), used for the symptomatic treatment of Alzheimer's disease.[1] However, the synthesis of these seven-membered rings presents a considerable challenge in organic chemistry due to unfavorable entropic and enthalpic factors associated with forming medium-sized rings.

Classical synthetic methods often require multi-step sequences, harsh reaction conditions, or suffer from limited substrate scope. The aza-Prins cyclization, a powerful tool for constructing nitrogen-containing heterocycles like piperidines and pyrrolidines, has been historically underutilized for synthesizing tetrahydroazepines.[1][2] This guide details a modern, efficient, and mild methodology: the Silyl Aza-Prins Cyclization (SAPC) , which leverages the unique properties of silicon to facilitate the formation of tetrahydroazepines in a single, streamlined step. This approach, combining an aza-Prins cyclization with a subsequent Peterson-type elimination, allows for the concurrent formation of a C-N bond, a C-C bond, and a crucial endocyclic double bond.[3][4]

This document serves as a comprehensive technical guide for researchers and drug development professionals, offering a deep dive into the reaction mechanism, detailed experimental protocols, and practical insights for successful implementation.

Part 1: Mechanistic Deep Dive - The "Why" Behind the Reaction

The success of the silyl aza-Prins cyclization hinges on the strategic placement of an allylic or vinylic silane, which directs the course of the reaction following the initial cyclization event. The use of these electron-rich alkenes leads to higher reaction rates and selectivities by stabilizing the key carbocation intermediate.[5][6][7] The mechanism, particularly for the iron(III)-catalyzed variant, can be understood through the following key stages.[1][3]

Step 1: Formation of the N-Acyliminium Ion The reaction is initiated by a Lewis acid catalyst, such as an iron(III) salt (e.g., FeCl₃), which activates the aldehyde.[8][9] This activated aldehyde then condenses with the primary or secondary amine of the homoallylic amine substrate to form a hemiaminal intermediate. Subsequent dehydration, promoted by the Lewis acid, generates a highly electrophilic N-acyliminium ion.

Step 2: Intramolecular Cyclization The nucleophilic π-bond of the alkene moiety attacks the electrophilic iminium ion in an intramolecular fashion. This is the key ring-forming step that establishes the seven-membered tetrahydroazepine core.

Step 3: β-Silyl Carbocation Stabilization The intramolecular cyclization results in the formation of a carbocation. Crucially, this carbocation is positioned beta (β) to the silicon atom. The silicon atom stabilizes this positive charge through hyperconjugation, a phenomenon known as the β-silicon effect. This stabilization prevents undesired side reactions and is a cornerstone of silyl-Prins chemistry.[6][7][10]

Step 4: Peterson-Type Elimination The reaction culminates in a Peterson-type elimination. This step involves the removal of the silyl group and a proton from the adjacent carbon, leading to the formation of a stable endocyclic double bond within the newly formed seven-membered ring.[1][3] This concerted or stepwise elimination is thermodynamically driven and results in the final tetrahydroazepine product.

The entire cascade efficiently constructs the complex azepine core in a single operational step from relatively simple starting materials.

Silyl_Aza-Prins_Mechanism Reactants Homoallylic Amine + Aldehyde Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Condensation LewisAcid Lewis Acid (e.g., FeCl3) LewisAcid->Iminium Carbocation β-Silyl Carbocation (Stabilized) Iminium->Carbocation 7-endo-trig Cyclization Cyclization Intramolecular Cyclization Product Tetrahydroazepine Carbocation->Product Elimination of R3Si-OH Elimination Peterson-Type Elimination

Caption: Proposed mechanism of the silyl aza-Prins cyclization.

Part 2: Experimental Protocols and Workflow

This section provides a detailed, field-tested protocol adapted from the work of Padrón and co-workers for the iron(III)-mediated synthesis of a representative tetrahydroazepine.[1][2]

General Workflow

The experimental process is designed for efficiency and simplicity, involving the setup of the reaction under controlled temperature, monitoring progress, a straightforward aqueous workup, and final purification via column chromatography.

Experimental_Workflow prep 1. Reagent & Glassware Prep (Dry DCM, Inert Atmosphere) setup 2. Reaction Setup (Amine in DCM, Cool to 0 °C) prep->setup addition 3. Reagent Addition (Add Aldehyde, then Catalyst) setup->addition monitor 4. Reaction Monitoring (Check by TLC) addition->monitor quench 5. Quenching (Add Water) monitor->quench extract 6. Extraction (Extract with DCM) quench->extract dry 7. Drying & Concentration (Dry over MgSO4, Concentrate) extract->dry purify 8. Purification (Flash Column Chromatography) dry->purify char 9. Characterization (NMR, HRMS) purify->char

Sources

Application

Application Notes & Protocols: A Guide to Iron(III) Salt-Mediated Synthesis of Tetrahydroazepines

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword: The Strategic Value of Iron-Catalyzed Synthesis in Modern Medicinal Chemistry The tetrahydroazepine sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Iron-Catalyzed Synthesis in Modern Medicinal Chemistry

The tetrahydroazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including agents for Alzheimer's disease and lung cancer.[1] The development of efficient, sustainable, and cost-effective methods for the synthesis of these seven-membered nitrogen heterocycles is, therefore, a critical endeavor for drug discovery and development. Traditional synthetic routes can be lengthy and often rely on expensive or toxic catalysts. In recent years, the use of iron(III) salts has emerged as a powerful alternative, offering mild reaction conditions and high efficiency.[1][2][3] Iron is an ideal catalyst due to its abundance, low cost, and environmentally friendly nature.[4] This guide provides an in-depth exploration of the iron(III) salt-mediated synthesis of tetrahydroazepines, with a focus on the silyl aza-Prins cyclization, offering detailed protocols and expert insights to empower researchers in this field.

The Core Reaction: Silyl Aza-Prins Cyclization

A recently developed and powerful methodology for the synthesis of tetrahydroazepines utilizes an iron(III) salt-mediated silyl aza-Prins cyclization combined with a Peterson-type elimination.[1][2][3][5] This reaction is notable for its efficiency, forming a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions.[1][2][3][5]

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following key steps, as supported by DFT calculations:[2][3]

  • Iminium Ion Formation: The iron(III) salt, acting as a Lewis acid, activates the aldehyde, which then reacts with the amine to form an iminium ion intermediate.

  • Aza-Prins Cyclization: The pendant allyl silane undergoes an intramolecular nucleophilic attack on the iminium ion, leading to the formation of the seven-membered ring.

  • Peterson-Type Elimination: A subsequent elimination of the silyl group results in the formation of the endocyclic double bond, yielding the final tetrahydroazepine product.

Below is a visual representation of the proposed catalytic cycle.

Silyl_Aza-Prins_Cyclization_Mechanism Proposed Mechanism of Iron(III)-Mediated Silyl Aza-Prins Cyclization cluster_0 Catalytic Cycle Start Amine + Aldehyde Iminium_Ion Iminium Ion Intermediate Start->Iminium_Ion Fe(III) activation Aza_Prins Aza-Prins Cyclization Iminium_Ion->Aza_Prins Cyclized_Intermediate Cyclized Silyl Intermediate Aza_Prins->Cyclized_Intermediate Peterson_Elimination Peterson-Type Elimination Cyclized_Intermediate->Peterson_Elimination Product Tetrahydroazepine Peterson_Elimination->Product Fe_Catalyst Fe(III) Salt Fe_Catalyst->Start Catalyst Regeneration

Caption: A simplified workflow of the iron(III)-mediated silyl aza-Prins cyclization for tetrahydroazepine synthesis.

Experimental Protocols

The following protocols are based on optimized conditions reported in the literature and provide a starting point for the synthesis of monosubstituted and disubstituted tetrahydroazepines.[1][3]

General Considerations
  • Reagents and Solvents: All reactions should be carried out using dry solvents under an inert atmosphere (e.g., nitrogen or argon). Aldehydes should be freshly distilled or purified prior to use.

  • Iron(III) Salts: Anhydrous iron(III) salts are crucial for the success of the reaction. Commercially available anhydrous FeCl₃ and FeBr₃ can be used. It is recommended to store them in a desiccator.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol for the Synthesis of Monosubstituted Tetrahydroazepines

This protocol is optimized for the reaction of a silylated amine with an aldehyde to yield a monosubstituted tetrahydroazepine.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the silylated amine (1.0 equiv).

  • Dissolve the amine in dry dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Add the aldehyde (1.2 equiv) to the solution.

  • In a separate vial, weigh the iron(III) salt (e.g., FeBr₃, 0.1 equiv) under an inert atmosphere and dissolve it in a minimal amount of dry DCM.

  • Add the iron(III) salt solution dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for the Synthesis of Disubstituted Tetrahydroazepines

The synthesis of disubstituted tetrahydroazepines may require slightly modified conditions to favor the desired product over potential side reactions.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted silylated amine (1.0 equiv) and dissolve in dry DCM.

  • Cool the solution to -20 °C.

  • Add the aldehyde (1.5 equiv) to the mixture.

  • Add a solution of anhydrous FeCl₃ (1.0 equiv) in dry DCM dropwise.

  • Stir the reaction at -20 °C for 3 hours.

  • Add an additional portion of FeCl₃ (0.3 equiv) and continue stirring for 10 minutes at -20 °C.[1][3]

  • Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 30 minutes.[6]

  • Quench the reaction with water and follow the workup and purification procedure described in section 2.2.

Data Presentation: Catalyst and Condition Optimization

The choice of iron(III) salt and reaction conditions can significantly impact the yield and selectivity of the reaction. Below is a summary of optimization data for the synthesis of a model tetrahydroazepine.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Monosubstituted Tetrahydroazepine

EntryCatalyst (mol %)Temperature (°C)Time (min)Yield (%)
1FeBr₃ (20)03082
2FeBr₃ (10)03590
3FeBr₃ (5)030089
4FeBr₃ (10)-2030085
5FeCl₃ (10)06075

Data synthesized from literature reports.[6]

Table 2: Optimization for a Disubstituted Tetrahydroazepine Synthesis

EntryFeCl₃ (equiv)Temperature (°C)Time (h)Yield (%)
10.3102.345
20.510242
31.0 + 0.3-20 to rt3.572

Data synthesized from literature reports.[3]

Best Practices and Troubleshooting

Expertise-Driven Insights:

  • Catalyst Selection: While both FeCl₃ and FeBr₃ are effective, FeBr₃ has been shown to provide higher yields in some cases for monosubstituted tetrahydroazepines.[1] For more challenging disubstituted systems, a higher loading of FeCl₃ may be necessary.[3]

  • Temperature Control: Low temperatures (-20 °C to 0 °C) are generally preferred to minimize the formation of side products, such as pyrrolidines resulting from intramolecular hydroamination.[1]

  • Solvent and Concentration: Dry DCM is the solvent of choice. Maintaining the recommended concentration is important, as higher concentrations can favor intermolecular side reactions.

  • Substrate Scope: The reaction is compatible with a variety of aliphatic aldehydes. Aromatic aldehydes, however, have been reported to be unreactive under these conditions.[1][3]

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (moisture).Use freshly opened or properly stored anhydrous iron(III) salt. Ensure all glassware is flame-dried and the solvent is anhydrous.
Low reaction temperature.For less reactive substrates, consider allowing the reaction to slowly warm to room temperature.
Formation of Side Products Reaction temperature is too high.Maintain the recommended low temperature during the addition of the catalyst and for the initial phase of the reaction.
Incorrect stoichiometry.Ensure the correct equivalents of aldehyde and catalyst are used.
Difficulty in Purification Inseparable diastereomers.For some disubstituted products, inseparable mixtures of diastereomers may be obtained.[1][3] Consider optimizing the reaction to improve diastereoselectivity or employing chiral chromatography.

Logical Workflow for Reaction Setup and Execution

The following diagram illustrates the logical flow for setting up and running the iron(III)-mediated synthesis of tetrahydroazepines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware prep_reagents Prepare anhydrous solvent and purified reagents prep_glass->prep_reagents prep_cat Weigh anhydrous Fe(III) salt under inert atmosphere prep_reagents->prep_cat add_catalyst Add Fe(III) salt solution prep_cat->add_catalyst add_amine Add silylated amine to flask add_solvent Add dry DCM add_amine->add_solvent cool Cool to desired temperature add_solvent->cool add_aldehyde Add aldehyde cool->add_aldehyde add_aldehyde->add_catalyst stir Stir and monitor reaction add_catalyst->stir quench Quench with water stir->quench extract Extract with DCM quench->extract dry Dry organic layers extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: A step-by-step workflow for the synthesis of tetrahydroazepines using iron(III) catalysis.

Concluding Remarks

The iron(III) salt-mediated silyl aza-Prins cyclization represents a significant advancement in the synthesis of tetrahydroazepines. Its operational simplicity, use of an inexpensive and sustainable catalyst, and mild reaction conditions make it an attractive method for both academic and industrial laboratories. By understanding the underlying mechanism and adhering to the optimized protocols and best practices outlined in this guide, researchers can effectively leverage this powerful reaction to accelerate their drug discovery and development programs.

References

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]

  • Ma, W., et al. (2019). Iron-Catalyzed Anti-Markovnikov Hydroamination and Hydroamidation of Allylic Alcohols. Journal of the American Chemical Society, 141(34), 13506–13515. [Link]

  • Sun, M., Zhang, T., & Bao, W. (2013). FeCl3-catalyzed cascade cyclization in one pot: synthesis of ring-fused tetrahydroquinoline derivatives from arylamines and N-substituted lactams. The Journal of Organic Chemistry, 78(16), 8155–8160. [Link]

  • Sinka, V., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link]

  • Sinka, V., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link]

  • Sohail, M., et al. (2022). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry, 15(10), 104111. [Link]

  • Sohail, M., et al. (2022). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. ResearchGate. [Link]

  • Kumar, A., et al. (2018). FeCl3-catalyzed regioselective ring-opening of aryl oxirane with 4-hydroxycoumarin for the synthesis of furo[3,2-c]coumarins. Organic & Biomolecular Chemistry, 16(1), 114-121. [Link]

  • Padrón, J. I., et al. (2011). Iron(III)-Catalyzed Prins Cyclization towards the Synthesis of trans-Fused Bicyclic Tetrahydropyrans. ResearchGate. [Link]

  • Basili, S., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Marcyk, P. T., & Cook, S. P. (2019). Synthesis of Tetrahydroisoquinolines Through an Iron-Catalyzed Cascade: Tandem Alcohol Substitution and Hydroamination. Organic Letters, 21(17), 6741–6744. [Link]

Sources

Method

Use of 3,4,5,6-Tetrahydro-2H-azepine in medicinal chemistry

Application Notes and Protocols for the Synthesis and Utilization of 3,4,5,6-Tetrahydro-2H-azepine Derivatives in Drug Discovery Introduction: Beyond the Five- and Six-Membered Rings In the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Synthesis and Utilization of 3,4,5,6-Tetrahydro-2H-azepine Derivatives in Drug Discovery

Introduction: Beyond the Five- and Six-Membered Rings

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, with pyrrolidines and piperidines being extensively explored. However, the seven-membered azepane ring and its unsaturated counterpart, 3,4,5,6-tetrahydro-2H-azepine, are emerging from the shadows as a versatile and valuable framework for the design of novel therapeutics.[1][2] Their increased conformational flexibility and three-dimensional character offer access to a larger chemical space, enabling unique interactions with biological targets.[3] This guide provides an in-depth exploration of the synthesis and application of the 3,4,5,6-tetrahydro-2H-azepine scaffold, offering detailed protocols and insights for researchers in drug discovery and development. Azepane-based compounds have already made a significant impact, with over 20 FDA-approved drugs utilizing this core structure for a wide range of therapeutic applications, including anticancer, antimicrobial, and anticonvulsant agents.[4][5]

Strategic Importance in Drug Design

The utility of the azepine core is highlighted by its presence in a number of natural products and clinically successful drugs. For instance, (-)-Balanol, a natural product, is a potent inhibitor of protein kinase C (PKC), and its azepane moiety is crucial for its activity.[3] In the realm of synthetic drugs, Tolazamide is an oral hypoglycemic agent, and Azelastine is a potent histamine antagonist, both featuring the azepane ring.[3] The inherent flexibility of the seven-membered ring allows for the precise positioning of substituents to optimize binding to a variety of biological targets.[3]

Synthetic Strategies: Building the Azepine Core

Several synthetic methodologies have been developed to construct the tetrahydroazepine and azepane frameworks. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Here, we detail three prominent and versatile approaches.

Silyl Aza-Prins Cyclization: A Convergent Approach

A powerful and efficient method for the synthesis of substituted tetrahydroazepines is the silyl aza-Prins cyclization. This reaction combines an aza-Prins cyclization with a Peterson-type elimination in a single step, forming a C-N bond, a C-C bond, and an endocyclic double bond.[6][7] This methodology is particularly attractive due to its mild reaction conditions and the use of sustainable iron(III) catalysts.[6][7]

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino-silane Amino-silane Iminium_Ion In situ Iminium Ion Formation Amino-silane->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Elimination Peterson-type Elimination Cyclization->Elimination Tetrahydroazepine Substituted 3,4,5,6-Tetrahydro-2H-azepine Elimination->Tetrahydroazepine cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Products Diene Acyclic Diene Precursor RCM Ring-Closing Metathesis Diene->RCM Grubbs' Catalyst Unsaturated_Azepine Unsaturated Azepine RCM->Unsaturated_Azepine Reduction Reduction (Optional) Saturated_Azepane Saturated Azepane Reduction->Saturated_Azepane Unsaturated_Azepine->Reduction e.g., H₂, Pd/C cluster_sar Structure-Activity Relationship (SAR) Scaffold Azepine Core Activity Biological Activity (Potency & Selectivity) Scaffold->Activity Provides 3D framework Substituents Substituent Position & Nature Substituents->Activity Modulates binding affinity Stereochem Stereochemistry Stereochem->Activity Crucial for target interaction

Sources

Application

The Versatility of 3,4,5,6-Tetrahydro-2H-azepine as a Strategic Building Block in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Seven-Membered Heterocycle In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Seven-Membered Heterocycle

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, the seven-membered saturated amine, 3,4,5,6-tetrahydro-2H-azepine, also widely known as hexamethyleneimine (HMI), has emerged as a versatile and highly valuable precursor. Its unique conformational flexibility and the nucleophilic nature of its secondary amine functionality render it an ideal starting point for the synthesis of a diverse array of compounds, from industrial materials to life-saving pharmaceuticals. This guide provides an in-depth exploration of the synthesis and application of 3,4,5,6-tetrahydro-2H-azepine, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. The azepane ring is a prevalent motif in numerous biologically active natural products and synthetic compounds, exhibiting a broad spectrum of medicinal properties including anticancer, antidiabetic, and antiviral activities.[1]

Core Synthesis of 3,4,5,6-Tetrahydro-2H-azepine: From Bulk Chemical to Fine Synthesis

The industrial production of 3,4,5,6-tetrahydro-2H-azepine is intrinsically linked to the synthesis of nylon-6. The common starting point is the Beckmann rearrangement of cyclohexanone oxime to yield ε-caprolactam, a cornerstone reaction in industrial organic chemistry.[2] Subsequent catalytic hydrogenation of ε-caprolactam furnishes the desired 3,4,5,6-tetrahydro-2H-azepine.

Diagram: Synthesis Pathway of 3,4,5,6-Tetrahydro-2H-azepine

Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Oxime Hydroxylamine Caprolactam ε-Caprolactam Oxime->Caprolactam Beckmann Rearrangement (Acid Catalyst) HMI 3,4,5,6-Tetrahydro-2H-azepine Caprolactam->HMI Catalytic Hydrogenation (e.g., Copper Chromite) [7]

Caption: Synthetic route to 3,4,5,6-tetrahydro-2H-azepine.

Protocol 1: Synthesis of ε-Caprolactam via Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of an oxime to an amide.[2] While various acidic catalysts can be employed, this protocol outlines a general laboratory-scale procedure.

Materials:

  • Cyclohexanone oxime

  • Concentrated Sulfuric Acid (85%)

  • 25% Potassium Hydroxide solution

  • Dichloromethane (DCM)

  • Phenolphthalein indicator

  • 10% Ethyl acetate/Petroleum ether

Procedure:

  • Carefully add concentrated sulfuric acid to a cooled, stirred solution of cyclohexanone oxime in a suitable solvent.

  • The reaction is typically exothermic and should be maintained at a controlled temperature.

  • After the reaction is complete (monitored by TLC), the mixture is cautiously neutralized with a 25% KOH solution using phenolphthalein as an indicator.

  • The product, ε-caprolactam, is then extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization or distillation.

For detailed industrial processes and alternative catalysts, refer to specialized literature on ε-caprolactam production.[2][3]

Protocol 2: Catalytic Hydrogenation of ε-Caprolactam to 3,4,5,6-Tetrahydro-2H-azepine

The reduction of the amide functionality in ε-caprolactam to the corresponding amine is a robust method for synthesizing 3,4,5,6-tetrahydro-2H-azepine.

Materials:

  • ε-Caprolactam

  • Solvent (e.g., dioxane, linear or cyclic ethers with a boiling point >100°C)[4]

  • Copper chromite catalyst

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Prepare a solution of ε-caprolactam in a suitable high-boiling point ether solvent (1-40% by weight).[4]

  • Introduce the solution and the copper chromite catalyst into a high-pressure autoclave.

  • Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen to at least 1,000 psig.[4]

  • Heat the mixture to a temperature between 150°C and 300°C with vigorous stirring.[4]

  • Monitor the reaction progress by hydrogen uptake.

  • Upon completion, cool the reactor, vent the excess hydrogen, and filter the catalyst.

  • The 3,4,5,6-tetrahydro-2H-azepine can be isolated and purified by distillation of the filtrate.

Parameter Value Reference
Catalyst Copper Chromite[4]
Solvent High-boiling ethers[4]
Temperature 150-300 °C[4]
Pressure ≥ 1,000 psig[4]
Concentration 1-40 wt%[4]

Application Notes: Exploiting the Reactivity of the Azepane Nitrogen

The synthetic utility of 3,4,5,6-tetrahydro-2H-azepine stems from the nucleophilicity of its secondary amine, which readily undergoes a variety of transformations to introduce diverse functionalities. Key reactions include N-alkylation, N-acylation, and N-arylation, providing access to a vast chemical space.

Diagram: Key Reactions of 3,4,5,6-Tetrahydro-2H-azepine

HMI 3,4,5,6-Tetrahydro-2H-azepine N_Alkyl N-Alkylazepane HMI->N_Alkyl N-Alkylation (e.g., R-X, Base) N_Acyl N-Acylazepane HMI->N_Acyl N-Acylation (e.g., RCOCl, Base) N_Aryl N-Arylazepane HMI->N_Aryl N-Arylation (e.g., Ar-X, Pd-catalyst) [6]

Caption: Major synthetic transformations of the azepane core.

Protocol 3: General Procedure for N-Alkylation with Alkyl Halides

N-alkylation is a fundamental transformation for introducing alkyl chains onto the azepane nitrogen. This is a key step in the synthesis of many pharmaceutical agents.

Materials:

  • 3,4,5,6-Tetrahydro-2H-azepine

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF, acetone)

Procedure:

  • Dissolve 3,4,5,6-tetrahydro-2H-azepine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the base to the solution.

  • Slowly add the alkyl halide to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

This protocol can be adapted for a wide range of alkylating agents. The choice of base and solvent may need to be optimized for specific substrates.[5][6]

Protocol 4: General Procedure for N-Acylation with Acid Chlorides

N-acylation introduces a carbonyl group adjacent to the nitrogen, forming a stable amide linkage. This is a common strategy for modifying the electronic properties and biological activity of the azepane scaffold.

Materials:

  • 3,4,5,6-Tetrahydro-2H-azepine

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve 3,4,5,6-tetrahydro-2H-azepine and the base in the chosen solvent in a round-bottom flask, cooled in an ice bath.

  • Slowly add the acid chloride to the stirred solution. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting N-acylazepane can be purified by recrystallization or column chromatography.

Protocol 5: Reductive Amination

Materials:

  • 3,4,5,6-Tetrahydro-2H-azepine

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the aldehyde or ketone and 3,4,5,6-tetrahydro-2H-azepine in the solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.[8]

  • Stir the mixture at room temperature for a period to allow for the formation of the intermediate.

  • Add the reducing agent portion-wise, controlling any effervescence.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers and remove the solvent to yield the crude product, which can be purified by standard methods.

Applications in Drug Discovery and Materials Science

The versatility of the 3,4,5,6-tetrahydro-2H-azepine scaffold is evident in its incorporation into a wide range of functional molecules.

Case Study: Synthesis of Bazedoxifene

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of postmenopausal osteoporosis.[9] Its synthesis prominently features 3,4,5,6-tetrahydro-2H-azepine as a key building block to introduce the azepanyl-ethoxy side chain. The synthesis involves the N-alkylation of a brominated intermediate with hexamethyleneimine.[9][10]

Diagram: Role of HMI in Bazedoxifene Synthesis

Indole_Br Indole Precursor with Bromide Side Chain Bazedoxifene_Protected Protected Bazedoxifene Indole_Br->Bazedoxifene_Protected N-Alkylation HMI 3,4,5,6-Tetrahydro-2H-azepine HMI->Bazedoxifene_Protected Bazedoxifene Bazedoxifene Bazedoxifene_Protected->Bazedoxifene Deprotection

Caption: HMI as a key reagent in Bazedoxifene synthesis.[9]

Application in Materials Science: Zeolite Synthesis

Beyond pharmaceuticals, 3,4,5,6-tetrahydro-2H-azepine serves as a structure-directing agent (SDA) or template in the synthesis of microporous materials such as zeolites. For instance, it is used in the preparation of MCM-22 zeolites, which have applications in catalysis.[4][11] The size and shape of the HMI molecule guide the formation of the specific porous framework of the zeolite during its crystallization.

General Procedure for MCM-22 Synthesis:

  • A hydrothermal synthesis is carried out using a mixture of a silica source, an alumina source, a mineralizing agent (like sodium hydroxide), and 3,4,5,6-tetrahydro-2H-azepine as the organic template.[12]

  • The gel is heated in an autoclave under static or dynamic conditions for several days to allow for crystallization.[12]

  • The resulting solid is filtered, washed, and dried.

  • The organic template is then removed by calcination at high temperatures, leaving behind the porous zeolite structure.[12][13]

Conclusion

3,4,5,6-Tetrahydro-2H-azepine is a foundational building block in organic synthesis with a rich and diverse range of applications. Its straightforward synthesis from readily available industrial chemicals, coupled with the versatile reactivity of its secondary amine, makes it an invaluable tool for chemists in both academic and industrial settings. The protocols and application notes provided herein offer a comprehensive overview of its utility and are intended to empower researchers to leverage the full potential of this remarkable seven-membered heterocycle in the creation of novel and functional molecules.

References

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  • (n.d.). CN113816892A - Synthesis method of bazedoxifene acetate. Google Patents.
  • (n.d.). The kinetic profile of the N‐alkylation of hexylamine with benzyl alcohol in the presence of 1 mol % 8. ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Method

Application Notes & Protocols: Catalytic Strategies for Tetrahydro-2H-Azepine Ring Closure

Abstract The tetrahydro-2H-azepine (azepane) scaffold is a privileged seven-membered heterocyclic motif frequently encountered in bioactive natural products and pharmaceuticals, exhibiting a wide range of therapeutic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydro-2H-azepine (azepane) scaffold is a privileged seven-membered heterocyclic motif frequently encountered in bioactive natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties including antiviral, anticancer, and antidiabetic activities.[1][2] However, the construction of this medium-sized ring is often challenging due to unfavorable entropic factors and slow cyclization kinetics, which can lead to competing intermolecular side reactions.[1][3] This guide provides an in-depth analysis of key catalytic strategies developed to overcome these hurdles, offering researchers and drug development professionals a selection of robust methods for synthesizing functionalized azepane derivatives. We will explore the mechanistic underpinnings, scope, and limitations of prominent catalytic systems, including Ring-Closing Metathesis (RCM), intramolecular hydroamination, iron-catalyzed Aza-Prins cyclization, and tandem amination/cyclization reactions. Detailed, field-tested protocols are provided for select transformations to facilitate their practical implementation in the laboratory.

Introduction: The Challenge of the Seven-Membered Ring

The synthesis of seven-membered rings like azepane presents a significant synthetic challenge compared to their five- and six-membered counterparts.[3] Classical methods for azepane synthesis include ring expansions, cycloadditions, and various acid-mediated cyclizations.[4][5] The development of catalytic intramolecular reactions has been transformative, providing more efficient and atom-economical pathways to these important structures. A successful catalytic strategy must overcome the high activation barrier for 7-membered ring closure by effectively bringing the reactive ends of a linear precursor into proximity, thereby favoring the desired intramolecular pathway over intermolecular polymerization.

This document focuses on four powerful catalytic approaches that have demonstrated significant utility in the synthesis of the tetrahydro-2H-azepine core.

Logical Flow of Synthetic Approaches

G cluster_0 Linear Precursor Design cluster_1 Catalytic Ring Closure Strategy A Amino-Diene S1 Ring-Closing Metathesis (RCM) A->S1 B Amino-Alkyne S2 Intramolecular Hydroamination B->S2 C Allylsilyl Amine + Aldehyde S3 Aza-Prins Cyclization C->S3 D Allenyne + Amine S4 Tandem Amination/ Cyclization D->S4 P Tetrahydro-2H-Azepine Core S1->P S2->P S3->P S4->P

Caption: Overview of precursor-to-strategy mapping for azepine synthesis.

Strategy 1: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is arguably one of the most powerful and widely adopted methods for the formation of medium and large rings.[3] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock catalysts) to cyclize a linear diene precursor, releasing a small olefin byproduct (typically ethylene).

Causality and Mechanistic Insight: The key to a successful RCM reaction is the choice of catalyst and the control of reaction concentration. The generally accepted Chauvin mechanism involves the formation of a metal-alkylidene species that engages in a series of [2+2] cycloadditions and cycloreversions with the terminal alkenes of the substrate. Running the reaction at high dilution (typically 0.001–0.01 M) is critical to favor the intramolecular RCM pathway over competing intermolecular olefin metathesis, which leads to dimerization and oligomerization.[3]

Catalytic Cycle for Ring-Closing Metathesis (Chauvin Mechanism)

G CAT [M]=CHR¹ (Pre-catalyst) INT1 Metallacyclobutane Intermediate I CAT->INT1 + Diene SUB Diene Substrate SUB->INT1 INT2 New Metal-Alkylidene INT1->INT2 - R¹CH=CH₂ BYPROD R¹CH=CH₂ INT1->BYPROD INT3 Metallacyclobutane Intermediate II (Intramolecular) INT2->INT3 Intramolecular Coordination INT3->CAT + Product PROD Cyclic Alkene (Tetrahydroazepine) INT3->PROD

Caption: Simplified Chauvin mechanism for Ru-catalyzed RCM.[6]

Advantages:

  • Excellent functional group tolerance.

  • Wide availability of robust, air-tolerant catalysts (e.g., Grubbs' 2nd and 3rd generation, Hoveyda-Grubbs catalysts).

  • Predictable and well-understood reaction mechanism.

Limitations:

  • High cost of ruthenium catalysts.

  • Sensitivity to catalyst poisoning by certain functional groups (e.g., unprotected amines, thiols).[3]

  • Requires high dilution, which can be problematic for large-scale synthesis.[7]

Protocol 2.1: General Procedure for RCM-mediated Azepine Synthesis

This protocol is a representative example for the cyclization of an N-protected amino-diene to form a tetrahydroazepine derivative.[8]

Materials:

  • N-allyl-N-(but-3-en-1-yl)-4-methylbenzenesulfonamide (Diene Substrate)

  • Grubbs' Catalyst, 2nd Generation (3-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Argon or Nitrogen gas supply

  • Silica gel for chromatography

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve the diene substrate in anhydrous, degassed DCM to a final concentration of 0.005 M. Rationale: High dilution is crucial to minimize intermolecular side reactions.

  • Catalyst Addition: Add Grubbs' 2nd generation catalyst (3-5 mol%) to the solution. The solution will typically turn from purple/brown to dark brown/black.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydroazepine product.

Strategy 2: Iron-Catalyzed Silyl Aza-Prins Cyclization

The aza-Prins cyclization is a powerful tool for forming nitrogen-containing heterocycles.[5] A recently developed method utilizes sustainable iron(III) salts to catalyze a silyl aza-Prins cyclization, forming a C-N and a C-C bond in a single step to deliver substituted tetrahydroazepines.[4][5]

Causality and Mechanistic Insight: The reaction is initiated by the condensation of an amino-allylsilane with an aldehyde, catalyzed by a Lewis acidic iron(III) salt (e.g., FeBr₃ or FeCl₃), to form an N-acyliminium ion intermediate. This intermediate undergoes an intramolecular cyclization, where the allyl silane attacks the iminium ion. The silyl group acts as a "super-proton," facilitating a subsequent Peterson-type elimination to form the endocyclic double bond of the tetrahydroazepine ring.[4] This elegant cascade avoids the high-energy demands of some previous methods.[5]

Workflow for Iron-Catalyzed Aza-Prins Cyclization

G A 1. Mix Amine 6a and Aldehyde in dry DCM (0.1 M) B 2. Cool to 0 °C A->B C 3. Add FeBr₃ (0.1 equiv) B->C D 4. Stir until completion (monitor by TLC) C->D E 5. Quench with H₂O D->E F 6. Extract with DCM, dry, and concentrate E->F G 7. Purify by Flash Chromatography F->G H Final Product: Tetrahydroazepine 7a G->H

Caption: Step-by-step workflow for the synthesis of tetrahydroazepines.[5]

Protocol 3.1: Synthesis of 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine (7a)

This protocol is adapted directly from the work of García-García et al.[4][5]

Materials:

  • Amine 6a (1.0 equiv)

  • Isovaleraldehyde (1.2 equiv)

  • Iron(III) bromide (FeBr₃, 0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Inert atmosphere setup (optional, but recommended)

  • Standard glassware for workup and purification

Procedure:

  • Preparation: To a solution of amine 6a (e.g., 80 mg, 0.16 mmol, 1.0 equiv) in dry DCM (1.6 mL to achieve 0.1 M) in a round-bottom flask, add isovaleraldehyde (21 μL, 0.19 mmol, 1.2 equiv) at 0 °C.

  • Catalysis: Add FeBr₃ (4.8 mg, 0.019 mmol, 0.1 equiv) to the cooled mixture.

  • Reaction: Stir the reaction at 0 °C. Monitor for completion using TLC.

  • Quenching: Once the starting amine is consumed, quench the reaction by adding deionized water.

  • Workup: Separate the layers and extract the aqueous phase three times with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash silica gel column chromatography (n-hexane/EtOAc solvent system) to obtain the tetrahydroazepine 7a as a pale yellow oil (yields reported up to 92%).[5]

Substrate Scope and Yields

EntryAldehyde/KetoneCatalyst (equiv)Yield (%)
1IsovaleraldehydeFeBr₃ (0.1)92
2HydrocinnamaldehydeFeBr₃ (0.1)60[4]
3CyclohexanecarboxaldehydeFeCl₃ (0.1)85
4AcetoneFeCl₃ (0.1)75
Data synthesized from J. Org. Chem. 2022, 87, 18, 12281–12290.[4][5]

Strategy 3: Copper-Catalyzed Tandem Amination/Cyclization

This innovative strategy provides access to highly functionalized azepine derivatives through a copper(I)-catalyzed tandem reaction.[1] The process involves the intermolecular addition of an amine to a copper-activated alkyne, followed by an intramolecular cyclization onto an allene moiety, all in one pot.[1]

Causality and Mechanistic Insight: The reaction is catalyzed by a cationic copper(I) complex, such as [Cu(CH₃CN)₄PF₆]. The proposed mechanism begins with the copper catalyst activating the triple bond of the allenyne substrate. This facilitates the intermolecular addition of an amine. The resulting intermediate then undergoes an intramolecular cyclization, with the newly added nitrogen attacking the central carbon of the allene system to forge the seven-membered ring. This method is particularly valuable for creating α-CF₃-substituted azepines, a motif of growing importance in medicinal chemistry.[1]

Proposed Mechanism for Cu(I)-Catalyzed Tandem Reaction

G A Allenyne + R₂NH C Cu-Activated Alkyne A->C B [Cu(MeCN)₄]PF₆ B->C 10 mol% D Intermolecular Amine Addition C->D + R₂NH E Vinyl-Cu Intermediate D->E F Intramolecular Cyclization (7-endo) E->F onto allene G Final Azepine Product F->G Protonolysis

Caption: Proposed pathway for tandem amination/cyclization.[1]

Protocol 4.1: Synthesis of CF₃-Containing Azepine-2-carboxylates

This protocol is adapted from the work of Philippova et al.[1]

Materials:

  • Functionalized Allenyne (1.0 equiv)

  • Amine (e.g., aniline, 1.2 equiv)

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄PF₆], 10 mol%)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Silica gel for chromatography

Equipment:

  • Schlenk tube or vial with a screw cap and septum

  • Magnetic stirrer and hotplate (oil bath)

  • Standard glassware for workup and purification

Procedure:

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the amine (0.485 mmol), the allenyne (0.404 mmol), and [Cu(CH₃CN)₄PF₆] (10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 70 °C. Stir the mixture for 6-16 hours. Rationale: The choice of a polar aprotic solvent like dioxane and elevated temperature facilitates the reaction.[1]

  • Monitoring: Follow the reaction's progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate or ethyl acetate/methanol) to yield the purified azepine product (reported yields are around 60-65%).[1]

Comparative Analysis of Catalytic Strategies

StrategyCatalyst SystemKey StrengthsKey LimitationsTypical Conditions
Ring-Closing Metathesis Grubbs' or Hoveyda-Grubbs' Ru-catalystsBroad functional group tolerance; predictable reactivity.[3]High catalyst cost; requires high dilution; sensitive to certain impurities.[3][7]0.005 M in DCM/Toluene, RT to reflux.
Aza-Prins Cyclization FeBr₃, FeCl₃, InCl₃Uses inexpensive, sustainable iron catalysts; forms C-C and C-N bonds in one step.[4][5]Substrate scope can be limited by the stability of the iminium intermediate.0.1 M in DCM, 0 °C to RT.[5]
Tandem Amination/Cyclization [Cu(CH₃CN)₄PF₆]One-pot synthesis of complex azepines from simple starting materials.[1]Requires specific functionalized allenyne precursors; mechanism not fully elucidated.10 mol% catalyst in Dioxane, 70-90 °C.[1]
Intramolecular Hydroamination Gold or other late transition metals100% atom economy; direct formation of C-N bond.[9]Can be limited to specific substrate classes; may require forcing conditions for 7-membered rings.[9]1-5 mol% catalyst in DCE/Toluene, 80-110 °C.

Conclusion and Future Outlook

The catalytic closure of the tetrahydro-2H-azepine ring has evolved significantly, moving from classical methods to highly efficient and selective catalytic processes. Strategies like RCM, Aza-Prins cyclization, and novel tandem reactions now provide reliable access to this valuable heterocyclic core. The choice of strategy depends heavily on the desired substitution pattern, functional group tolerance, and considerations of cost and scale.

Future developments will likely focus on enantioselective variants of these reactions, the use of more sustainable and earth-abundant metal catalysts, and the development of cascade reactions that build molecular complexity with even greater efficiency.[10] As the demand for novel azepane-containing drug candidates continues to grow, innovation in catalytic synthesis will remain a critical enabling technology for the field.

References

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • García-García, P., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(18), 12281–12290. [Link]

  • García-García, P., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PMC, NIH. [Link]

  • Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]

  • Carreño, M. C. (2007). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 61(5), 294-299. [Link]

  • Chandrasekhar, S., et al. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. (2018). PMC, PubMed Central, NIH. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing. [Link]

  • A cascade C-H functionalization/amidation reaction of aminobiaryls with diazomalonates has been developed under rhodium catalysis, affording new azepinone derivatives in moderate to excellent yields. (n.d.). ResearchGate. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. (n.d.). ResearchGate. [Link]

  • Catalytic C–H amination at its limits: challenges and solutions. (n.d.). RSC Publishing. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. [Link]

  • Coe, J., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Sci-Hub. [Link]

  • Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold–triethynylphosphine complex: Construction of azepine frameworks by 7-exo-dig cyclization. (2013). Beilstein Journals. [Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. (n.d.). ResearchGate. [Link]

  • Intramolecular Schmidt reaction of acyl chlorides with alkyl azides: preparation of pyrrolizine by intramolecular capture of intermediates with alkenes or alkynes. (2008). Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2018). PMC, NIH. [Link]

  • Catalyst-Controlled Structural Divergence: Selective Intramolecular 7-endo-dig and 6-exo-dig Post-Ugi Cyclization for the Synthesis of Benzoxazepinones and Benzoxazinones. (2017). The Journal of Organic Chemistry, ACS Publications. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. (2015). PubMed. [Link]

  • Požgan, F., Polanc, S., & Kočevar, M. (2001). REGIOSELECTIVITY IN THE SCHMIDT REACTION: FIRST SYNTHESIS OF PYRANO[3,2-b]AZEPINES. ARKIVOC. [Link]

  • Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. (2016). PubMed. [Link]

  • Azepines, Chemistry, Synthesis and Reactions. (n.d.). STM Journals. [Link]

  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. (n.d.). ResearchGate. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (n.d.). ResearchGate. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Organic Process Research & Development. [Link]

  • Mechanistic insights into C-H amination via dicopper nitrenes. (2013). PubMed. [Link]

  • Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. (2011). YouTube. [Link]

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Application

Synthesis of Substituted Oxo-azepines from Tetrahydroazepines: A Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry and drug development. Its inherent confo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry and drug development. Its inherent conformational flexibility allows for precise spatial presentation of substituents, making it an ideal core for interacting with complex biological targets. Molecules incorporating the azepane motif have demonstrated a wide range of biological activities, serving as building blocks for novel glycosidase inhibitors, anticancer agents, antidiabetics, and antivirals.[1]

Within this important class of compounds, oxo-azepines (azepan-2-ones or ε-caprolactam derivatives) are of particular interest. The introduction of a carbonyl group into the azepane ring not only alters the molecule's polarity and hydrogen bonding capabilities but also provides a key handle for further synthetic diversification. For instance, specific constitutional isomers of oxo-azepines have shown selective inhibition of TAK1 kinase, a target in inflammatory diseases and cancer, highlighting the therapeutic potential of this scaffold.[1]

This application note provides a detailed guide for the synthesis of substituted oxo-azepines, focusing on the efficient late-stage oxidation of their tetrahydroazepine precursors.[1][2] We will explore both classical and modern catalytic methodologies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.

Section 1: Preparation of Tetrahydroazepine Precursors

The synthesis of the target oxo-azepine begins with a suitably substituted tetrahydroazepine. While numerous methods exist for the construction of seven-membered rings, the Silyl Aza-Prins Cyclization (SAPC) stands out as a powerful and efficient strategy. This methodology facilitates the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single, streamlined reaction step.[3][4] The reaction proceeds under mild conditions using sustainable iron(III) catalysts, providing direct access to a diverse range of substituted tetrahydroazepines.[3][5]

A general workflow for the synthesis of the tetrahydroazepine precursor and its subsequent oxidation is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Core Transformation A Homoallylic Amine C Silyl Aza-Prins Cyclization (e.g., Fe(III) catalyst) [2, 13] A->C B Aldehyde B->C D Substituted Tetrahydroazepine C->D Efficient Ring Formation E Oxidation (Various Methods) D->E F Substituted Oxo-azepine E->F

Caption: General workflow from starting materials to the target oxo-azepine.

Section 2: Core Methodologies for the Oxidation of Tetrahydroazepines

The conversion of a tetrahydroazepine to an oxo-azepine involves the oxidation of the α-methylene C-H bond adjacent to the nitrogen atom. Several robust methods have been developed to achieve this transformation, ranging from two-step procedures that offer high diastereoselectivity to more direct, atom-economical catalytic approaches.

Method A: Two-Step Hydroboration-Oxidation

This strategy is particularly useful when stereochemical control is desired. It involves the introduction of a hydroxyl group via hydroboration, followed by a standard oxidation to the ketone. This late-stage oxidation approach provides access to densely functionalized oxo-azepines.[1][2][6]

Causality and Experimental Insight: The hydroboration-oxidation of the double bond in the tetrahydroazepine ring proceeds with a substrate-dependent diastereoselectivity to yield regioisomeric azepanols.[2] The subsequent oxidation of the secondary alcohol to the ketone is a high-yielding transformation. A common challenge encountered during the work-up of the oxo-azepine product is hydration, which can lead to significant loss during purification. This issue can be effectively circumvented by performing the work-up in the presence of dried 4Å molecular sieves.[6]

Detailed Protocol: Hydroboration of Tetrahydroazepine followed by PCC Oxidation

Step 1: Hydroboration to Azepanol

  • To a solution of the substituted tetrahydroazepine (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3 M), and finally, hydrogen peroxide (30% aq.).

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude mixture of regioisomeric azepanols is typically used in the next step without further purification.

Step 2: Oxidation to Oxo-azepine

  • To a solution of the crude azepanol mixture (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M), add pyridinium chlorochromate (PCC, 1.5 equiv) in one portion.

  • Stir the resulting suspension at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, add dried 4Å molecular sieves to the reaction mixture and stir for an additional 15 minutes to adsorb water and prevent product hydration.[6]

  • Filter the mixture through a pad of Celite®, washing thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted oxo-azepine. A combined isolated yield of 75% for this step has been reported.[6]

Method B: Direct Catalytic α-C-H Oxidation

Direct oxidation methods offer a more streamlined and atom-economical route to oxo-azepines by avoiding the intermediate alcohol isolation step. These methods are often catalytic and employ a variety of reagents, from transition metals to metal-free systems.

1. Ruthenium-Catalyzed Oxidation

Ruthenium-based catalysts are highly effective for the oxidation of cyclic amines to their corresponding lactams. The classical approach utilizes a catalytic amount of ruthenium dioxide (RuO₂·xH₂O) with a stoichiometric amount of a co-oxidant, such as sodium periodate (NaIO₄), in a biphasic solvent system.[7] More recently, advanced ruthenium pincer complexes have been developed that can catalyze the direct conversion of cyclic amines to lactams using water as the sole oxygen source, liberating H₂ gas as the only byproduct.[8][9] This oxidant-free method represents a significant advancement in green chemistry.

G cluster_0 Proposed Catalytic Cycle for Ru-Pincer Complex [21, 31] A [Ru]-H (Active Catalyst) C Dehydrogenation A->C + Substrate B Tetrahydroazepine Substrate B->C D Enamine Intermediate C->D E H₂O Addition D->E + H₂O F Hemiaminal Intermediate E->F G Dehydrogenation F->G + [Ru] G->A - H₂ H Oxo-azepine Product G->H - Product I H₂

Caption: Simplified mechanism of oxidant-free amine to lactam conversion.

2. Metal-Free Iodine-Mediated Oxidation

For late-stage functionalization where the avoidance of transition metals is critical, a metal-free strategy employing molecular iodine is highly attractive.[10] This method facilitates the chemoselective and regioselective oxidation of C-H bonds directly adjacent to the cyclic amine nitrogen.[10][11] The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it suitable for complex molecule synthesis.[11]

3. Oxoammonium-Catalyzed Oxidation

Oxoammonium salt-catalyzed oxidations represent a modern and highly efficient approach. Catalysts derived from stable aminoxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives (e.g., ketoABNO), can oxidize a wide range of N-substituted amines, including carbamates and sulfonamides, into the corresponding imides or lactams.[12][13] These reactions proceed via a hydride transfer mechanism and can be scaled effectively, even demonstrating utility in continuous flow setups.[13][14]

Section 3: Comparative Analysis and Method Selection

Choosing the appropriate synthetic method depends on several factors, including the specific substitution pattern of the tetrahydroazepine, the presence of other functional groups, scalability requirements, and the need for stereocontrol. The table below summarizes the key features of the discussed methodologies to guide the decision-making process.

Methodology Key Reagents Typical Conditions Yields Pros Cons
Hydroboration-Oxidation [2][6]1. BH₃·THF2. PCC1. THF, 0°C to RT2. DCM, RTGood to Excellent (e.g., 75% for oxidation step)- Potential for high diastereoselectivity- Well-established chemistry- Two distinct steps required- Use of stoichiometric, toxic chromium reagent (PCC)
Ru-Catalyzed Oxidation [7][8]cat. RuO₂ / NaIO₄ orcat. Ru-pincer complex / H₂OBiphasic (EtOAc/H₂O) orToluene, 150°CGood to Excellent- High catalytic efficiency- Oxidant-free versions are very "green"- Cost of ruthenium- Potential for metal contamination in the final product
Iodine-Mediated Oxidation [10][11]I₂, NaHCO₃aq. THF or DMSO, RT to 50°CModerate to Excellent (15-92%)- Metal-free- Mild conditions, good functional group tolerance- Cost-effective- Requires super-stoichiometric amounts of iodine- Purification can sometimes be challenging
Oxoammonium-Catalyzed [12][13]cat. ketoABNO, co-oxidantVarious solvents (e.g., MeCN), RTGood to Excellent- Metal-free- Highly efficient and scalable- Broad substrate scope- Catalyst can be expensive- Requires careful optimization of conditions for new substrates

Conclusion

The synthesis of substituted oxo-azepines via the oxidation of tetrahydroazepine precursors is a robust and versatile strategy for accessing medicinally relevant scaffolds. The classical two-step hydroboration-oxidation sequence remains a valuable tool, especially when control over stereochemistry is paramount. However, the development of direct, catalytic C-H oxidation methods, including those using ruthenium, iodine, and oxoammonium salts, offers more efficient, atom-economical, and environmentally benign alternatives. By understanding the principles, advantages, and limitations of each method as outlined in this guide, researchers and drug development professionals can confidently select and implement the optimal synthetic route to accelerate their discovery programs.

References

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(16), 11735–11742. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

  • American Chemical Society. (n.d.). Organic Letters Ahead of Print. ACS Publications. Retrieved from [Link]

  • Spedding, H., Karuso, P., & Liu, F. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Retrieved from [Link]

  • Spedding, H., Karuso, P., & Liu, F. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871. Available from: [Link]

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870–873. Available from: [Link]

  • Spedding, H., Karuso, P., & Liu, F. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871. Available from: [Link]

  • RJ Wave. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6332-6349. Available from: [Link]

  • ResearchGate. (n.d.). Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold. Retrieved from [Link]

  • ResearchGate. (2022). A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite: Process Improvement by Precise pH Adjustment with CO2. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Retrieved from [Link]

  • Wang, Y., Jacobi, K., Schöne, W. D., & Ertl, G. (2005). Catalytic oxidation of ammonia on RuO2(110) surfaces: mechanism and selectivity. The Journal of Physical Chemistry B, 109(16), 7883–7893. Available from: [Link]

  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). ε-Caprolactam: new by-product free synthesis routes. Retrieved from [Link]

  • MDPI. (2023). Identifying the Active Phase of RuO2 in the Catalytic CO Oxidation Reaction, Employing Operando CO Infrared Spectroscopy and Online Mass Spectrometry. Retrieved from [Link]

  • Khusnutdinova, J. R., Ben-David, Y., & Milstein, D. (2014). Oxidant-free conversion of cyclic amines to lactams and H2 using water as the oxygen atom source. Journal of the American Chemical Society, 136(8), 2998–3001. Available from: [Link]

  • Organic Chemistry Portal. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Ruthenium(II) complexes-catalyzed direct oxidation of primary amines to amides using air as oxidant. Retrieved from [Link]

  • Rein, J., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Journal of the American Chemical Society. Available from: [Link]

  • Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]

  • ACS Publications. (n.d.). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels. Retrieved from [Link]

  • NIH. (2024). Locking the lattice oxygen in RuO2 to stabilize highly active Ru sites in acidic water oxidation. PMC. Available from: [Link]

  • Chem-Station. (2014). Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. Retrieved from [Link]

  • PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Retrieved from [Link]

  • ResearchGate. (2024). Photocatalytic Oxidation of α‐Substituted Amines to Lactams/Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Scribd. (n.d.). Oxoammonium Catalyzed Oxidation of N Substituted Amines. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Retrieved from [Link]

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Method

Application Note: Photochemical Synthesis of Tetrahydrobenzazepines via Ring Expansion of 6-Azido-1,2,3,4-tetrahydronaphthalene

Abstract This guide provides a comprehensive technical overview and detailed protocols for the synthesis of substituted 1H-3-benzazepine derivatives through the photolysis of 6-azido-1,2,3,4-tetrahydronaphthalene. The co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of substituted 1H-3-benzazepine derivatives through the photolysis of 6-azido-1,2,3,4-tetrahydronaphthalene. The core of this synthetic strategy is the photochemical generation of a highly reactive nitrene intermediate, which undergoes a facile ring-expansion reaction. The resulting strained dehydroazepine is subsequently trapped in situ by a nucleophile, such as a secondary amine, to yield stable azepine products. This application note details the underlying reaction mechanism, offers step-by-step protocols for the preparation of the azide precursor and its subsequent photolysis, discusses critical experimental parameters, outlines robust safety procedures for handling energetic azide compounds, and provides methods for product validation. This methodology is of significant interest to researchers in medicinal chemistry and drug development, as the azepine scaffold is a key structural motif in numerous pharmacologically active compounds.

Scientific Foundation: The Mechanism of Aryl Azide Photolysis

The photochemical transformation of an aryl azide into an expanded azepine ring is a classic and powerful reaction in synthetic organic chemistry. The process is initiated by the absorption of UV light, which leads to the extrusion of molecular nitrogen and the formation of a highly reactive singlet nitrene intermediate.

From Excitation to Ring Expansion:

  • Photoexcitation & Nitrogen Extrusion: Upon irradiation, the 6-azido-1,2,3,4-tetrahydronaphthalene molecule absorbs a photon, promoting it to an excited state. This state rapidly decomposes, releasing a molecule of dinitrogen (N₂) gas and generating a singlet nitrene.[1][2]

  • Singlet Nitrene Rearrangement: The electron-deficient singlet nitrene is highly electrophilic and typically undergoes a rapid intramolecular rearrangement. It cyclizes onto the aromatic ring to form a transient bicyclic azirine intermediate.[2]

  • Ring Expansion to Dehydroazepine: This azirine is unstable and quickly rearranges to a seven-membered didehydroazepine (or azacycloheptatetraene) ring system. This intermediate is highly strained and reactive.[2][3]

  • Nucleophilic Trapping: The didehydroazepine is an excellent electrophile and is readily trapped by nucleophiles present in the reaction medium.[2] When performed in the presence of a secondary amine like diethylamine or morpholine, the amine adds to the strained ring system to yield the final, stable substituted tetrahydrobenzazepine product.[4]

It is important to note that the initially formed singlet nitrene can also undergo intersystem crossing (ISC) to form a more stable triplet nitrene.[1][2] While the triplet nitrene is less prone to ring expansion, it can participate in side reactions such as dimerization to form azo compounds.[2] Performing the reaction in a thoroughly degassed solvent minimizes pathways involving the triplet state.

Aryl Azide Photolysis Mechanism cluster_start Starting Material cluster_intermediates Reactive Intermediates cluster_trapping Nucleophilic Trapping start 6-Azido-1,2,3,4- tetrahydronaphthalene nitrene Singlet Nitrene (+ N₂ gas) start->nitrene hν (UV Light) azirine Bicyclic Azirine nitrene->azirine Intramolecular Cyclization dehydroazepine Didehydroazepine azirine->dehydroazepine Ring Opening product Substituted Azepine Product Mixture dehydroazepine->product Nucleophilic Attack nucleophile Secondary Amine (e.g., Diethylamine) nucleophile->product

Figure 1: Reaction mechanism for azepine synthesis.

Experimental Design & Protocols

A successful synthesis relies on the careful preparation of the starting material and precise control over the photochemical reaction conditions.

Synthesis of 6-Azido-1,2,3,4-tetrahydronaphthalene (14)

The azide precursor is typically synthesized from the corresponding amine via a diazotization reaction followed by substitution with an azide salt.

Materials:

  • 6-Amino-1,2,3,4-tetrahydronaphthalene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Diethyl Ether

  • Ice

Protocol:

  • In a flask equipped with a magnetic stirrer, dissolve 6-amino-1,2,3,4-tetrahydronaphthalene in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to stir for 1-2 hours while slowly warming to room temperature.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Caution: Do not heat the azide solution during solvent removal.

  • The crude product can be purified by column chromatography if necessary, but is often used directly in the next step after careful solvent removal.

Photolysis and Azepine Synthesis

This protocol is adapted from established literature procedures for the photolysis of 6-azido-1,2,3,4-tetrahydronaphthalene.[4]

Equipment:

  • Photochemical reactor with an immersion well (e.g., quartz or borosilicate glass).

  • Medium-pressure mercury vapor lamp.[5]

  • Reaction flask appropriately sized for the immersion well.

  • Magnetic stirrer and stir bar.

  • Inert gas line (Nitrogen or Argon).

Protocol:

  • Setup: Assemble the photochemical reactor. Place the UV lamp inside the immersion well and place the assembly into the reaction flask. Ensure cooling water is flowing through the immersion well jacket to maintain a consistent reaction temperature.

  • Reaction Mixture: Dissolve the 6-azido-1,2,3,4-tetrahydronaphthalene (14) and an excess of the desired secondary amine (e.g., 3-4 equivalents of diethylamine or morpholine) in a suitable solvent (e.g., THF) in the reaction flask.[4]

  • Degassing: Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the desired reactive nitrene species.

  • Irradiation: Turn on the UV lamp to initiate the photolysis. Maintain a gentle stream of inert gas over the solution throughout the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting azide spot indicates reaction completion. The azide can also be monitored by IR spectroscopy by observing the disappearance of the strong azide stretch (~2100 cm⁻¹).

  • Workup: Once the reaction is complete, turn off the lamp. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by column chromatography on silica gel to separate the isomeric azepine products.

Experimental_Workflow cluster_synthesis Part A: Precursor Synthesis cluster_photolysis Part B: Photochemical Reaction cluster_purification Part C: Product Isolation A1 Diazotization of 6-Aminotetralin A2 Reaction with Sodium Azide A1->A2 A3 Extraction & Isolation of 6-Azidotetralin A2->A3 B1 Dissolve Azide & Amine in Solvent (THF) A3->B1 Transfer Product B2 Degas with N₂/Ar B1->B2 B3 Irradiate with UV Lamp B2->B3 B4 Monitor by TLC B3->B4 C1 Solvent Removal B4->C1 Reaction Complete C2 Column Chromatography C1->C2 C3 Characterization (NMR, MS, IR) C2->C3

Figure 2: General experimental workflow.

Key Parameters and Field-Proven Insights

The success and selectivity of the photolysis reaction are highly dependent on several key parameters. Understanding the causality behind these choices is critical for reproducibility and optimization.

ParameterRecommended SettingRationale & Expert Insights
Wavelength Broadband (Medium-Pressure Hg Lamp)Aryl azides have strong UV absorbance below 300 nm. A broadband source ensures efficient excitation. Using filtered light is generally unnecessary unless the product is sensitive to specific wavelengths.[5]
Solvent Tetrahydrofuran (THF)THF is relatively transparent to UV light, has a good boiling point for controlled reactions, and effectively dissolves the reactants. It is crucial that the solvent is pure and free of oxygen.[4][5]
Nucleophile Diethylamine or MorpholineSecondary amines are effective nucleophiles for trapping the dehydroazepine. The choice of amine directly determines the substituent on the final product. The reaction yields a mixture of two possible isomers.[4]
Concentration Dilute (~0.01 - 0.05 M)Working in dilute solutions helps to suppress intermolecular side reactions, such as the dimerization of the nitrene intermediate to form azo compounds.
Temperature 15-25 °C (Water-cooled)Photochemical reactions can generate significant heat. Active cooling of the lamp is essential to prevent solvent boiling and thermal decomposition of the reactants or products.
Atmosphere Inert (Nitrogen or Argon)The removal of oxygen is critical. Triplet nitrenes, if formed, can react with O₂ leading to undesired byproducts and reduced yields.

Expert Insight on Isomer Formation: The nucleophilic trapping of the asymmetric dehydroazepine intermediate derived from 6-azido-1,2,3,4-tetrahydronaphthalene can lead to two constitutional isomers. Literature indicates that the major isomers formed are typically the 8-amino-substituted 1,2,3,4-tetrahydro-1H-3-benzazepines.[4] The exact ratio can be influenced by steric and electronic factors of both the intermediate and the incoming nucleophile.

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, a multi-point validation approach is essential.

  • Reaction Monitoring: The primary method for tracking the reaction is TLC, which should show the clean conversion of the starting material to new, more polar products. Confirmation of azide consumption can be achieved via FTIR spectroscopy; a sample from the reaction mixture will no longer show the characteristic sharp, intense azide peak at approximately 2100 cm⁻¹.

  • Product Characterization: The identity and purity of the isolated azepine isomers must be confirmed through standard spectroscopic techniques.

    • ¹H and ¹³C NMR: Will confirm the overall structure, the successful incorporation of the amine nucleophile, and will allow for the differentiation between the two isomers.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product, corresponding to the addition of the amine and the loss of N₂ from the starting azide.

    • FTIR Spectroscopy: Will show the appearance of N-H stretching (for the azepine ring) and the absence of the N₃ stretch.

Mandatory Safety Protocols

Organic azides are energetic compounds and must be handled with extreme caution. They can be sensitive to heat, shock, friction, and light, and may decompose explosively.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate gloves.[8][9]

  • Engineering Controls: All work with organic azides, especially on scale-up, must be conducted in a certified chemical fume hood. The use of a blast shield is mandatory during the reaction and workup.[8][9]

  • Handling Precautions:

    • Never use metal spatulas to handle solid azides, as friction can cause detonation. Use plastic or glass spatulas.[8]

    • Avoid grinding or subjecting azide compounds to mechanical shock.

    • Store organic azides in a cool, dark place, and away from heat sources.[10]

    • Do not use chlorinated solvents like dichloromethane with sodium azide, as this can form highly explosive diazidomethane.[10]

  • Scale Limitations: Work on the smallest scale possible. Any plan to scale up the reaction requires a thorough safety review.[8]

  • Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines in a dedicated, clearly labeled waste container.

References

  • Modulating Aryl Azide Photolysis: Synthesis of a Room-Temperature Phosphorescent Carboline in Cucurbit[11]uril Host. PubMed. (2023).

  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-. Journal of the Chemical Society, Perkin Transactions 1.
  • Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores.
  • Photochemical synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines.
  • Safe Handling of Azides. safety.pitt.edu. (2013).
  • Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society.
  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Oper
  • Experimental Set Up For Photochemical Reactions. Scribd.
  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. (2021).
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. (2018).
  • Azide Compounds - Environmental Health and Safety. University of Minnesota.
  • Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry. (2011).

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Application

Application Notes and Protocols for the Deprotonation and Alkylation of 2-Methyl-4,5,6,7-tetrahydro-3H-azepine

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic C-C Bond Formation in Azepine Scaffolds The 4,5,6,7-tetrahydro-3H-azepine core is a privileged scaffold in medicinal chemistry, appe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Azepine Scaffolds

The 4,5,6,7-tetrahydro-3H-azepine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The targeted functionalization of this seven-membered nitrogen-containing ring is of significant interest for the development of novel therapeutics. Among the various strategies for its elaboration, the deprotonation of 2-methyl-4,5,6,7-tetrahydro-3H-azepine to form a nucleophilic aza-enolate, followed by alkylation, represents a powerful method for introducing molecular complexity at the C2 position. This transformation allows for the construction of a quaternary carbon center, a common motif in many drug candidates.

This document provides a comprehensive guide to the deprotonation and alkylation of 2-methyl-4,5,6,7-tetrahydro-3H-azepine. It delves into the underlying mechanistic principles, offers detailed experimental protocols, and discusses the critical parameters that govern the success of this important synthetic transformation.

Mechanistic Insights: The Aza-Enolate Pathway

The alkylation of 2-methyl-4,5,6,7-tetrahydro-3H-azepine proceeds through the formation of a lithium aza-enolate intermediate. This is achieved by deprotonation of the acidic α-proton of the methyl group using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA).

Deprotonation and Regioselectivity

The deprotonation of 2-methyl-4,5,6,7-tetrahydro-3H-azepine can theoretically occur at two positions: the endocyclic C7 carbon or the exocyclic methyl group. However, the use of a sterically hindered base like LDA at low temperatures kinetically favors the deprotonation of the less sterically encumbered exocyclic methyl group. This regioselectivity is crucial for the desired synthetic outcome. The resulting lithium aza-enolate is a powerful nucleophile, poised for reaction with a variety of electrophiles.

Caption: S(_N)2 reaction of the aza-enolate with an alkyl halide to yield the final product.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material and its subsequent deprotonation and alkylation.

Synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-azepine

The starting imine can be prepared from readily available ε-caprolactam. A common method involves the formation of the O-methyl lactim ether, followed by reaction with a methyl organometallic reagent.

Protocol 1: Synthesis of O-Methyl-ε-caprolactim

This procedure is adapted from established methods for the synthesis of lactim ethers. [1] Materials and Reagents:

  • ε-Caprolactam

  • Dimethyl sulfate

  • Benzene (or Toluene)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve ε-caprolactam (1.0 eq) in benzene.

  • Heat the mixture to reflux to ensure complete dissolution.

  • Slowly add dimethyl sulfate (1.0 eq) to the refluxing solution with vigorous stirring.

  • After the addition is complete, continue to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully add it to a cold solution of sodium hydroxide.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain O-methyl-ε-caprolactim as a colorless oil.

Protocol 2: Synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-azepine

This protocol involves the reaction of the lactim ether with a Grignard reagent.

Materials and Reagents:

  • O-Methyl-ε-caprolactim

  • Methylmagnesium bromide (MeMgBr) in diethyl ether or THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve O-methyl-ε-caprolactim (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.1 eq) dropwise via a syringe or dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-methyl-4,5,6,7-tetrahydro-3H-azepine.

Deprotonation and Alkylation of 2-Methyl-4,5,6,7-tetrahydro-3H-azepine

Safety Precautions: Organolithium reagents such as LDA are pyrophoric and react violently with water and air. All manipulations should be carried out under a dry, inert atmosphere using proper air-free techniques. [2]Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol 3: General Procedure for Deprotonation and Alkylation

Materials and Reagents:

  • 2-Methyl-4,5,6,7-tetrahydro-3H-azepine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., ethyl iodide, propyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Deprotonation:

    • To the flask, add anhydrous THF (sufficient to make a ~0.2 M solution of the imine).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aza-enolate.

  • Alkylation:

    • Slowly add the alkyl halide (1.2 eq) to the aza-enolate solution at -78 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkyl-2-methyl-4,5,6,7-tetrahydro-3H-azepine.

Sources

Method

Application Notes & Protocols: Advancing Tetrahydro-2H-Azepine Synthesis Through Green Chemistry

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Imperative for Greener Azepine Synthesis The tetrahydro-2H-azepine scaffold is a privileged seven-membered heterocyclic m...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Greener Azepine Synthesis

The tetrahydro-2H-azepine scaffold is a privileged seven-membered heterocyclic motif integral to a wide array of pharmaceuticals and biologically active compounds. Its structural flexibility allows it to interact with a variety of biological targets, making it a cornerstone in medicinal chemistry. However, traditional synthetic routes to these valuable structures often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes, resulting in significant environmental impact.

The adoption of green chemistry principles offers a transformative approach to the synthesis of tetrahydro-2H-azepines.[1] By focusing on core tenets such as atom economy, catalysis, the use of renewable resources, and the design of safer chemical processes, we can develop synthetic pathways that are not only environmentally benign but also more efficient, safer, and economically viable.[2][3] This guide provides an in-depth exploration of field-proven green chemistry applications in tetrahydro-2H-azepine synthesis, complete with detailed protocols and the scientific rationale underpinning these advanced methodologies.

Pillar 1: Catalysis as a Cornerstone of Green Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to complex molecules while minimizing waste. By replacing stoichiometric reagents with catalytic amounts of a substance, we drastically improve atom economy and reduce the generation of byproducts.[4]

A. Iron-Catalyzed Silyl Aza-Prins Cyclization: An Earth-Abundant Approach

A significant advancement is the use of sustainable iron(III) salts to catalyze a powerful silyl aza-Prins cyclization.[5][6] This methodology facilitates the direct and efficient formation of substituted tetrahydroazepines. In a single, streamlined step, a C-N bond, a C-C bond, and an endocyclic double bond are formed under mild reaction conditions.[5][6][7] The use of iron, an earth-abundant and non-toxic metal, presents a significant improvement over precious metal catalysts.

The causality behind this efficiency lies in the tandem reaction design. The iron(III) salt acts as a Lewis acid to activate the in-situ formed imine for nucleophilic attack by the homoallylic silane. This is followed by a Peterson-type elimination, regenerating the catalyst and yielding the desired product. This process is highly atom-economical and avoids the multi-step procedures often required in traditional heterocyclic synthesis.[8]

G cluster_0 Iron-Catalyzed Aza-Prins Cyclization Workflow start Inputs: - Homoallylic Amine - Aldehyde - Fe(III) Salt (e.g., FeBr3) step1 In-situ Imine Formation start->step1 step2 Lewis Acid Activation (Fe(III) coordinates to Imine N) step1->step2 step3 Intramolecular Cyclization (Aza-Prins Reaction) step2->step3 step4 Peterson-type Elimination (Forms C=C double bond) step3->step4 end_product Tetrahydro-2H-azepine Product step4->end_product catalyst_regen Catalyst Regeneration (Fe(III) released) step4->catalyst_regen Catalyst Turnover catalyst_regen->step2

Caption: Workflow for Iron-Catalyzed Silyl Aza-Prins Cyclization.

B. Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has become a powerful tool for constructing cyclic structures, including the seven-membered azepine ring.[9] While often relying on ruthenium-based catalysts like the Grubbs catalyst, modern advancements focus on catalyst efficiency, lower loading, and recycling, which contribute to the green credentials of the process.[10] RCM is prized for its functional group tolerance and its ability to form rings that are challenging to access via other methods.

Pillar 2: Strategic Selection of Greener Reagents and Solvents

The principle of using less hazardous chemical syntheses directly addresses the toxicity and environmental persistence of reagents and solvents.

A. Dimethyl Carbonate: A Benign Methylating Agent

A prime example of this principle is the synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine using dimethyl carbonate (DMC) as a green methylating agent.[11] Traditionally, methylation is achieved with highly toxic and carcinogenic reagents like dimethyl sulfate or methyl iodide. DMC, in contrast, is a non-toxic, biodegradable reagent that ultimately produces methanol and CO2 as byproducts. This substitution dramatically improves the safety profile of the synthesis. The study identified optimal conditions, achieving a high yield of 81.2% by carefully controlling temperature and molar ratios, demonstrating that green alternatives can be highly effective.[11]

Reagent ComparisonTraditional (Dimethyl Sulfate)Green Alternative (Dimethyl Carbonate)
Toxicity Highly toxic, carcinogenicLow toxicity
Byproducts Sulfuric acid salts (waste)Methanol (recyclable), CO2
Safety Profile Requires stringent handlingSignificantly safer
Atom Economy LowerHigher
Source PetrochemicalCan be sourced from CO2 and methanol
B. Biocatalysis: The Ultimate Green Approach

Enzymes are nature's catalysts, operating under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media with exquisite chemo-, regio-, and stereoselectivity. The use of imine reductases (IREDs) has been demonstrated for the stereodivergent synthesis of substituted tetrahydro-benzo-azepine derivatives, showcasing the potential for creating chiral azepine cores with near-perfect enantiomeric excess (>99%).[12][13] This biocatalytic method avoids the need for chiral auxiliaries or metal catalysts, significantly simplifying purification and reducing waste.[2]

G cluster_1 Biocatalytic Cycle using Imine Reductase (IRED) enzyme IRED (Oxidized) complex1 Enzyme-Substrate-Cofactor Complex enzyme->complex1 substrate Imine Substrate substrate->complex1 cofactor_nadph NADPH (Cofactor) cofactor_nadph->complex1 hydride_transfer Stereoselective Hydride Transfer from NADPH to Imine complex1->hydride_transfer complex2 Enzyme-Product-NADP+ Complex hydride_transfer->complex2 complex2->enzyme Enzyme Regeneration product Chiral Amine Product (Tetrahydro-azepine derivative) complex2->product Product Release cofactor_nadp NADP+ complex2->cofactor_nadp Cofactor Release

Caption: Simplified enzymatic cycle of an IRED for asymmetric amine synthesis.

Pillar 3: Process Intensification for Enhanced Efficiency

Improving the efficiency of chemical processes by reducing reaction times, energy consumption, and reactor size is a key aspect of green chemistry.

A. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[14] This is achieved through efficient and uniform heating of the reaction mixture. For the synthesis of tetra-azepines, reactions that would traditionally require lengthy heating can be completed in 1-2 minutes in a microwave oven, leading to significant energy savings and higher throughput.[14]

B. Continuous Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling-up.[15] The synthesis of complex heterocyclic scaffolds, including key intermediates for clinical candidates, has been successfully translated to flow processes.[16] This technology enables precise control over reaction parameters, often leading to higher yields and purities while minimizing solvent use and waste generation.

Experimental Protocols

Protocol 1: Green Synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

This protocol is adapted from the optimal conditions described by Li, et al., for a greener synthesis using dimethyl carbonate.[11]

Materials:

  • ε-Caprolactam

  • Dimethyl carbonate (DMC)

  • Suitable catalyst (e.g., a basic catalyst like K2CO3, though the original paper should be consulted for specifics)

  • Reaction vessel with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle with temperature controller

Procedure:

  • Charge the reaction vessel with ε-caprolactam.

  • Heat the vessel to the optimal reaction temperature of 353 K (80 °C).[11]

  • Once the temperature is stable, begin the drop-wise addition of dimethyl carbonate (DMC) to the ε-caprolactam. The optimal mole ratio is 0.6 moles of DMC for every 1 mole of ε-caprolactam.[11]

  • Maintain the drop-wise addition over a period of 2 hours to control the reaction rate and temperature.

  • After the addition is complete, allow the reaction to continue for a post-reaction time of 1 hour at 353 K to ensure maximum conversion.[11]

  • Cool the reaction mixture to room temperature.

  • Work-up and Purification: (A standard aqueous work-up followed by distillation or chromatography would be appropriate here, based on the product's properties). The product should be isolated and purified.

  • Characterization: Characterize the final product using FTIR and Gas Chromatography (GC) to confirm the identity as 7-methoxy-3,4,5,6-tetrahydro-2H-azepine and to determine purity, which is expected to be >98%.[11]

Protocol 2: General Procedure for Iron(III)-Catalyzed Silyl Aza-Prins Cyclization

This protocol is a generalized representation based on the methodology developed by Aybar et al., for the synthesis of tetrahydroazepines.[6]

Materials:

  • Homoallylic silyl-protected amine (Substrate)

  • Aldehyde

  • Iron(III) bromide (FeBr3) or other iron(III) salt (Catalyst)

  • Dry dichloromethane (DCM) as solvent

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the homoallylic silyl-protected amine (1.0 equiv).

  • Dissolve the amine in dry DCM (to a concentration of approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the aldehyde (1.2 equiv) to the solution, followed by the iron(III) salt catalyst (e.g., FeBr3, 0.1 equiv).[6]

  • Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the pure tetrahydro-2H-azepine product.[5]

  • Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The application of green chemistry principles to the synthesis of tetrahydro-2H-azepines is not a compromise but an enhancement. The methodologies presented here—from using earth-abundant catalysts like iron and benign reagents like DMC to harnessing the precision of biocatalysis and the efficiency of flow chemistry—demonstrate a clear path toward more sustainable pharmaceutical development. These approaches lead to safer labs, reduced environmental footprints, and often, more elegant and efficient synthetic routes. As the field advances, the integration of renewable feedstocks and the development of even more active and selective catalysts will continue to push the boundaries of what is possible in green chemical synthesis.

References

  • Li, Y., et al. (2010). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. Available at: [Link]

  • Isidro-Llobet, A., et al. (2022). Green Chemistry. Available at: [Link]

  • Alcarazo, M., et al. (2006). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Tetrahedron, 62(8), 1777-1786. Available at: [Link]

  • Králová, P., & Soural, M. (2022). Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine. Journal of Organic Chemistry, 87(8), 5242-5256. Available at: [Link]

  • Kovács, E., et al. (2019). Chemoselective Strategy for the Direct Formation of Tetrahydro-2,5-methanobenzo[c]azepines or Azetotetrahydroisoquinolines via Regio- and Stereoselective Reactions. The Journal of Organic Chemistry, 84(11), 7100–7112. Available at: [Link]

  • Production method for tetrahydro-2h-pyran derivative. (2017). Google Patents.
  • Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available at: [Link]

  • Aybar, C., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Cai, X., & Zou, D. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. Available at: [Link]

  • Sharma, M., et al. (2025). Biocatalytic Stereodivergent Synthesis of Substituted Tetrahydro-Benzo-(Oxa, Thia, and Di)-Azepines. PubMed. Available at: [Link]

  • Aybar, C., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PMC - NIH. Available at: [Link]

  • Sharma, M., et al. (2025). Biocatalytic Stereodivergent Synthesis of Substituted Tetrahydro‐Benzo‐(Oxa, Thia, and Di)‐Azepines. ResearchGate. Available at: [Link]

  • Clarke, P. A., et al. (2007). Combining pot, atom and step economy (PASE) in organic synthesis. Synthesis of tetrahydropyran-4-ones. Royal Society of Chemistry. Available at: [Link]

  • Kovács, E., et al. (2019). Chemoselective Strategy for the Direct Formation of Tetrahydro-2,5-methanobenzo[ c]azepines or Azetotetrahydroisoquinolines via Regio- and Stereoselective Reactions. PubMed. Available at: [Link]

  • Ghotkar, N. S., et al. (n.d.). GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research. Available at: [Link]

  • Arora, D., et al. (2018). Greener Synthetic Strategies for Azepinones. ResearchGate. Available at: [Link]

  • Al-busafi, S. N., et al. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. Available at: [Link]

  • Aybar, C., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ResearchGate. Available at: [Link]

  • Gaich, T., & Baran, P. S. (2010). The economies of synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • de la Torre, J., et al. (2023). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI. Available at: [Link]

  • Green Chemistry: Principles and Practice. (2013). Available at: [Link]

  • green chemistry – the atom economy. (n.d.). Available at: [Link]

  • Synthesis of Tetrahydro-1,4-Benzodiazepine-2-ones on Hydrophilic Polyamide SynPhase Lanterns. (2025). ResearchGate. Available at: [Link]

  • Kühlborn, J., et al. (2019). Making natural products from renewable feedstocks: back to the roots?. ResearchGate. Available at: [Link]

  • Atom Economy Green Synthesis in Organic Chemistry. (n.d.). JOCPR. Available at: [Link]

  • Kappe, C. O., et al. (2025). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][9][11]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. PMC - NIH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Silyl Aza-Prins Cyclization

Welcome to the technical support center for the silyl aza-Prins cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the silyl aza-Prins cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of nitrogen-containing heterocycles. Here, you will find practical, field-tested advice to troubleshoot common issues and optimize your reaction conditions for higher yields, improved selectivity, and robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the silyl aza-Prins cyclization and why is it useful?

The silyl aza-Prins cyclization is a powerful acid-catalyzed reaction that forms carbon-carbon and carbon-nitrogen bonds in a single step to construct nitrogen-containing heterocyclic rings, such as piperidines and tetrahydroazepines.[1][2] It typically involves the reaction of a homoallylic amine (or a precursor like a sulfonamide), an aldehyde, and an allylsilane in the presence of a Lewis acid.[3] The use of an allylsilane as the terminating nucleophile offers several advantages over the traditional Prins cyclization, including faster reaction rates, higher selectivity, and a lower incidence of side reactions.[4] This method is highly valued in medicinal chemistry and natural product synthesis for its ability to create complex molecular architectures with a high degree of stereocontrol.[5]

Q2: What is the general mechanism of the silyl aza-Prins cyclization?

The reaction proceeds through a series of well-defined steps, initiated by the activation of the aldehyde with a Lewis acid. This is followed by the formation of an N-acyliminium ion intermediate from the condensation of the activated aldehyde and the amine. The pendant alkene of the homoallylic amine then attacks the iminium ion in an intramolecular fashion, leading to a cyclized carbocation intermediate. This carbocation is stabilized by the β-silyl effect. Finally, a Peterson-type elimination of the silyl group occurs to form an exocyclic double bond, yielding the final heterocyclic product.[2][3]

Troubleshooting Guide

This section addresses common problems encountered during the silyl aza-Prins cyclization and provides actionable solutions.

Problem 1: Low or No Product Yield

Q: I am observing very low yields or no formation of my desired heterocyclic product. What are the likely causes and how can I improve the yield?

A: Low yields in a silyl aza-Prins cyclization can stem from several factors, from the quality of your reagents to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The Lewis acid catalyst is crucial for activating the aldehyde and promoting the formation of the key N-acyliminium ion intermediate.

    • Solution: Ensure your Lewis acid is fresh and anhydrous. Many Lewis acids are sensitive to moisture. Consider using a freshly opened bottle or purifying the Lewis acid before use.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the stability of intermediates.

    • Solution: If the reaction is sluggish at low temperatures (e.g., 0 °C or -20 °C), a gradual increase in temperature might be necessary.[3] However, be cautious, as higher temperatures can also promote side reactions. Conversely, if you observe decomposition, lowering the temperature is advisable. A systematic temperature screen is often beneficial.

  • Incomplete Iminium Ion Formation: The formation of the N-acyliminium ion is the rate-determining step in many cases.[6] If this intermediate does not form efficiently, the cyclization will not proceed.

    • Solution: The choice of Lewis acid can influence the rate of iminium ion formation. Stronger Lewis acids can be more effective but may also lead to side reactions. A screen of different Lewis acids (e.g., TMSOTf, FeCl₃, InCl₃, BiCl₃) can help identify the optimal catalyst for your specific substrates.[2][4]

  • Poor Substrate Reactivity: The electronic and steric properties of your aldehyde and amine precursor can affect their reactivity.

    • Solution: Electron-deficient aldehydes are generally more reactive. If you are using an electron-rich aldehyde, you may need to use a stronger Lewis acid or higher temperatures. For sterically hindered substrates, longer reaction times may be necessary.

Experimental Protocol: General Procedure for Silyl Aza-Prins Cyclization

This protocol provides a starting point for optimizing your reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_amine Dissolve homoallylic amine (1.0 eq) in anhydrous DCM. prep_aldehyde Add aldehyde (1.2 - 1.5 eq). prep_amine->prep_aldehyde 1. cool Cool the mixture to the desired temperature (e.g., 0 °C). prep_aldehyde->cool 2. add_catalyst Add Lewis acid catalyst (0.1 - 1.0 eq) dropwise. cool->add_catalyst 3. stir Stir under an inert atmosphere and monitor by TLC. add_catalyst->stir 4. quench Quench the reaction with an aqueous solution (e.g., water, sat. NaHCO₃). stir->quench 5. extract Extract with an organic solvent (e.g., DCM, EtOAc). quench->extract 6. dry Dry the combined organic layers over Na₂SO₄ or MgSO₄. extract->dry 7. purify Concentrate and purify by flash column chromatography. dry->purify 8.

Caption: General experimental workflow for the silyl aza-Prins cyclization.

Problem 2: Poor Diastereoselectivity

Q: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high diastereoselectivity is a key advantage of the silyl aza-Prins cyclization. The stereochemical outcome is primarily determined by the transition state geometry of the cyclization step.

Controlling Diastereoselectivity:

  • Chair-like Transition State: The cyclization generally proceeds through a highly ordered, chair-like transition state, which minimizes steric interactions.[7] The substituents on the forming ring will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

  • Influence of the Lewis Acid: The choice of Lewis acid can have a profound impact on diastereoselectivity. Some Lewis acids may coordinate more strongly with the reactants, leading to a more rigid and selective transition state.

    • Recommendation: Screen a panel of Lewis acids. For example, in some systems, changing from TMSOTf to a metal halide like BiCl₃ or FeCl₃ can significantly alter the stereochemical outcome.[2][4]

  • Substrate Control: The inherent stereochemistry of your starting materials will influence the stereochemistry of the product. The geometry of the alkene in the homoallylic amine can also play a role in directing the stereochemical course of the reaction.

G ts Chair-like Transition State equatorial Equatorial Substituent Placement (Lower Energy) ts->equatorial Favored Pathway axial Axial Substituent Placement (Higher Energy due to 1,3-diaxial strain) ts->axial Disfavored Pathway

Caption: Stereochemical control via a chair-like transition state.

Problem 3: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I suppress them?

A: The formation of side products can be a significant challenge. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Solutions:

  • Aza-Cope Rearrangement: This is a common competing[3][3]-sigmatropic rearrangement that can occur, leading to the formation of an isomeric product.[8] This is particularly prevalent when the substrate can stabilize the positive charge that develops during the rearrangement.[4]

    • Solution:

      • Lower Reaction Temperature: The aza-Cope rearrangement often has a higher activation energy than the desired cyclization. Running the reaction at lower temperatures can favor the aza-Prins pathway.

      • Choice of Lewis Acid: Some Lewis acids may promote the aza-Cope rearrangement more than others. A screen of catalysts is recommended.

  • Hydroamination/Hydration: If there is residual water in your reaction, you may observe byproducts resulting from the intramolecular hydroamination of the alkene or hydration of the intermediate iminium ion.

    • Solution:

      • Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Proper Quenching: Quench the reaction promptly once the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

  • Formation of Alternative Ring Sizes: In some cases, cyclization can lead to the formation of smaller rings, such as pyrrolidines, through a competing reaction pathway.[3]

    • Solution:

      • Optimize Catalyst Loading and Temperature: The balance between the desired aza-Prins cyclization and the formation of other ring sizes can often be tuned by adjusting the catalyst loading and reaction temperature.[3]

Table 1: Troubleshooting Summary

ProblemPotential CauseSuggested Solution
Low Yield Inactive catalyst, suboptimal temperature, poor substrate reactivity.Use fresh, anhydrous Lewis acid; screen reaction temperatures; consider a stronger Lewis acid for less reactive substrates.
Poor Diastereoselectivity Flexible transition state.Screen different Lewis acids to enforce a more rigid transition state; consider substrate modifications.
Aza-Cope Rearrangement Thermodynamically favorable rearrangement.Lower the reaction temperature; screen Lewis acids that may favor the aza-Prins pathway.
Hydroamination/Hydration Presence of water.Use anhydrous reagents and solvents; perform the reaction under an inert atmosphere.
Alternative Ring Formation Competing cyclization pathways.Optimize catalyst loading and reaction temperature.

Concluding Remarks

The silyl aza-Prins cyclization is a versatile and powerful tool for the synthesis of complex nitrogen-containing heterocycles. Successful implementation often requires careful optimization of reaction conditions. This guide provides a starting point for troubleshooting common issues. Remember that every substrate is unique, and a systematic approach to optimization is key to achieving your desired outcome.

References

  • Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • The Journal of Organic Chemistry. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]

  • The Journal of Organic Chemistry. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]

  • ResearchGate. (n.d.). Synthesis of O- and N-Heterocycles by Silyl-Prins Cyclization of Allylsilanes. [Link]

  • A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. (n.d.). [Link]

  • ResearchGate. (n.d.). The Aza-Silyl-Prins Reaction: A Novel Method for the Synthesis of Trans 2,6-Tetrahydropyridines. [Link]

  • ACS Omega. (2022). Recent Advances in the Prins Reaction. [Link]

  • ACS Publications. (2016). Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction. [Link]

  • Wikipedia. (n.d.). Aza-Cope rearrangement. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3,4,5,6-Tetrahydro-2H-azepine

Welcome to the technical support center for the synthesis of 3,4,5,6-Tetrahydro-2H-azepine, also known as hexamethyleneimine or azepane. This guide is designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4,5,6-Tetrahydro-2H-azepine, also known as hexamethyleneimine or azepane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve your synthetic yield and efficiency. The primary and most industrially relevant synthetic route involves a two-stage process: the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, followed by the reduction of ε-caprolactam. This guide is structured to address challenges in both of these critical steps.

Overall Synthetic Pathway

The following diagram illustrates the two-stage synthesis of 3,4,5,6-Tetrahydro-2H-azepine from cyclohexanone.

Synthetic_Pathway Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone_Oxime Hydroxylamine Caprolactam ε-Caprolactam Cyclohexanone_Oxime->Caprolactam Beckmann Rearrangement (Acid Catalyst) Azepane 3,4,5,6-Tetrahydro-2H-azepine Caprolactam->Azepane Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Two-stage synthesis of 3,4,5,6-Tetrahydro-2H-azepine.

Part 1: Synthesis of ε-Caprolactam via Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of industrial organic chemistry, central to the production of ε-caprolactam, the precursor to Nylon 6.[1][2] This acid-catalyzed rearrangement of an oxime to an amide is a powerful transformation, but not without its challenges.[3][4]

Frequently Asked Questions (FAQs) - Beckmann Rearrangement

Q1: What is the mechanism of the Beckmann rearrangement for cyclohexanone oxime?

The reaction begins with the protonation of the hydroxyl group of the cyclohexanone oxime by a strong acid, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group that is anti (trans) to the leaving group to the nitrogen atom, with the simultaneous departure of the water molecule. This 1,2-shift results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization yields the final product, ε-caprolactam.[4][5]

Beckmann_Mechanism cluster_0 Mechanism of Beckmann Rearrangement Cyclohexanone Oxime Cyclohexanone Oxime Protonated Oxime Protonated Oxime Cyclohexanone Oxime->Protonated Oxime + H+ Nitrilium Ion Nitrilium Ion Intermediate Protonated Oxime->Nitrilium Ion 1,2-Alkyl Shift - H2O Imidic Acid Imidic Acid Intermediate Nitrilium Ion->Imidic Acid + H2O Caprolactam ε-Caprolactam Imidic Acid->Caprolactam Tautomerization

Caption: Mechanism of the Beckmann rearrangement.

Q2: What are the most common catalysts for this rearrangement?

Historically and industrially, strong protic acids such as concentrated sulfuric acid and oleum (fuming sulfuric acid) are the most common catalysts.[6][7][8] Polyphosphoric acid is also frequently used.[6] However, these catalysts lead to the formation of significant amounts of ammonium sulfate as a byproduct during neutralization.[7][9][10] To address this, research has focused on developing "green" alternatives, including solid acid catalysts like zeolites and modified trifluoroacetic acid systems, which can simplify product separation and reduce waste.[11][12][13][14]

Q3: What are the primary side reactions that can lower the yield of ε-caprolactam?

The main side reactions include:

  • Hydrolysis of the oxime: The presence of water can lead to the hydrolysis of cyclohexanone oxime back to cyclohexanone.[11]

  • Beckmann fragmentation: Under certain conditions, particularly with substrates that can form stable carbocations, the nitrilium ion intermediate can fragment, leading to the formation of nitriles and other byproducts.[6]

  • Polymerization: High temperatures and acid concentrations can sometimes lead to the polymerization of the product.

Troubleshooting Guide - Beckmann Rearrangement
Problem: Low conversion of cyclohexanone oxime.
Potential Cause Explanation & Recommended Solution
Insufficient Acid Strength or Amount The Beckmann rearrangement requires a strong acid catalyst to protonate the hydroxyl group of the oxime. If the acid is too weak or used in insufficient quantities, the reaction will not proceed efficiently. Solution: Ensure the use of a strong acid like sulfuric acid or oleum. For laboratory scale, P₂O₅ in methanesulfonic acid (Eaton's reagent) is also highly effective.[15] The molar ratio of acid to oxime may need to be optimized; however, in industrial processes, efforts are made to reduce this ratio to minimize waste.[11]
Low Reaction Temperature The rearrangement is an endothermic process and requires a certain activation energy. If the temperature is too low, the reaction rate will be very slow. Solution: The optimal temperature depends on the specific acid system being used. For oleum-catalyzed reactions, temperatures are typically maintained between 70°C and 130°C.[8] Carefully increase the reaction temperature in increments, monitoring for the formation of byproducts.
Presence of Water Water can hydrolyze the oxime back to cyclohexanone, reducing the amount of starting material available for rearrangement.[11] Solution: Ensure all reagents and glassware are thoroughly dried. Use of a dehydrating acid like oleum can help to consume any trace amounts of water.
Problem: Low selectivity to ε-caprolactam (high levels of byproducts).
Potential Cause Explanation & Recommended Solution
Beckmann Fragmentation This side reaction is more likely to occur if the migrating group can form a stable carbocation.[6] Solution: While less of an issue with cyclohexanone oxime, careful control of reaction temperature and acid concentration can help to favor the rearrangement pathway over fragmentation.
Hydrolysis of Oxime As mentioned, water can lead to the formation of cyclohexanone from the starting oxime. Solution: Maintain anhydrous conditions throughout the reaction. The use of trifluoroacetic acid with an additive can create a two-phase system that limits the contact of water with the oxime, thereby reducing hydrolysis.[11]
Difficult Product Isolation ε-Caprolactam forms a stable salt with strong acids, which can make its isolation challenging.[7][9] Solution: The standard industrial procedure involves neutralization with ammonia, which precipitates ammonium sulfate and liberates the free caprolactam.[7][10] Subsequent purification steps typically involve solvent extraction followed by distillation.[10][16]

Part 2: Reduction of ε-Caprolactam to 3,4,5,6-Tetrahydro-2H-azepine

Once high-purity ε-caprolactam is obtained, the next step is the reduction of the amide functionality to a secondary amine. This can be a challenging step, with the potential for incomplete reaction or the formation of byproducts.

Frequently Asked Questions (FAQs) - Reduction of ε-Caprolactam

Q1: What are the most common methods for reducing ε-caprolactam?

The two most prevalent methods for the reduction of lactams are:

  • Hydride Reduction: Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Catalytic Hydrogenation: Employing high-pressure hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or a ruthenium-based catalyst.

Q2: What are the main challenges and safety concerns associated with these reduction methods?

  • Lithium Aluminum Hydride (LiAlH₄):

    • Challenges: Requires strictly anhydrous conditions as it reacts violently with water. The work-up procedure can be complex to quench the excess hydride and hydrolyze the aluminum salts.

    • Safety: LiAlH₄ is a pyrophoric solid that can ignite upon contact with air or moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation:

    • Challenges: Requires specialized high-pressure equipment (autoclave). Catalyst activity can be sensitive to impurities in the substrate or solvent.

    • Safety: Involves working with flammable hydrogen gas at high pressures, which carries a risk of explosion if not handled correctly.

Troubleshooting Guide - Reduction of ε-Caprolactam
Problem: Incomplete reduction of ε-caprolactam.
Potential Cause Explanation & Recommended Solution
Insufficient Reducing Agent (LiAlH₄) The reduction of an amide to an amine with LiAlH₄ requires two equivalents of hydride. A 1:1 molar ratio of LiAlH₄ to caprolactam is stoichiometrically required. Solution: It is common practice to use a slight excess of LiAlH₄ (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction and to account for any reaction with trace moisture.
Inactive Catalyst (Hydrogenation) The catalyst may be poisoned by impurities (e.g., sulfur compounds) or may not have been properly activated. Solution: Ensure the ε-caprolactam is of high purity. Use a fresh or properly activated catalyst. For Raney Nickel, activation is typically done by treating with a sodium hydroxide solution.
Suboptimal Reaction Conditions For both methods, temperature and reaction time are critical. For catalytic hydrogenation, hydrogen pressure is also a key parameter. Solution: For LiAlH₄ reductions, the reaction is often started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature or gently refluxed to drive the reaction to completion. For catalytic hydrogenation, typical conditions involve high pressures (e.g., 100-200 atm) and elevated temperatures (e.g., 150-250°C).
Problem: Low yield of 3,4,5,6-Tetrahydro-2H-azepine due to side reactions or work-up issues.
Potential Cause Explanation & Recommended Solution
Formation of Byproducts In catalytic hydrogenation, side reactions can lead to the formation of oligomers or other undesired products. Solution: Optimization of the catalyst, solvent, temperature, and pressure can help to minimize byproduct formation. Screening different catalysts may be necessary to find the most selective one for this transformation.
Difficult Work-up (LiAlH₄) The quenching and hydrolysis of the aluminum salts formed during the LiAlH₄ reduction can be problematic, sometimes leading to the formation of gelatinous precipitates that trap the product. Solution: A carefully controlled work-up procedure is essential. A common method is the Fieser work-up, which involves the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, in a specific ratio to the amount of LiAlH₄ used. This procedure is designed to produce a granular precipitate that is easy to filter off.
Product Loss During Purification 3,4,5,6-Tetrahydro-2H-azepine is a relatively volatile and water-soluble amine, which can lead to losses during solvent removal and extraction. Solution: After the work-up, carefully extract the product into a low-boiling organic solvent. When removing the solvent by rotary evaporation, use a low temperature and be careful not to apply excessive vacuum. Final purification is typically achieved by distillation.
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 3,4,5,6-Tetrahydro-2H-azepine Check_Caprolactam Is the starting ε-caprolactam pure? Start->Check_Caprolactam Purify_Caprolactam Purify ε-caprolactam (distillation or recrystallization) Check_Caprolactam->Purify_Caprolactam No Check_Reduction Analyze the crude reaction mixture (GC-MS, NMR) Check_Caprolactam->Check_Reduction Yes Purify_Caprolactam->Check_Reduction Incomplete_Reaction Incomplete Reaction? Check_Reduction->Incomplete_Reaction Byproducts Byproducts Present? Incomplete_Reaction->Byproducts No Optimize_Conditions Optimize Reaction Conditions: - Increase reducing agent/catalyst - Increase temperature/pressure/time Incomplete_Reaction->Optimize_Conditions Yes Optimize_Selectivity Optimize for Selectivity: - Change solvent or catalyst - Lower temperature Byproducts->Optimize_Selectivity Yes Check_Workup Review Work-up and Purification Procedure Byproducts->Check_Workup No Optimize_Conditions->Check_Reduction Optimize_Selectivity->Check_Reduction Product_Loss Potential for Product Loss? Check_Workup->Product_Loss Modify_Workup Modify Work-up: - Careful extraction - Gentle solvent removal - Optimize distillation Product_Loss->Modify_Workup Yes End Improved Yield Product_Loss->End No Modify_Workup->End

Caption: A systematic workflow for troubleshooting low yield.

References
  • RWTH Aachen University. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

  • UCM. (n.d.). Caprolactam production Process. GRUPO DE INVESTIGACIÓN INPROQUIMA. [Link]

  • Wikipedia. (2023). Caprolactam. [Link]

  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Thomas, J. M., & Raja, R. (2005). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 102(39), 13743-13746. [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1647-1662. [Link]

  • Wikipedia. (2023). Beckmann rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • Denmark, S. E. (n.d.). The Beckmann Rearrangement. Denmark Group, University of Illinois. [Link]

  • Wang, Y., et al. (2022). Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66. Green Chemistry, 24(1), 268-276. [Link]

  • Chemistry Steps. (n.d.). The Beckmann Rearrangement. [Link]

  • Valco Group. (n.d.). Manufacturing process of Caprolactam. [Link]

  • Chemcess. (2024). Industrial Production Of ε-Caprolactam. [Link]

  • Homework.Study.com. (n.d.). Propose a mechanism for the two-step synthesis of caprolactam...[Link]

  • Zhang, J. S., et al. (2014). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Catalysis Letters, 144, 151-157. [Link]

  • SensoTech GmbH. (n.d.). Caprolactam Processing. [Link]

  • Xiang, Y., et al. (2017). Green Production Technology of the Monomer of Nylon-6: Caprolactam. Engineering, 3(3), 339-343. [Link]

  • Google Patents. (n.d.). EP3568389B1 - Process for the purification of caprolactam from a solution of crude caprolactam without organic solvent extraction.
  • Xiang, Y., et al. (2017). Green Production Technology of the Monomer of Nylon-6: Caprolactam. Engineering, 3(3), 339-343. [Link]

  • Google Patents. (n.d.). US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement.
  • Google Patents. (n.d.). CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.

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Troubleshooting

Technical Support Center: Purification of 3,4,5,6-Tetrahydro-2H-azepine Derivatives

Welcome to the technical support center for the purification of 3,4,5,6-Tetrahydro-2H-azepine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,4,5,6-Tetrahydro-2H-azepine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable seven-membered N-heterocycles. As cyclic amines, these compounds present unique purification hurdles that require specific strategies. This document provides troubleshooting advice and frequently asked questions (FAQs) in a direct, problem-solving format, grounded in established chemical principles and field-proven experience.

Section 1: FAQs - First-Pass Purification Strategies

This section addresses the initial decisions a researcher faces after completing a synthesis and proceeding to workup and purification.

Q1: What is the best initial approach to purify a crude reaction mixture containing a 3,4,5,6-tetrahydro-2H-azepine derivative?

Answer: For most crude reaction mixtures, an acid-base extraction is the most effective and efficient first-pass purification technique.

The Causality: 3,4,5,6-Tetrahydro-2H-azepine derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. This basicity is the key to their separation. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), you can protonate the azepine nitrogen.[1][2][3] This forms a water-soluble ammonium salt, which partitions into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[2][4] Subsequently, the aqueous layer can be isolated, and the pH raised with a base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium salt, regenerating your neutral, water-insoluble azepine derivative, which can then be extracted back into a fresh organic solvent. This method is a powerful way to remove a significant amount of non-basic impurities before attempting more sensitive techniques like chromatography.

Q2: How should I choose between column chromatography and crystallization as the primary purification method?

Answer: The choice depends on the physical state of your compound and the nature of the impurities.

  • Crystallization is ideal for solid compounds where you have a high concentration of the desired product and expect the impurities to have different solubility profiles. It is often faster and more scalable than chromatography. If you can find a suitable solvent system that dissolves your compound when hot but allows it to precipitate upon cooling while keeping impurities in solution, crystallization is preferred.

  • Column Chromatography is the more versatile and often necessary method, especially for oils or for separating compounds with very similar structures (e.g., diastereomers or constitutional isomers).[5] While it is more labor-intensive, it offers superior resolving power. For tetrahydroazepine derivatives, flash column chromatography over silica gel is common, but often requires special conditions to be successful.[6][7]

A common workflow is to perform an acid-base extraction first, then attempt to crystallize the resulting solid. If it remains an oil or crystallization fails to remove key impurities, proceed with column chromatography.

Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is a powerful tool, but the basic nature of azepines often causes problems on standard silica gel.

Q3: My tetrahydroazepine derivative is streaking/tailing badly on the silica gel column. Why is this happening and how can I fix it?

Answer: This is the most common issue encountered when purifying amines. Streaking occurs because the basic nitrogen of your azepine derivative interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This strong, non-specific binding prevents clean elution, leading to broad, tailing bands and poor separation.

Solutions:

  • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a competing base to your mobile phase. This base will interact with the acidic sites on the silica, minimizing their interaction with your product.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). It is effective and volatile enough to be removed easily during solvent evaporation.[8]

    • Ammonia: Using a solvent system containing ammonia (e.g., DCM/Methanol saturated with NH₃) is also highly effective, particularly for more polar amines.[9]

  • Use an Amine-Functionalized Stationary Phase: Specialty columns packed with amine-functionalized silica are commercially available.[8] These columns have a basic surface that repels basic compounds, leading to excellent peak shapes without needing a modified mobile phase.

  • Switch to a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds, as it lacks the strong acidity of silica.

Q4: I am not getting good separation between my product and a closely-related impurity. What parameters can I adjust?

Answer: Achieving separation between similar compounds requires optimizing the selectivity of your chromatographic system.

The Causality: Selectivity in chromatography is determined by the differential interactions of your compounds with the stationary and mobile phases. Small changes in these interactions can be amplified to achieve separation.

Optimization Strategies:

  • Change Solvent Polarity (Gradient Elution): Instead of using a single solvent mixture (isocratic elution), use a solvent gradient where the polarity of the eluent is gradually increased over time.[5][10] This can help resolve compounds that are close together.

  • Change Solvent System: If a hexane/ethyl acetate system is failing, switch to a different system with different chemical properties, such as dichloromethane/methanol.[6] Sometimes a three-component system (e.g., hexane/DCM/methanol) can provide unique selectivity.[6][7]

  • Decrease the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, for a challenging separation, the mass of the crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of sample on a 10 g column).

Q5: My compound appears to be decomposing on the silica column. What are my options?

Answer: Decomposition on silica gel is typically due to the acidic nature of the stationary phase, which can catalyze degradation of sensitive functional groups.

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your eluent containing 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. This "pre-treats" the acidic sites.

  • Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster, reducing the time your compound spends on the column. Use a shorter, wider column rather than a long, thin one.

  • Switch to a More Inert Stationary Phase: As mentioned before, neutral alumina is a good alternative. For very sensitive compounds, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (like acetonitrile/water or methanol/water with a pH buffer) may be necessary.

Section 3: Troubleshooting Guide - Crystallization
Q6: I can't get my tetrahydroazepine derivative to crystallize; it just oils out. What should I try?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid lattice, usually because it is highly supersaturated or its melting point is below the temperature of the solution.

Troubleshooting Steps:

  • Use a Solvent Pair: The most powerful technique is to use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy.[11] Gently warm the mixture until it becomes clear again, then allow it to cool slowly. Common pairs include acetone/hexane, ethyl acetate/hexane, and methanol/water.[11]

  • Slow Down the Cooling Process: Rapid cooling promotes oiling. Allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help.

  • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a tiny amount of pure solid, add a "seed crystal" to the cooled, saturated solution to initiate crystallization.

Section 4: Protocols & Data
Protocol 1: Step-by-Step Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH (aq) or saturated NaHCO₃ (aq) with stirring until the pH is >10 (check with pH paper). Your product should precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of DCM or EtOAc to the now basic aqueous mixture. Shake well to extract your neutral amine product back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[6][7]

Protocol 2: Step-by-Step Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), but be sure to add 1% triethylamine (Et₃N) to the TLC developing jar. The ideal system should give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing 1% Et₃N). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your sample) by evaporating the solvent. Carefully add the dry, loaded silica onto the top of the packed column.

  • Elution: Add the eluent and apply positive pressure to run the column. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent (and Et₃N) under reduced pressure.

Table 1: Common Solvent Systems for Chromatography of Tetrahydroazepine Derivatives
Solvent SystemRatio (v/v)ModifierNotes
n-Hexane / Ethyl Acetate90:10 to 50:501% Et₃NGood starting point for less polar derivatives.
Dichloromethane / Methanol99:1 to 90:101% Et₃N or NH₃Effective for more polar derivatives.[6][7]
n-Hexane / DCM / Methanol69:29:2None specified*A ternary system that can offer unique selectivity.[6][7]

Note: Even if not specified in the literature, adding a basic modifier is recommended if tailing is observed.

Section 5: Visual Workflows
Diagram 1: Initial Purification Strategy

Purification_Strategy start Crude Reaction Mixture acid_base Perform Acid-Base Extraction? start->acid_base is_solid Is Product a Solid? acid_base->is_solid Yes chromatography Proceed to Column Chromatography acid_base->chromatography No (Product is acid/base sensitive) is_solid->chromatography No (Product is an Oil) crystallize Attempt Crystallization is_solid->crystallize Yes pure_solid Pure Solid Obtained crystallize->pure_solid Success impure_solid Impure Solid or Oil crystallize->impure_solid impure_solid->chromatography

Caption: Decision workflow for selecting an initial purification method.

Diagram 2: Troubleshooting Column Chromatography Tailing

Chromatography_Troubleshooting start Observing Tailing/Streaking on Silica Gel TLC/Column cause Cause: Strong interaction of basic amine with acidic silica start->cause add_modifier Add Basic Modifier (e.g., 1% Et3N or NH3) to Eluent start->add_modifier check_tlc Does TLC show improved spot shape? add_modifier->check_tlc run_column Run Column with Modified Eluent check_tlc->run_column Yes change_sp Change Stationary Phase check_tlc->change_sp No sp_options Options: 1. Amine-functionalized Silica 2. Neutral/Basic Alumina 3. Reversed-Phase (C18) change_sp->sp_options

Caption: Troubleshooting workflow for poor peak shape in chromatography.

References
  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Sinka, V., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC. National Institutes of Health (NIH). [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • NIST. Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. NIST Chemistry WebBook. [Link]

  • PubChem. 3,4,5,6-Tetrahydro-2H-azepine. National Center for Biotechnology Information. [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link]

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Wang, T., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • Padron, J. I., et al. (n.d.). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters. [Link]

  • Sinka, V., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ResearchGate. [Link]

  • D'hooghe, M., et al. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC. [Link]

  • Iddon, B., et al. (n.d.). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Procto, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Organic Chemistry Portal. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Li, Y., et al. (2025). Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. Angewandte Chemie International Edition. [Link]

  • YouTube. (2019). acid base extraction. YouTube. [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. ResearchGate. [Link]

  • MDPI. (2024). The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry. MDPI. [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). YouTube. [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]

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Optimization

Stability and storage conditions for 3,4,5,6-Tetrahydro-2H-azepine

Welcome to the technical support guide for 3,4,5,6-Tetrahydro-2H-azepine (CAS No. 2214-81-5).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,4,5,6-Tetrahydro-2H-azepine (CAS No. 2214-81-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this versatile cyclic imine. This guide also offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3,4,5,6-Tetrahydro-2H-azepine?

For optimal stability, 3,4,5,6-Tetrahydro-2H-azepine should be stored at 2-8°C in a tightly sealed container, protected from moisture.[1] The compound should be kept in a dry environment to minimize potential degradation.

Q2: How should I handle 3,4,5,6-Tetrahydro-2H-azepine upon receiving it?

Upon receipt, it is recommended to store the compound at the recommended 2-8°C. While it may be shipped at room temperature, long-term storage at elevated temperatures is not advised.[1] Always handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Is 3,4,5,6-Tetrahydro-2H-azepine sensitive to air or moisture?

Yes. As a cyclic imine, 3,4,5,6-Tetrahydro-2H-azepine is susceptible to hydrolysis. Contact with water can lead to the opening of the seven-membered ring to form an amino aldehyde, which may then undergo further reactions. Therefore, it is crucial to handle the compound under anhydrous conditions and to use dry solvents and inert atmospheres (e.g., nitrogen or argon) for reactions.

Q4: What are the known safety hazards associated with this compound?

3,4,5,6-Tetrahydro-2H-azepine is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] A related compound, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, is a flammable liquid, suggesting that the tetrahydroazepine core may have similar properties. Therefore, it is prudent to keep it away from heat, sparks, and open flames.

Q5: In which solvents is 3,4,5,6-Tetrahydro-2H-azepine soluble?

SolventExpected SolubilityNotes
Dichloromethane (DCM)SolubleUsed as a solvent in reactions involving tetrahydroazepine derivatives. Ensure the solvent is anhydrous.
TolueneSolubleUsed as a solvent in reactions involving tetrahydroazepine derivatives.
Tetrahydrofuran (THF)SolubleEnsure the solvent is anhydrous.
Ethyl AcetateLikely SolubleOften used in extraction and chromatography of related compounds.
WaterSparingly Soluble/ReactiveProne to hydrolysis. Avoid aqueous solutions unless hydrolysis is the desired outcome.
Alcohols (e.g., Ethanol, Methanol)Likely SolubleProtic nature may lead to reactions. Use with caution and ensure the alcohol is anhydrous if used as a solvent.

Troubleshooting Guide

This section addresses potential issues that may arise during the use of 3,4,5,6-Tetrahydro-2H-azepine in your experiments.

Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.

  • Potential Cause: Degradation of the starting material due to improper storage or handling.

  • Scientific Rationale: As a cyclic imine, 3,4,5,6-Tetrahydro-2H-azepine is prone to hydrolysis. Exposure to atmospheric moisture or wet solvents can lead to the formation of impurities over time, which can interfere with your reaction.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C in a tightly sealed, dry container.

    • Handle Under Inert Atmosphere: When weighing and dispensing the compound, do so under a stream of dry nitrogen or argon.

    • Use Anhydrous Solvents: Always use freshly dried solvents for your reactions.

    • Purity Check: If in doubt, re-analyze the purity of your starting material by an appropriate method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 2: Low conversion in reactions where 3,4,5,6-Tetrahydro-2H-azepine is a reactant.

  • Potential Cause: In addition to starting material degradation, the reaction conditions may not be optimal, or the compound may be participating in side reactions.

  • Scientific Rationale: The imine functionality is a key reactive center. It can be involved in various equilibria and side reactions, particularly in the presence of acidic or basic reagents.

  • Troubleshooting Steps:

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing

  • Allow the sealed container of 3,4,5,6-Tetrahydro-2H-azepine to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • In a chemical fume hood, open the container and quickly weigh the desired amount into a dry, tared flask under a positive pressure of dry nitrogen or argon.

  • Immediately reseal the container of the stock compound, purge with an inert gas if possible, and return it to 2-8°C storage.

  • Dissolve the weighed compound in an appropriate anhydrous solvent for use in your reaction.

References

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Tetrahydroazepine Formation

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing tetrahydroazepines. The seven-membered nitrogen-containing ring of a tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing tetrahydroazepines. The seven-membered nitrogen-containing ring of a tetrahydroazepine is a valuable scaffold in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals.[1][2] However, its efficient construction presents unique challenges. This technical support center provides in-depth, field-proven insights into catalyst selection and troubleshooting to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of tetrahydroazepines, with a focus on providing practical and actionable advice.

Q1: What are the most common and efficient catalytic systems for tetrahydroazepine formation?

A1: Several catalytic systems have been developed, with the choice depending on the specific synthetic route. Two prominent and effective methods are:

  • Iron(III)-Catalyzed Silyl Aza-Prins Cyclization: This is a powerful and increasingly popular method that utilizes sustainable and inexpensive iron(III) salts, such as FeCl₃ or FeBr₃, as catalysts.[3][4] The reaction proceeds via an aza-Prins cyclization combined with a Peterson-type elimination to form a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions.[1][5]

  • Gold(I)-Catalyzed Intramolecular Hydroamination: This method is particularly effective for the synthesis of azepine derivatives from alkynic sulfonamides.[2][6] Gold catalysts, often with specialized ligands like triethynylphosphine, activate the alkyne for a 7-exo-dig cyclization, providing a direct route to the tetrahydroazepine core.[6]

  • Palladium-Catalyzed Cycloaddition: Palladium catalysts are used in [4+3] cycloaddition reactions to generate tetrahydroazepines with high regio-, diastereo-, and enantioselectivity.[7] This method is valuable for constructing complex, chiral scaffolds.

Q2: How do I select the appropriate catalyst for my specific substrate?

A2: Substrate structure is a critical determinant of catalyst choice. Here’s a logic-based guide:

  • For acyclic amino-alkenes and aldehydes: Iron(III) catalysts like FeCl₃ and FeBr₃ are excellent starting points for the silyl aza-Prins cyclization.[1][5] FeCl₃ has shown particular efficacy for synthesizing disubstituted tetrahydroazepines.[1]

  • For ω-alkynic sulfonamides: A gold(I) catalyst is the preferred choice for intramolecular hydroamination. The choice of ligand on the gold center is crucial for efficiency.[6]

  • For enantioselective synthesis: Consider palladium-catalyzed methods with chiral ligands or organocatalytic approaches.[7][8] For instance, quinine-derived urea catalysts have been successfully employed in asymmetric routes to related seven-membered heterocycles.[8]

It is important to note that aromatic aldehydes may not be reactive under certain iron-catalyzed aza-Prins conditions.[1]

Q3: What are the key reaction parameters to optimize for high yield and selectivity?

A3: Beyond the catalyst itself, several parameters must be carefully tuned:

  • Temperature: This is one of the most critical factors. In the iron-catalyzed aza-Prins cyclization, lower temperatures (e.g., 0 °C) can significantly suppress the formation of undesired five-membered ring byproducts (pyrrolidines).[1][5] However, excessively low temperatures may lead to incomplete conversion.[1][5]

  • Catalyst Loading: The amount of catalyst must be optimized. For instance, in certain aza-Prins reactions, increasing catalyst loading at room temperature can unfavorably promote byproduct formation.[1][5] Conversely, for less reactive substrates, a higher catalyst loading at low temperatures might be necessary to drive the reaction to completion.[1][5]

  • Solvent: The choice of solvent can influence reaction rates and catalyst efficacy. Dichloromethane (DCM) is commonly used for iron-catalyzed aza-Prins cyclizations.[1] For other systems, screening solvents like toluene or THF may be beneficial.[9]

Q4: What are the common side reactions and byproducts, and how can they be minimized?

A4: The most frequently encountered byproduct in the aza-Prins cyclization route to tetrahydroazepines is the formation of a five-membered pyrrolidine ring.[1][5]

  • Causality: The formation of this byproduct is often kinetically favored under certain conditions, particularly at higher temperatures.

  • Minimization Strategy: The most effective way to reduce pyrrolidine formation is to lower the reaction temperature. A compromise between temperature and catalyst loading is often necessary to achieve a good yield of the desired seven-membered ring without excessively long reaction times.[1][5]

The following workflow illustrates the decision-making process for optimizing the reaction and minimizing byproducts.

G cluster_0 Reaction Optimization Workflow start Start with Optimized Literature Conditions check_yield Acceptable Yield and Purity? start->check_yield low_yield Low Yield or Incomplete Conversion check_yield->low_yield No (Low Yield) byproduct Significant Byproduct (e.g., Pyrrolidine) check_yield->byproduct No (Byproduct) end Successful Synthesis check_yield->end Yes adjust_loading Increase Catalyst Loading low_yield->adjust_loading adjust_temp Decrease Temperature (e.g., to 0 °C or -20 °C) byproduct->adjust_temp re_evaluate Re-evaluate Yield and Purity adjust_temp->re_evaluate adjust_loading->re_evaluate re_evaluate->adjust_temp No, Byproduct Still Present re_evaluate->adjust_loading No, Still Low Conversion re_evaluate->end Yes

Caption: Workflow for optimizing tetrahydroazepine synthesis.

Troubleshooting Guide

This section provides a deeper dive into specific experimental problems and their solutions.

Problem Potential Cause(s) Suggested Solution(s) Scientific Rationale
Low or No Yield 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Substrate incompatibility. 4. Insufficient reaction time.1. Use a fresh batch of catalyst; ensure anhydrous conditions if using moisture-sensitive catalysts like FeCl₃. 2. Screen a range of temperatures. Some substrates require higher or lower temperatures for optimal reactivity.[1][5] 3. Confirm substrate suitability. For example, aromatic aldehydes can be unreactive in some aza-Prins cyclizations.[1] 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.Catalysts can degrade, and reaction kinetics are highly dependent on temperature and substrate electronics/sterics.
Dominant Pyrrolidine Byproduct Reaction temperature is too high, favoring the 5-exo-trig cyclization pathway.Decrease the reaction temperature systematically (e.g., from room temperature to 0 °C, then to -20 °C).[1][5]The activation energy barrier for the formation of the seven-membered ring can be higher than that for the five-membered ring. Lowering the temperature provides the system with less energy, favoring the thermodynamically controlled (or less kinetically facile) pathway to the desired product.
Incomplete Starting Material Conversion 1. Low catalyst loading. 2. Reaction temperature is too low.1. Incrementally increase the catalyst loading (e.g., from 10 mol% to 30 mol%).[1][5] 2. If byproduct formation is not an issue, cautiously increase the temperature.The catalytic cycle may be slow due to insufficient catalyst concentration or low thermal energy, preventing the reaction from reaching completion within a reasonable timeframe.

Detailed Experimental Protocol: Iron(III)-Catalyzed Synthesis of Monosubstituted Tetrahydroazepines

This protocol is adapted from established literature procedures for the silyl aza-Prins cyclization.[1]

Materials:

  • Appropriate 1-amino-3-triphenylsilyl-4-pentene substrate (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Iron(III) bromide (FeBr₃) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the 1-amino-3-triphenylsilyl-4-pentene substrate (e.g., 0.20 mmol).

  • Dissolve the substrate in anhydrous DCM to a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • To the cooled solution, add the aldehyde (0.30 mmol, 1.5 equiv) followed by the FeBr₃ catalyst (0.02 mmol, 0.1 equiv).

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the phases.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired tetrahydroazepine.

Self-Validation: The success of this protocol is validated by monitoring the reaction progress via TLC and confirming the product structure and purity using NMR spectroscopy and mass spectrometry. The optimal conditions, particularly the 0 °C temperature and 0.1 equiv of FeBr₃, were determined to maximize the yield of the tetrahydroazepine while suppressing the formation of the pyrrolidine byproduct.[1][5]

Catalyst Performance Data Summary

The following table summarizes the performance of iron catalysts in the silyl aza-Prins cyclization under different conditions, as reported in the literature.

CatalystCatalyst Loading (equiv)Temperature (°C)Substrate TypeYield of Tetrahydroazepine (%)Key ObservationReference
FeBr₃0.2Room TempMonosubstitutedLower YieldFavored undesired byproduct formation.[1][5]
FeBr₃0.05Room TempMonosubstitutedIncreased YieldReduced byproduct formation compared to higher loading.[1][5]
FeBr₃ 0.1 0 Monosubstituted 90% Optimal conditions: suppressed byproduct and gave high yield. [1][5]
FeCl₃0.310DisubstitutedHigh YieldFeCl₃ was found to be the superior catalyst for this substrate class.[1][5]
FeCl₃1.0-20 to Room TempDisubstituted72%Higher catalyst loading was required to drive the reaction to completion for less reactive substrates.[1][5]

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the iron(III)-catalyzed silyl aza-Prins cyclization for tetrahydroazepine formation.

G cluster_1 Proposed Reaction Mechanism A Amine + Aldehyde B Iminium Ion Intermediate (Activated by Fe(III)) A->B [Fe(III)] C 7-endo-trig Cyclization B->C Intramolecular Nucleophilic Attack D Cyclized Cationic Intermediate C->D E Peterson-type Elimination D->E - [Ph3Si]+ F Tetrahydroazepine Product E->F

Caption: Mechanism of Iron-Catalyzed Aza-Prins Cyclization.

References

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link][3]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link][5]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link][1]

  • Organic Chemistry Portal. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link][4]

  • Zhu, J., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9169–9174. [Link]

  • Smith, A. B., et al. (2018). Catalyst-Controlled Cascade Synthesis of Bridged Bicyclic Tetrahydrobenz[b]azepine-4-ones. Organic Letters, 20(15), 4563–4566. [Link]

  • Chem LibreTexts. (2022). Approach to Synthesis Problems. [Link]

  • Chemistry Steps. Organic Chemistry Synthesis Problems. [Link]

  • Kovács, E., et al. (2019). Chemoselective Strategy for the Direct Formation of Tetrahydro-2,5-methanobenzo[c]azepines or Azetotetrahydroisoquinolines via Regio- and Stereoselective Reactions. The Journal of Organic Chemistry, 84(11), 7100–7112. [Link]

  • Ito, H., Harada, T., Ohmiya, H., & Sawamura, M. (2011). Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold–triethynylphosphine complex: Construction of azepine frameworks by 7-exo-dig cyclization. Beilstein Journal of Organic Chemistry, 7, 951–959. [Link][2]

  • Trost, B. M., & Tracy, J. S. (2018). Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions. Angewandte Chemie International Edition, 57(42), 13775-13779. [Link][7]

  • Hartwig, J. F. (2010). Late Transition Metal-Catalyzed Hydroamination. Inorganic Chemistry, 49(21), 9575–9589. [Link]

  • Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link][8]

  • Ito, H., Harada, T., Ohmiya, H., & Sawamura, M. (2011). Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold–triethynylphosphine complex: Construction of azepine frameworks by 7-exo-dig cyclization. Beilstein Journal of Organic Chemistry, 7, 951–959. [Link][6]

  • Hartwig, J. F. (2011). Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. Accounts of Chemical Research, 44(8), 584–596. [Link]

  • de Gonzalo, G., & Lavandera, I. (2023). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Catalysts, 13(4), 643. [Link]

  • Zhu, J., & Wang, Q. (2021). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Chinese Chemical Letters, 32(1), 1-10. [Link]

Sources

Optimization

Technical Support Center: Navigating the Functionalization of the Azepine Ring

Welcome to the technical support center for the functionalization of the azepine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of the azepine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging heterocyclic scaffold. Azepine and its derivatives are key structural motifs in a wide array of biologically active compounds and natural products, making their synthetic manipulation a critical area of study.[1][2] However, the journey from a simple azepine core to a complex, functionalized molecule is often fraught with challenges, including issues of ring stability, regioselectivity, and the successful execution of key chemical transformations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome common experimental hurdles and accelerate your research.

Part 1: Troubleshooting Guide - Addressing Specific Experimental Issues

This section is dedicated to tackling the common problems that arise during the functionalization of the azepine ring. Each question is designed to address a specific experimental challenge, providing not just a solution, but also an explanation of the underlying chemistry.

Ring Stability and Integrity

Question: My N-H azepine derivative appears to be decomposing under acidic work-up conditions. What is happening and what are my alternatives?

Answer:

The stability of the azepine ring is highly dependent on its substitution pattern and the surrounding chemical environment. Unprotected N-H azepines, particularly 1H-azepines, are often unstable due to their non-aromatic, polyene-like character.[3] The lone pair on the nitrogen atom can participate in conjugation, but the seven-membered ring system does not achieve the stability of a true aromatic system.

Under acidic conditions, protonation of the nitrogen atom can disrupt the delicate electronic balance of the ring, making it susceptible to a variety of degradation pathways, including ring-opening, rearrangement, or polymerization. The increased positive charge on the nitrogen enhances the electron-withdrawing nature of the amino group, which can destabilize the cyclic diene system.

Causality and Troubleshooting:

  • Protonation-Induced Instability: The protonated azepine ring is more electron-deficient and prone to nucleophilic attack or rearrangement.

  • Alternative Work-up Procedures:

    • Aqueous Bicarbonate or Carbonate Wash: Use a mild basic wash (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to neutralize any residual acid before extraction.

    • Silica Gel Plug Filtration: Instead of an aqueous work-up, you can pass your reaction mixture through a short plug of silica gel, eluting with an appropriate solvent to remove polar impurities.

    • Azeotropic Removal of Volatile Acids: If you are using a volatile acid catalyst (e.g., trifluoroacetic acid), it can often be removed by co-evaporation with a high-boiling point solvent like toluene.

  • Protecting Group Strategy: The most robust solution is to protect the nitrogen atom. An electron-withdrawing protecting group can significantly stabilize the ring system by reducing the electron density on the nitrogen, making it less prone to protonation and subsequent degradation.

Question: I am observing unexpected ring contraction or rearrangement of my azepine derivative upon heating. How can I mitigate this?

Answer:

Thermal rearrangements are a known characteristic of some azepine systems, particularly those that are highly substituted or strained.[4] These rearrangements can be driven by the relief of ring strain or the formation of a more thermodynamically stable product, such as a pyridine or aniline derivative. The specific pathway of the rearrangement is often dependent on the substitution pattern of the azepine ring.

Causality and Troubleshooting:

  • Thermally Induced Pericyclic Reactions: The conjugated π-system of the azepine ring can undergo thermally allowed electrocyclic reactions, leading to ring contraction.

  • Lower Reaction Temperatures: If the desired reaction allows, perform it at a lower temperature. This may require longer reaction times or the use of a more active catalyst.

  • Microwave Irradiation: In some cases, microwave heating can provide rapid and uniform heating, potentially favoring the desired reaction pathway over slower thermal decomposition or rearrangement processes.

  • Photochemical Conditions: For certain transformations, photochemical conditions can provide an alternative energy source that may not induce the same thermal rearrangement pathways.

  • Choice of Solvent: The polarity and boiling point of the solvent can influence the stability of the azepine ring. Experiment with different solvents to find one that minimizes thermal side reactions.

Regioselectivity in Functionalization

Question: I am attempting a Friedel-Crafts acylation on my N-protected benzazepine, but I am getting a mixture of products with poor regioselectivity. How can I improve this?

Answer:

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. However, its application to heterocyclic systems like benzazepines can be complicated by the directing effects of both the fused benzene ring and the azepine ring, as well as the nature of the nitrogen protecting group.

Causality and Troubleshooting:

  • Competing Directing Effects: The fused benzene ring and the azepine moiety will both influence the position of electrophilic attack. The outcome will depend on the relative activating/deactivating nature of the substituents on both rings.

  • Influence of the N-Protecting Group:

    • Electron-Withdrawing Groups (e.g., Tosyl, Acyl): These groups deactivate the azepine ring towards electrophilic attack, favoring substitution on the fused benzene ring. However, they are meta-directing on the benzene ring, which can lead to a mixture of isomers if other substituents are present.

    • Electron-Donating Groups (e.g., a simple N-alkyl group): These groups would activate the azepine ring, but they are often incompatible with the Lewis acidic conditions of Friedel-Crafts reactions.

  • Steric Hindrance: Bulky protecting groups or substituents on the azepine ring can sterically hinder certain positions, influencing the regiochemical outcome.[5]

Strategies for Improving Regioselectivity:

  • Directed Ortho-Metalation (DoM): A more reliable method for achieving regioselectivity is to use a directing group to guide a metalating agent (like n-butyllithium) to a specific position, followed by quenching with an acylating agent.[6] Common directing groups include amides, carbamates, and sulfonamides.

  • Changing the Lewis Acid: The size and strength of the Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) can influence the regioselectivity. Experiment with different Lewis acids to find the optimal conditions for your substrate.

  • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

Question: I am trying to perform a nucleophilic addition to the C=N bond of a 2H-azepine derivative, but I am observing low conversion and multiple side products. What are the likely issues?

Answer:

Nucleophilic addition to the imine functionality of a 2H-azepine can be a powerful tool for introducing substituents at the C2 position. However, the reactivity of the C=N bond is influenced by both steric and electronic factors, and several side reactions can compete with the desired addition.

Causality and Troubleshooting:

  • Reduced Electrophilicity: The electrophilicity of the imine carbon can be reduced by electron-donating groups on the azepine ring, making it less susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents near the C2 position can hinder the approach of the nucleophile.

  • Deprotonation at the α-Position: If the nucleophile is also a strong base, it can deprotonate the carbon adjacent to the imine, leading to the formation of an enamine and subsequent side reactions.

  • Ring Instability: The reaction conditions required for nucleophilic addition may be harsh enough to cause degradation of the azepine ring.

Strategies for Improving the Reaction:

  • Activation of the Imine: The electrophilicity of the imine can be enhanced by using a Lewis acid to coordinate to the nitrogen atom. This will make the imine carbon more susceptible to nucleophilic attack.

  • Choice of Nucleophile: Use a "softer" nucleophile if possible to minimize basicity and reduce the likelihood of deprotonation. For example, consider using an organocuprate instead of a Grignard or organolithium reagent.

  • Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions and improve selectivity.

  • Protecting Group Strategy: The choice of N-substituent can influence the reactivity of the imine. An electron-withdrawing group can increase the electrophilicity of the imine carbon.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the functionalization of azepines, offering insights into strategic planning and methodology.

Question: What are the most effective protecting groups for the azepine nitrogen, and what are the key considerations when choosing one?

Answer:

The choice of protecting group for the azepine nitrogen is a critical decision that can significantly impact the stability of the ring and the success of subsequent functionalization steps. The ideal protecting group should be easy to install, stable to the desired reaction conditions, and readily removable without affecting other functional groups.[3]

Key Considerations:

  • Stability: The protecting group must be stable to the reagents and conditions of your planned functionalization reactions.

  • Electronic Effects: Electron-withdrawing protecting groups (e.g., sulfonyl, carbamate) decrease the electron density on the nitrogen, which can stabilize the azepine ring but may deactivate it towards certain reactions like electrophilic substitution.[7]

  • Steric Hindrance: Bulky protecting groups can influence the regioselectivity and stereoselectivity of reactions by sterically blocking certain positions.

  • Cleavage Conditions: The conditions required to remove the protecting group must be compatible with the functional groups present in your molecule.

Common Protecting Groups for Azepine Nitrogen:

Protecting GroupAbbreviationStabilityCleavage ConditionsKey Considerations
tert-ButoxycarbonylBocStable to base, mild acid, and hydrogenation.Strong acid (e.g., TFA, HCl).The Boc group is relatively bulky and can direct ortho-metalation.
BenzyloxycarbonylCbzStable to acid and base.Hydrogenolysis (H₂, Pd/C).Not suitable for molecules containing other reducible functional groups.
p-ToluenesulfonylTosyl (Ts)Very stable to a wide range of conditions, including strong acids and bases, and many oxidizing and reducing agents.Harsh reducing agents (e.g., Na/NH₃, SmI₂), or strong acid at high temperatures.[8][9]The stability of the tosyl group can make it difficult to remove.
BenzenesulfonylBsSimilar to Tosyl.Similar to Tosyl.Offers similar stability to the tosyl group.

Question: What are the main challenges in performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) on azepine derivatives?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, their application to azepine substrates can be challenging due to several factors:

  • Ligand Inhibition: The nitrogen atom of the azepine ring can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity. This is particularly problematic for unprotected or N-alkyl azepines.

  • Steric Hindrance: Substituents on the azepine ring, especially those adjacent to the reaction site, can sterically hinder the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Substrate Instability: The reaction conditions for some cross-coupling reactions (e.g., high temperatures, strong bases) can lead to the decomposition of sensitive azepine substrates.

  • Poor Solubility: Some azepine derivatives may have poor solubility in the solvents typically used for cross-coupling reactions.

Troubleshooting Strategies:

  • Protect the Nitrogen: Using an electron-withdrawing protecting group on the nitrogen can reduce its coordinating ability and improve the efficiency of the cross-coupling reaction.

  • Ligand Choice: Experiment with different phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can often improve the efficiency of cross-coupling reactions with challenging substrates.

  • Base and Solvent Optimization: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) can have a significant impact on the reaction outcome. A systematic screen of these parameters is often necessary.

  • Lower Reaction Temperatures: The use of highly active palladium catalysts and ligands may allow the reaction to be performed at lower temperatures, which can help to preserve the integrity of the azepine ring.

Question: How can I achieve C-H functionalization on the azepine ring with good regioselectivity?

Answer:

Direct C-H functionalization is a highly desirable transformation as it avoids the need for pre-functionalized substrates. However, achieving regioselectivity on a molecule with multiple C-H bonds, like an azepine, can be challenging.

Strategies for Regioselective C-H Functionalization:

  • Directed Metalation-Protonation (DoM): As mentioned earlier, using a directing group on the nitrogen atom can guide a metalating agent to a specific ortho-position, which can then be quenched with an electrophile. This is a powerful and predictable method for achieving regioselectivity.

  • Transition Metal Catalysis with Directing Groups: In recent years, numerous methods have been developed for transition metal-catalyzed C-H functionalization that employ a directing group to achieve regiocontrol. These methods can be used to introduce a wide variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties.

  • Exploiting Inherent Reactivity: In some cases, the inherent electronic properties of the azepine ring may favor C-H functionalization at a particular position. For example, the positions α to the nitrogen atom are often more acidic and can be deprotonated with a strong base. The positions with the highest electron density may be susceptible to electrophilic attack. Computational studies can be helpful in predicting the most reactive sites.

Part 3: Experimental Protocols and Visualizations

This section provides detailed, step-by-step methodologies for key experiments and workflows, along with visual diagrams to illustrate complex concepts.

Protocol: Boc Protection of an N-H Azepine Derivative

This protocol describes a general procedure for the protection of the nitrogen atom of an N-H azepine derivative using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • N-H azepine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-H azepine derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material has been consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected azepine.

Troubleshooting:

  • Incomplete Reaction: If the reaction is sluggish, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.

  • Formation of Side Products: Ensure that anhydrous solvents are used, as water can hydrolyze the Boc anhydride.

Protocol: Tosyl Deprotection of an N-Tosylazepine using Magnesium and Methanol

This protocol provides a method for the reductive cleavage of a tosyl group from an N-tosylazepine, which can be a challenging deprotection.

Materials:

  • N-Tosylazepine derivative

  • Magnesium turnings

  • Methanol, anhydrous

  • Ammonium chloride, saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of magnesium turnings (10 eq) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen), add the N-tosylazepine derivative (1.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite to remove the magnesium salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected azepine.

Troubleshooting:

  • Slow or Incomplete Reaction: The magnesium turnings can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane before adding the substrate.

  • Reduction of Other Functional Groups: This method is generally selective for the cleavage of the N-S bond, but sensitive functional groups may be affected. It is important to assess the compatibility of this method with your specific substrate.

Visualizations

Diagram 1: Decision-Making Flowchart for Azepine Functionalization

G start Start: Azepine Substrate check_stability Is the N-H azepine stable under planned reaction conditions? start->check_stability protect_N Protect the Nitrogen (e.g., Boc, Tosyl) check_stability->protect_N No functionalization Select Functionalization Strategy check_stability->functionalization Yes protect_N->functionalization electrophilic Electrophilic Substitution functionalization->electrophilic nucleophilic Nucleophilic Addition functionalization->nucleophilic cross_coupling Cross-Coupling functionalization->cross_coupling ch_activation C-H Activation functionalization->ch_activation check_regio Is regioselectivity a concern? electrophilic->check_regio optimize Optimize catalyst, ligand, and conditions nucleophilic->optimize cross_coupling->optimize ch_activation->check_regio dom Use Directed Ortho-Metalation (DoM) check_regio->dom Yes check_regio->optimize No deprotection Deprotection dom->deprotection optimize->deprotection product Final Functionalized Azepine deprotection->product

Caption: A decision-making flowchart for planning the functionalization of an azepine derivative.

Diagram 2: General Mechanism of Directed Ortho-Metalation (DoM)

G cluster_0 Directed Ortho-Metalation (DoM) on an N-Protected Azepine A N-Protected Azepine with Directing Group (DG) B Coordination of n-BuLi A->B + n-BuLi C Ortho-Lithiation B->C Deprotonation D Quenching with Electrophile (E+) C->D + E+ E Functionalized Azepine D->E Work-up

Caption: A simplified workflow of directed ortho-metalation for regioselective functionalization.

References

  • Kaur, N., & Singh, R. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1788-1828.
  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. International Journal of Minerals, 02(02), 35-45.
  • Procter, L. D., & Miller, A. K. (1968). Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. Journal of the Chemical Society C: Organic, 124-128.
  • Kaur, N., & Singh, R. (2021). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents.
  • ASBASJSM College of Pharmacy. (n.d.). BP401T - COP Bela.
  • Organic Letters Ahead of Print. (2026).
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • BenchChem. (2025).
  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080–2086.
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • ResearchGate. (n.d.). Effect of aromatic ring and protecting group of nitrogen.
  • ResearchGate. (n.d.). Nucleophilic addition reaction with 2H‐azirines.
  • Reich, S. M., & Seeman, J. I. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54649.
  • Colombo, R., & Verderame, F. (1981). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 46(10), 2101-2102.
  • Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Deriv
  • Sun, C., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(38), 7151-7154.
  • Li, Y., et al. (2024). Nitrogen atom insertion into arenols to access benzazepines. Chemical Science, 15(3), 856-861.
  • Chemistry Steps. (n.d.).
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Baran, P. S. (n.d.).
  • Scribd. (n.d.). Azepines Synthesis Reactions Uses.
  • Master Organic Chemistry. (2018).
  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Sci-Hub.
  • LibreTexts. (2023).
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?
  • Clayden, J., et al. (2005). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 10(1), 125-141.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
  • Abdelkafi, H., & Cintrat, J. C. (2015).
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.
  • Roy, D., & Bultinck, P. (2019). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent.
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2013, March 7).
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2023). Journal of Molecular Structure, 1277, 134873.
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  • Carbonyl-Enamine a New Mode for Azepine Ring Closure. (2008).

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Troubleshooting

Technical Support Center: Diastereoselectivity Control in the Hydroboration of Tetrahydroazepines

Welcome to the technical support center for the diastereoselective hydroboration of tetrahydroazepines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereoselective hydroboration of tetrahydroazepines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this powerful transformation to create complex azepanol scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you troubleshoot and optimize your reactions.

Seven-membered N-heterocycles like azepanes are critical building blocks in medicinal chemistry. The ability to precisely control the stereochemistry of substituents on this flexible ring system is paramount for developing potent and selective therapeutic agents. The hydroboration-oxidation of tetrahydroazepines is a key method for installing hydroxyl groups with high stereocontrol, but its success is highly dependent on a nuanced understanding of substrate, reagent, and reaction parameters.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter at the bench.

Core Principles: Understanding Diastereoselectivity

The hydroboration of an alkene is a two-step process that results in the syn-addition of a hydrogen and a boron atom across the double bond.[1][2] Subsequent oxidation replaces the boron with a hydroxyl group, with retention of stereochemistry.[1] The overall reaction is an anti-Markovnikov syn-hydration.[3]

Diastereoselectivity in the hydroboration of a chiral tetrahydroazepine arises from the borane reagent approaching one of the two diastereotopic faces of the double bond preferentially. This facial selectivity is primarily governed by steric hindrance. The borane reagent will preferentially attack the less sterically hindered face of the alkene, directed by the pre-existing stereocenters and the conformation of the seven-membered ring.[4][5]

Troubleshooting Guide

Problem Area: Low Diastereoselectivity (Poor d.r.)
Q1: My hydroboration of a C-substituted tetrahydroazepine is resulting in a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the selectivity?

Answer: A low diastereomeric ratio (d.r.) is one of the most common issues in this reaction. It indicates that the steric environments of the two faces of the double bond are not different enough for the borane reagent to distinguish between them effectively. Several factors, from the choice of reagent to the substrate's protecting group, can be the cause.

Scientific Rationale: The transition state of the hydroboration step involves a four-membered ring where the boron and hydrogen are delivered simultaneously.[6] The energy difference between the two possible diastereomeric transition states determines the product ratio. If a substituent on the tetrahydroazepine ring does not create a significant steric bias, both transition states will be of similar energy, leading to a poor d.r. Increasing the steric demand of either the borane reagent or the substrate's substituents can increase this energy difference.

Troubleshooting Workflow:

G start Low Diastereoselectivity Observed reagent Modify Borane Reagent start->reagent First line of attack substrate Evaluate Substrate Structure start->substrate conditions Adjust Reaction Conditions start->conditions analysis Confirm d.r. Analysis start->analysis bulkier Switch from BH3·THF or BH3·SMe2 to 9-BBN, Disiamylborane, or Thexylborane reagent->bulkier Increase steric bulk n_group Change N-protecting group (e.g., from Boc to the bulkier Cbz or Tosyl) substrate->n_group Increase steric hindrance temp Run reaction at lower temperature (e.g., 0 °C or -20 °C) conditions->temp Lower energy nmr Use high-field 1H NMR. Integrate well-resolved, non-overlapping signals. Consider 13C or specialized techniques. analysis->nmr Ensure accuracy

Caption: Decision workflow for troubleshooting low diastereoselectivity.

Actionable Solutions:

  • Change the Borane Reagent: This is often the most effective solution. The steric bulk of the hydroborating agent is critical. If you are using a small reagent like borane-THF (BH₃·THF) or borane dimethyl sulfide (BH₃·SMe₂), switch to a bulkier, sterically hindered borane.[4]

    • 9-Borabicyclo[3.3.1]nonane (9-BBN): Excellent for improving both regioselectivity and diastereoselectivity due to its significant steric requirements.[4]

    • Disiamylborane or Thexylborane: These reagents are also significantly bulkier than BH₃ and can provide higher diastereoselectivity.[7][8]

  • Modify the N-Protecting Group: The substituent on the nitrogen atom significantly influences the conformation of the azepane ring and can be used to control the steric environment. A larger protecting group can lock the ring into a conformation that presents a more biased face to the incoming reagent.

    • If you are using a tert-Butoxycarbonyl (Boc) group, consider switching to a larger group like a Carboxybenzyl (Cbz) or a Tosyl (Ts) group. The increased steric bulk can enhance facial differentiation.

  • Lower the Reaction Temperature: Lowering the temperature of the reaction (e.g., from room temperature to 0 °C or -20 °C) can sometimes improve selectivity. Lower temperatures make the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states.

  • Verify Your Analysis: Ensure your method for determining the d.r. is accurate. The most common method is ¹H NMR spectroscopy. You must integrate clean, well-resolved signals corresponding to unique protons in each diastereomer.[9] If spectra are too crowded, high-field NMR or advanced techniques like band-selective pure shift NMR may be necessary to resolve overlapping signals.[10][11]

Problem Area: Poor Yield or Incomplete Reaction
Q2: The conversion of my tetrahydroazepine is low, and I'm recovering significant amounts of starting material. What should I check?

Answer: Low conversion can stem from reagent deactivation, insufficient reaction time or temperature, or issues with the substrate itself.

Scientific Rationale: Borane reagents are sensitive to moisture and protic functional groups. Any water in the solvent or glassware will consume the borane, reducing its effective concentration. Additionally, the nitrogen atom in the tetrahydroazepine is a Lewis base and can form a stable, unreactive complex with borane, especially if the nitrogen is not adequately protected by an electron-withdrawing group.[12]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: This is critical.

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Ensure the reaction is run under an inert atmosphere (N₂ or Ar).

  • Check Reagent Quality:

    • Use a fresh bottle of the borane reagent. Borane solutions in THF can degrade over time. Borane dimethyl sulfide (BH₃·SMe₂) is generally more stable.

    • If possible, titrate the borane solution to determine its exact molarity before use.

  • Evaluate the N-Protecting Group: A basic nitrogen atom can coordinate strongly with the Lewis acidic borane. An electron-withdrawing protecting group (like Boc, Cbz, or Ts) is essential to decrease the nucleophilicity of the nitrogen, preventing the formation of an overly stable N-B adduct that inhibits the hydroboration of the alkene.[13] If your nitrogen is unprotected or protected with a simple alkyl group, this is a likely cause of failure.

  • Increase Reaction Temperature/Time: While lower temperatures can favor selectivity, some sterically hindered substrates require more thermal energy to react. If conversion is low at 0 °C, try allowing the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

Problem Area: Regioselectivity and Side Reactions
Q3: I am observing a mixture of regioisomeric alcohols after oxidation. How can I favor the desired anti-Markovnikov product?

Answer: While hydroboration strongly favors anti-Markovnikov addition, poor regioselectivity can occur, especially if the electronic and steric differences between the two carbons of the double bond are minimal.

Scientific Rationale: The regioselectivity of hydroboration is governed by both steric and electronic factors. The larger boron atom preferentially adds to the less sterically hindered carbon, and the transition state is stabilized by placing the partial positive charge on the more substituted carbon.[4] In some substituted tetrahydroazepines, these factors may not overwhelmingly favor one carbon over the other.

Actionable Solutions:

  • Use a Bulkier Borane Reagent: This is the most effective strategy. The increased steric demand of reagents like 9-BBN dramatically enhances the preference for addition to the less substituted/hindered carbon atom.[4] The difference in regioselectivity between BH₃ and 9-BBN can be substantial, often going from a modest preference to nearly exclusive formation of one regioisomer.

ReagentTypical Regioselectivity (Terminal Alkene)Key Feature
BH₃·THF~94% at C1Least sterically demanding
9-BBN>99% at C1Highly sensitive to steric hindrance
Disiamylborane>99% at C1Very bulky, good for selective reactions
  • Catalyst Considerations: While less common for simple hydroborations, rhodium-catalyzed reactions can sometimes alter regioselectivity. However, be aware that this can also introduce competing reaction pathways.[14]

Q4: I am isolating a significant amount of the fully saturated azepane alongside my desired alcohol. What is causing this side reaction?

Answer: The formation of a saturated alkane is a classic sign of a competing hydrogenation reaction. This is most commonly observed when using transition metal catalysts (e.g., Rhodium) for the hydroboration.

Scientific Rationale: Certain rhodium catalysts used for hydroboration can operate via a mechanism that involves insertion of the alkene into a rhodium-hydride or rhodium-boron bond.[14] A side pathway in this catalytic cycle can be β-hydride elimination, which generates H₂ gas in situ. The same catalyst can then mediate the hydrogenation of the starting alkene, leading to the saturated byproduct. This is a known issue in some catalytic hydroboration systems.

Actionable Solutions:

  • Avoid Rhodium Catalysts if Hydrogenation is an Issue: If your primary goal is the synthesis of the azepanol and you are observing hydrogenation, switch to an uncatalyzed reaction using a stoichiometric amount of a borane reagent like BH₃·SMe₂ or 9-BBN. These uncatalyzed reactions do not typically produce hydrogenation byproducts.

  • Modify Catalyst/Ligand System: If a catalytic approach is necessary, screening different ligands for the rhodium center may reduce the propensity for the hydrogenation pathway, though this requires significant optimization.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the hydroboration-oxidation of a protected tetrahydroazepine? A detailed protocol is provided in the next section. The key steps are the slow addition of the borane reagent at a low temperature under an inert atmosphere, followed by an in situ oxidative workup with basic hydrogen peroxide.

Q2: How do I purify the resulting diastereomers? Diastereomers have different physical properties and can typically be separated by standard flash column chromatography on silica gel. Careful selection of the eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) is required. Monitor the separation closely by TLC.

Q3: How can I definitively determine the relative stereochemistry of my product? The gold standard for determining relative stereochemistry is single-crystal X-ray crystallography. However, this requires a crystalline solid. More commonly, advanced NMR techniques are used:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment shows through-space correlations between protons that are close to each other (< 5 Å). By observing key NOE correlations, you can deduce the relative orientation of substituents on the ring.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons can give information about the dihedral angle between them, which can help in assigning the chair/boat-like conformation of the ring and the relative stereochemistry.

Experimental Protocol: General Procedure for Diastereoselective Hydroboration-Oxidation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected Tetrahydroazepine substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Borane Reagent (e.g., 1.0 M solution of BH₃·THF, 0.5 M solution of 9-BBN in THF)

  • 3 M aqueous Sodium Hydroxide (NaOH)

  • 30-35% aqueous Hydrogen Peroxide (H₂O₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the N-protected tetrahydroazepine (1.0 equiv).

    • Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

    • Add anhydrous THF via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice-water bath.

  • Hydroboration Step:

    • Slowly add the borane reagent (1.0-1.2 equiv for BH₃; 1.5-2.0 equiv for 9-BBN) dropwise via syringe over 15-30 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Stir for an additional 2-4 hours (or until TLC/LC-MS indicates complete consumption of the starting material).

  • Oxidation Step:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully add the 3 M NaOH solution, followed by the very slow, dropwise addition of 30% H₂O₂. Caution: This addition can be highly exothermic. Ensure the internal temperature does not rise significantly.

    • Once the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system to separate the diastereomers.

Caption: Standard experimental workflow for hydroboration-oxidation.

References

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]

  • Chemistry Steps. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry. [Link]

  • RAIITH. Overview of Regioselective and Stereoselective Catalytic Hydroboration of Alkynes. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Ely, R. J., & Morken, J. P. (2010). Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. Journal of the American Chemical Society, 132(8), 2534–2535. [Link]

  • ResearchGate. NMR portions of the diastereoisomeric mixtures 12 and 44 showing the signals ratio between their isomeric components. [Link]

  • Zhang, X., et al. (2018). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers, 5(5), 829-837. [Link]

  • Wuts, P. G., & Sussman, M. C. (2007). Amine-Directed Hydroboration: Scope and Limitations. The Journal of Organic Chemistry, 72(3), 999–1005. [Link]

  • Chemistry LibreTexts. (2024, April 1). Hydration of Alkenes - Addition of H₂O by Hydroboration. [Link]

  • Organic Syntheses. 1-Hexanol. [Link]

  • Carmen, N., et al. (2011). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 40(10), 5039-5052. [Link]

  • Coombs, J. R., & Morken, J. P. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51(20), 8532-8555. [Link]

  • Frontiers in Chemistry. (2024, June 6). Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds. [Link]

  • Dalton Transactions. Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. [Link]

  • Foroozandeh, M., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(35), 4585-4588. [Link]

  • ResearchGate. Development of a flow method for the hydroboration/oxidation of olefins. [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • YouTube. Hydroboration Oxidation Lab. [Link]

  • Organic Chemistry Portal. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes. [Link]

  • Evans, D. A. Chapter X: Olefin Hydroboration. [Link]

  • ResearchGate. Influence of the N-protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. [Link]

  • Ley, S. V., et al. (2020). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal, 26(49), 11423-11425. [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]

  • Martínez, R., et al. (2020). trans-Hydroboration–oxidation products in Δ5-steroids via a hydroboration-retro-hydroboration mechanism. RSC Advances, 10(28), 16489-16495. [Link]

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  • Chemistry LibreTexts. (2019, June 5). Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]

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  • V. V. V. Ramakrishna, et al. (2018). Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. Journal of the American Chemical Society, 140(40), 12804–12813. [Link]

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Optimization

Technical Support Center: Iron-Catalyzed Azepine Synthesis

A Guide to Effective Quenching and Workup Procedures Welcome to the Technical Support Center for Iron-Catalyzed Azepine Synthesis. As Senior Application Scientists, we have compiled this guide to address the common, yet...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Quenching and Workup Procedures

Welcome to the Technical Support Center for Iron-Catalyzed Azepine Synthesis. As Senior Application Scientists, we have compiled this guide to address the common, yet critical, post-reaction quenching and workup stages of these powerful synthetic methods. Our goal is to provide you with the technical insights and practical steps needed to navigate challenges, ensure the stability of your azepine products, and achieve high purity and yield.

This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving in the lab, and a Frequently Asked Questions (FAQs) section for a deeper understanding of the principles behind the procedures.

Troubleshooting Guide

This section is designed to provide rapid, actionable solutions to problems encountered during the quenching and workup of your iron-catalyzed azepine synthesis.

Issue 1: Low or No Yield of Azepine Product After Workup

Observation: TLC or NMR analysis of the crude product shows little to no desired azepine, despite in-situ reaction monitoring (e.g., TLC of the reaction mixture) indicating successful product formation.

Probable Cause: The azepine product is likely decomposing during the quenching or extraction process. Azepine scaffolds can be sensitive to significant pH shifts.[1][2] Strong acidic or basic conditions introduced by the quenching agent can catalyze hydrolysis or rearrangement of the heterocyclic ring.

Solutions:

  • Test Product Stability: Before quenching the entire reaction, test the stability of your product.[3]

    • Take a small aliquot of the reaction mixture.

    • Divide it into separate vials.

    • In each vial, simulate the planned quench by adding your proposed quenching agent (e.g., 1M HCl, saturated NaHCO₃, water).

    • Monitor these test quenches by TLC after 5-10 minutes. If the product spot disappears or new spots appear, your product is unstable under those conditions.[3]

  • Modify Quenching Agent:

    • Switch to a Milder Quench: If you observe degradation, switch to a milder quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) provides a slightly acidic (pH ~4.5-5.5) and buffered environment that can effectively quench the reaction without causing drastic pH changes.

    • Use Water: Quenching with deionized water is often the gentlest approach, aiming for a neutral pH. This is particularly effective if the reaction was run under neutral conditions.

Issue 2: Persistent Emulsion During Aqueous Extraction

Observation: After adding the aqueous quenching solution and extraction solvent, a thick, stable emulsion forms at the interface, making separation of the organic and aqueous layers impossible.

Probable Cause: Emulsions are common when working with nitrogen-containing heterocycles and chlorinated solvents.[4] They are caused by surfactant-like interactions of reaction components at the solvent interface. Vigorous shaking during extraction exacerbates this issue.

Solutions:

  • Prevention is Key: Gently swirl or invert the separatory funnel instead of vigorous shaking. This increases the surface area for extraction without the high energy input that leads to emulsions.

  • Break the Emulsion:

    • Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the two phases. This is often referred to as "salting out."

    • Filter through Celite®: As a last resort, pass the entire emulsified mixture through a pad of Celite®. This can help to break up the fine droplets that form the emulsion.

    • Allow it to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.

Issue 3: Final Product is Contaminated with Iron

Observation: The purified product has a faint yellow or brown color, and elemental analysis or ICP-MS indicates iron contamination.

Probable Cause: The iron catalyst, typically a Lewis acid like FeCl₃, was not fully removed during the workup. Iron can form coordination complexes with the nitrogen of the azepine ring, making it difficult to wash away with simple aqueous solutions.

Solutions:

  • Use a Chelating Agent:

    • After the initial quench, wash the organic layer with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA). A 0.5 M solution of the disodium salt of EDTA (Na₂EDTA) at a pH of 7-8 is effective at sequestering iron ions into the aqueous phase.[5][6][7]

    • Protocol: Wash the organic layer 2-3 times with the EDTA solution, followed by a final wash with brine to remove any residual EDTA.

  • Precipitate the Iron:

    • If using a basic quenching agent like sodium bicarbonate, the iron can precipitate as iron hydroxides (e.g., Fe(OH)₃). These fine solids can sometimes be removed by filtration through Celite® before extraction.

  • Adsorbent Treatment:

    • Stirring the crude organic solution with activated carbon or silica gel can help adsorb residual iron complexes. However, be aware that this may also lead to some loss of your desired product.

Quenching Strategy Decision Workflow

G cluster_0 start Reaction Complete (TLC Confirmation) stability_test Perform Quench Stability Test (Small Aliquot) start->stability_test product_stable Product Stable? stability_test->product_stable product_stable->stability_test No, try new agent select_quench Select Quenching Agent product_stable->select_quench Yes perform_quench Perform Bulk Quench select_quench->perform_quench extraction Aqueous Extraction perform_quench->extraction emulsion Emulsion Forms? extraction->emulsion break_emulsion Break Emulsion (Brine, Celite) emulsion->break_emulsion Yes separate_layers Separate Layers emulsion->separate_layers No break_emulsion->separate_layers iron_removal Consider Iron Removal (EDTA Wash) separate_layers->iron_removal dry_concentrate Dry & Concentrate Organic Layer iron_removal->dry_concentrate end Crude Product dry_concentrate->end

Caption: A decision workflow for quenching and workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching the reaction?

The primary purpose of quenching is to abruptly stop the catalytic reaction. This is achieved by deactivating the iron catalyst. In the case of Lewis acidic iron catalysts like FeCl₃, this is typically done by adding a Lewis base (like water or a bicarbonate solution) that will preferentially coordinate to the iron center, rendering it inactive for further catalysis.

Q2: How do I choose the best quenching agent for my reaction?

The choice of quenching agent depends on the stability of your azepine product and the nature of the reaction byproducts. The table below summarizes the most common choices.

Quenching AgentpH of SolutionProsConsBest For
Water ~7Mildest option; less likely to cause product degradation.May be less effective at deactivating the catalyst; can form emulsions.Reactions with pH-sensitive products or when acidic/basic byproducts are not a concern.
Saturated NaHCO₃ ~8.5Neutralizes acidic byproducts; precipitates iron as hydroxides.[8][9]Basic pH can degrade some azepine derivatives.[1]Reactions where acidic byproducts need to be neutralized and the product is base-stable.
Saturated NH₄Cl ~4.5-5.5Provides a buffered, mildly acidic quench; avoids strongly acidic or basic conditions.Can be corrosive to some equipment.[10]Products that are sensitive to both strong acids and strong bases.
Dilute HCl < 2Very effective at neutralizing basic ligands and stopping the reaction.Strongly acidic; high risk of product degradation.[1]Reactions with very robust products or when basic impurities must be removed.
EDTA Solution ~7-8Actively removes iron catalyst from the organic phase by chelation.[6][11]More expensive; requires an additional washing step.When complete removal of iron is critical for downstream applications (e.g., pharmaceuticals).

Q3: Why is it important to control the temperature during quenching?

Quenching is often an exothermic process, especially when neutralizing strong acids or bases. A rapid increase in temperature can lead to the degradation of thermally sensitive products or cause unwanted side reactions. It is standard practice to cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent.

Q4: Can I skip the aqueous workup and just filter off the catalyst?

This is generally not recommended for reactions using homogeneous iron catalysts like FeCl₃. These catalysts and their byproducts are soluble in the reaction medium and will not be effectively removed by simple filtration. An aqueous workup is necessary to extract these water-soluble iron species from the organic product layer. For heterogeneous iron catalysts, filtration might be a viable option, but a subsequent wash of the organic solution is still advisable to remove any leached iron.[12]

Standard Quenching & Extraction Protocol

This protocol provides a general, robust starting point for the workup of an iron-catalyzed azepine synthesis.

Materials:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, Toluene).

  • Separatory funnel.

  • Deionized water.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Saturated aqueous sodium chloride (Brine) solution.

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Rotary evaporator.

Procedure:

  • Cool the Reaction: Place the reaction flask in an ice/water bath and cool to 0-5 °C.

  • Quench the Reaction: Slowly add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring. Continue addition until gas evolution (CO₂) ceases.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is denser than water (e.g., dichloromethane), the organic layer will be on the bottom. If it is less dense (e.g., ethyl acetate, toluene), it will be on top.

  • Extract: Gently invert the funnel 3-5 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separate Layers: Allow the layers to fully separate and drain the organic layer.

  • Wash the Organic Layer:

    • Wash the organic layer sequentially with:

      • Deionized water (1x)

      • Brine (1x)

  • Dry the Organic Layer: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Stir for 10-15 minutes.

  • Isolate Crude Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude azepine product, which can then be purified by chromatography.

Logical Relationships in Troubleshooting

G cluster_1 observation Observation low_yield Low Product Yield observation->low_yield emulsion Persistent Emulsion observation->emulsion iron_contam Iron Contamination observation->iron_contam cause Probable Cause decomp Product Decomposition (pH Sensitivity) surfactant Surfactant-like Byproducts incomplete_removal Incomplete Catalyst Removal solution Solution mild_quench Use Milder Quench (e.g., NH4Cl, H2O) gentle_extraction Gentle Extraction & Brine Wash edta_wash Wash with Chelating Agent (EDTA) low_yield->cause low_yield->decomp emulsion->cause emulsion->surfactant iron_contam->cause iron_contam->incomplete_removal decomp->solution decomp->mild_quench surfactant->solution surfactant->gentle_extraction incomplete_removal->solution incomplete_removal->edta_wash

Caption: Relationship between problems, causes, and solutions.

References

  • Grice, K. A., et al. (2015). Examining the Selectivity of Borohydride for Carbon Dioxide and Bicarbonate Reduction in Protic Conditions. Fuel, 150, 139–145. Available at: [Link]

  • Hile, D. D., et al. (2008). Decontamination of solutions containing EDTA using metallic iron. Journal of Hazardous Materials, 159(2-3), 595-600. Available at: [Link]

  • Gagnon, J., et al. (2020). Synergistic effects of quenching agents and pH on the stability of regulated and unregulated disinfection by-products for drinking water quality monitoring. Environmental Science and Pollution Research, 27, 11957–11967. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 25, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved January 25, 2026, from [Link]

  • Srivastava, R. S., et al. (2019). ROLE OF EDTA ON METAL REMOVAL FROM REFINERY WASTE CATALYSTS. WIT Transactions on Ecology and the Environment, 231. Available at: [Link]

  • Hifumi, E., et al. (2000). Removal of catalytic activity by EDTA from antibody light chain. Biometals, 13(4), 289-94. Available at: [Link]

  • Abbas, A. A. (2019). An Overview of Ammonium Chloride (NH4Cl) Corrosion in the Refining Unit. International Journal of Control and Automation, 12(6), 27-33. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmacy and Pharmacology, 3(2), 21-30. Available at: [Link]

  • Xu, J., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1279. Available at: [Link]

  • Sharma, R. K., et al. (2017). Iron-catalyzed synthesis of heterocycles. IOSR Journal of Applied Chemistry, 9(3), 40-65. Available at: [Link]

  • Zhu, Z., et al. (2021). Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Hennessy, E. T., & Betley, T. A. (2013). Complex N-heterocycle synthesis via iron-catalyzed, direct C-H bond amination. Science, 340(6132), 591-5. Available at: [Link]

  • Google Patents. (n.d.). Iron removal from edta solutions.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Tandem Mass Spectrometry (MS/MS) for Elucidating Derivative Structures

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Structural Elucidation in Modern Science In the landscape of pharmaceutical development, metabolite identification, and sy...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Elucidation in Modern Science

In the landscape of pharmaceutical development, metabolite identification, and synthetic chemistry, the precise determination of a molecule's structure is paramount. Tandem mass spectrometry (MS/MS or MS²) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity in the structural characterization of chemical derivatives.[1] This guide provides a comparative analysis of key MS/MS fragmentation techniques and instrumental platforms, grounded in experimental principles and practical applications. Our objective is to equip researchers with the knowledge to strategically select and optimize MS/MS methodologies for the unambiguous elucidation of derivative structures.

The core principle of tandem mass spectrometry involves multiple stages of mass analysis.[2] In the first stage, a precursor ion of interest is isolated from a complex mixture. This isolated ion is then subjected to fragmentation, and the resulting product ions are analyzed in the second stage of mass spectrometry. The fragmentation pattern, or "fingerprint," provides a wealth of information about the molecule's structure.[3]

The Heart of MS/MS: A Comparative Look at Fragmentation Techniques

The choice of fragmentation technique is a critical determinant of the quality and interpretability of MS/MS data. Different methods impart energy to the precursor ion in distinct ways, leading to different fragmentation pathways and, consequently, different structural insights. While collision-induced dissociation (CID) is a widely used technique, alternative methods offer unique advantages for specific applications.[4]

Collision-Induced Dissociation (CID): The Workhorse of Fragmentation

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a widely used MS/MS technique for fragmenting ions in the gas phase.[5] In this process, selected precursor ions are accelerated and collided with neutral gas molecules, such as helium, nitrogen, or argon.[5] This collision converts some of the ion's kinetic energy into internal energy, causing bond breakage and the formation of smaller fragment ions.[5]

Low-energy CID is highly efficient for fragmentation, but the resulting fragment ions are highly dependent on the ion's kinetic energy.[5] As the kinetic energy increases, so does the internal energy of the ion, leading to a greater likelihood of direct bond cleavage.[5]

Higher-Energy Collisional Dissociation (HCD): A Refined Approach

Higher-Energy Collisional Dissociation (HCD) is a fragmentation technique that occurs in a collision cell at higher energies than conventional Collision-Induced Dissociation (CID).[6] This method is commonly employed for isobaric-based quantification because it produces high-quality MS2 spectra with high-resolution ion detection and no low-mass cutoff.[6] The resulting high-intensity, low-mass reporter ions enhance the accuracy and precision of quantification.[6]

Electron-Based Dissociation Methods: ECD and ETD

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are low-energy fragmentation techniques that are particularly useful for preserving labile post-translational modifications.[7] In both methods, an electron reacts with a positively charged peptide, leading to the neutralization of the charge site and the generation of a radical. This radical then induces dissociation at the N-Cα bond.[8]

While similar, a key difference is that the fragmentation energy in ECD can be tuned, whereas in ETD it is defined by the reagent.[7] This makes ECD more versatile for the analysis of lipids and glycans.[7] Additionally, ECD does not require a reagent, which avoids potential instrument contamination.[7]

A process that can occur in ETD but not ECD is the proton-transfer reaction (PTR), where a proton is transferred from the analyte to the ETD reagent.[9]

Navigating the Instrumental Landscape: A Platform Comparison

The choice of mass spectrometer platform significantly influences the quality and type of data that can be obtained. Each platform possesses unique strengths and weaknesses, making the selection dependent on the specific analytical challenge.

Triple Quadrupole (QqQ) Mass Spectrometers: The Standard for Quantification

Triple quadrupole instruments are the gold standard for targeted quantification due to their high sensitivity and specificity.[10] They consist of two mass-filtering quadrupoles (Q1 and Q3) separated by a collision cell (q2). While robust for quantification, their lower resolution can be a limitation for the structural elucidation of unknown derivatives in complex matrices.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: A Hybrid Powerhouse

Q-TOF mass spectrometers combine the stability of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight analyzer.[2] This hybrid configuration provides excellent sensitivity and the ability to acquire high-resolution full-scan spectra, making it well-suited for both qualitative and quantitative analyses. However, Q-TOF instruments may have a more limited linear dynamic range and lower sensitivity compared to triple quadrupoles.[11]

Orbitrap Mass Spectrometers: The Pinnacle of High-Resolution Analysis

Orbitrap mass spectrometers are renowned for their exceptional mass resolution and accuracy.[12] This technology allows for the confident determination of elemental compositions and the resolution of isobaric interferences.[12] The high resolving power of Orbitrap instruments, often exceeding 100,000, makes them a powerful tool for the structural elucidation of novel derivatives and the analysis of complex mixtures.[13]

The following table provides a comparative overview of these key mass spectrometry platforms:

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Strength Targeted QuantificationVersatility (Qualitative & Quantitative)High Resolution & Mass Accuracy
Resolution LowHighUltra-High
Mass Accuracy ModerateHighExcellent
Sensitivity Excellent (for targeted)Good to ExcellentGood to Excellent
Dynamic Range ExcellentGoodGood
Primary Application Pharmacokinetics, Drug MonitoringMetabolite ID, ScreeningStructural Elucidation, Proteomics

Experimental Workflow: A Step-by-Step Protocol for Derivative Analysis

A robust experimental design is crucial for obtaining high-quality, reproducible MS/MS data. The following protocol outlines a general workflow for the analysis of a derivatized small molecule using LC-MS/MS.

Sample Preparation
  • Extraction: Extract the analyte from its matrix (e.g., plasma, tissue) using a suitable method like protein precipitation. A common protocol involves diluting a 50 μL sample with three volumes of ice-cold acetonitrile, incubating at -20 °C for 20 minutes, and then centrifuging at 20,000× g for 10 minutes at 4 °C.[14]

  • Derivatization: If necessary, perform the chemical derivatization to enhance ionization efficiency or introduce a specific fragmentation pathway.

  • Reconstitution: Dry the extracted and derivatized sample under a stream of nitrogen and reconstitute in a solvent compatible with the liquid chromatography (LC) mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto a suitable LC column (e.g., C18 for reversed-phase chromatography) to separate the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization: Utilize an appropriate ionization source, such as electrospray ionization (ESI), to generate gas-phase ions of the derivatized analyte.[15]

    • MS1 Scan: Acquire a full scan MS1 spectrum to determine the mass-to-charge ratio (m/z) of the precursor ion.

    • MS2 Scan (Fragmentation): Isolate the precursor ion and subject it to fragmentation using a selected technique (CID, HCD, etc.). Acquire the product ion spectrum.

The logical flow of a typical tandem mass spectrometry experiment is illustrated below:

MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer LC_Separation LC Separation Ion_Source Ion Source (e.g., ESI) LC_Separation->Ion_Source Elute MS1 MS1: Precursor Ion Selection Ion_Source->MS1 Fragmentation Fragmentation (e.g., CID) MS1->Fragmentation MS2 MS2: Product Ion Analysis Fragmentation->MS2 Data_Analysis Data Analysis & Structural Elucidation MS2->Data_Analysis Spectrum Sample Sample Sample->LC_Separation Inject

Caption: General workflow of an LC-MS/MS experiment for structural elucidation.

Interpreting the Data: From Spectra to Structure

The interpretation of MS/MS spectra is a deductive process that involves piecing together the fragmentation puzzle to reconstruct the original molecular structure.

Key Principles of Spectral Interpretation
  • Molecular Ion: The highest m/z peak in the spectrum often corresponds to the molecular ion (M+), providing the molecular weight of the compound.

  • Fragmentation Pathways: The fragmentation of organic molecules often follows predictable pathways, such as the cleavage of bonds adjacent to functional groups (α-cleavage).[16] The stability of the resulting carbocations influences the intensity of the fragment ion peaks.

  • Neutral Losses: The loss of small, stable neutral molecules (e.g., H₂O, CO, NH₃) from the precursor ion can provide clues about the presence of specific functional groups.

  • Isotope Patterns: The relative abundance of isotopes (e.g., ¹³C, ³⁷Cl) can help to confirm the elemental composition of the precursor and fragment ions.

A Comparative Fragmentation Example

Consider a hypothetical derivatized analyte, "Compound X-der," with a labile functional group. The choice of fragmentation technique can yield complementary structural information.

Fragmentation_Comparison cluster_Compound cluster_CID CID Fragmentation cluster_ETD ETD Fragmentation Compound_X Precursor Ion (Compound X-der) CID_Fragment1 Fragment A (Loss of labile group) Compound_X->CID_Fragment1 ETD_Fragment1 Fragment C (Preserves labile group) Compound_X->ETD_Fragment1 CID_Fragment2 Fragment B (Backbone cleavage) CID_Fragment1->CID_Fragment2 ETD_Fragment2 Fragment D (Specific backbone cleavage) ETD_Fragment1->ETD_Fragment2

Caption: Complementary fragmentation patterns from CID and ETD.

In this example, CID might lead to the loss of a labile derivatizing group, providing information about that specific modification. In contrast, ETD could preserve this labile group while inducing fragmentation along the core structure, offering insights into the backbone of the original molecule.

Conclusion: A Strategic Approach to Structural Elucidation

The successful elucidation of derivative structures using tandem mass spectrometry requires a thoughtful and strategic approach. By understanding the fundamental principles of different fragmentation techniques and the capabilities of various instrumental platforms, researchers can design experiments that yield clear and unambiguous structural information. The integration of high-resolution mass spectrometry with complementary fragmentation methods provides a powerful toolkit for tackling complex analytical challenges in drug development and beyond.

References

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  • Simons, J. (2005). Electron Attachment Step in Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD). The Journal of Physical Chemistry A, 109(38), 8613-8620. [Link]

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Comparative

A Senior Application Scientist's Guide to 3,4,5,6-Tetrahydro-2H-azepine and its Role in Synthesis Compared to Other Cyclic Amines

For the discerning researcher in organic synthesis and drug development, the choice of a cyclic amine is a critical decision that can profoundly influence reaction outcomes, yields, and impurity profiles. While five- and...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a cyclic amine is a critical decision that can profoundly influence reaction outcomes, yields, and impurity profiles. While five- and six-membered rings like pyrrolidine and piperidine are workhorses in the field, the seven-membered 3,4,5,6-tetrahydro-2H-azepine, often referred to as azepane, presents a unique set of properties that can be advantageous in specific synthetic contexts. This guide provides an in-depth comparison of 3,4,5,6-tetrahydro-2H-azepine with other commonly used cyclic amines, namely pyrrolidine, piperidine, and morpholine, offering a blend of theoretical principles and practical insights to inform your experimental design.

Introduction to the Contenders: A Family of Cyclic Amines

Cyclic amines are indispensable tools in organic synthesis, serving as bases, nucleophiles, catalysts, and building blocks for more complex molecules.[1] Their reactivity is a nuanced interplay of several factors, including the basicity of the nitrogen lone pair, steric hindrance around the nitrogen, and the conformational flexibility of the ring system.

  • Pyrrolidine: A five-membered saturated heterocycle, it is known for its relatively high basicity and nucleophilicity. Its planar envelope conformation allows for facile approach to the nitrogen's lone pair.

  • Piperidine: This six-membered ring is one of the most common cyclic amines in medicinal chemistry.[2] It adopts a stable chair conformation, which influences the accessibility of the nitrogen lone pair.

  • Morpholine: A six-membered heterocycle containing an oxygen atom, which significantly reduces its basicity due to the electron-withdrawing inductive effect of the oxygen.

  • 3,4,5,6-Tetrahydro-2H-azepine (Azepane): The seven-membered ring of azepane endows it with greater conformational flexibility compared to piperidine.[3] This can have significant implications for its reactivity and its ability to access specific transition states.

This guide will dissect the key differences between these cyclic amines, providing a framework for selecting the optimal reagent for your synthetic challenge.

Physicochemical Properties: A Comparative Overview

The fundamental properties of these amines dictate their behavior in a reaction environment. The following table summarizes their key physicochemical characteristics.

Property3,4,5,6-Tetrahydro-2H-azepine (Azepane)PiperidinePyrrolidineMorpholine
Molecular Formula C₆H₁₃NC₅H₁₁NC₄H₉NC₄H₉NO
Molar Mass ( g/mol ) 99.1785.15[3]71.1287.12
Boiling Point (°C) 139106[3]87-88128-129
Density (g/mL at 20°C) 0.8650.862[3]0.8661.007
pKa of Conjugate Acid (pKaH) ~11.1 (estimated)11.12[4]11.278.33
Solubility in Water MiscibleMiscible[3]MiscibleMiscible
Solubility in Organic Solvents Good[5]Good[5]Good[5]Good

Note: The pKa value for the conjugate acid of 3,4,5,6-tetrahydro-2H-azepine is not as commonly cited as the others but is expected to be in a similar range to piperidine due to the similar electronic environment of the nitrogen atom.

The Heart of the Matter: Basicity and Nucleophilicity

The utility of a cyclic amine as a base or nucleophile is governed by the availability of its nitrogen lone pair.

Basicity: A Tale of Two Rings (and an Ether)

The basicity of these amines, quantified by the pKa of their conjugate acids (pKaH), reveals a clear trend.[4] A higher pKaH indicates a stronger base.

G cluster_basicity Relative Basicity Pyrrolidine Pyrrolidine (pKaH ≈ 11.27) Piperidine Piperidine (pKaH ≈ 11.12) Pyrrolidine->Piperidine Slightly more basic Azepane Azepane (pKaH ≈ 11.1) Piperidine->Azepane Very similar basicity Morpholine Morpholine (pKaH ≈ 8.33) Azepane->Morpholine Significantly more basic

Caption: Relative basicity of common cyclic amines.

Pyrrolidine is slightly more basic than piperidine and 3,4,5,6-tetrahydro-2H-azepine. This is often attributed to the hybridization of the nitrogen atom and the stability of the resulting conjugate acid.[6] The five-membered ring of pyrrolidine has a slightly different C-N-C bond angle compared to the six- and seven-membered rings, which can influence the s-character of the nitrogen's lone pair orbital. Morpholine's significantly lower basicity is a direct consequence of the electron-withdrawing inductive effect of the oxygen atom, which reduces the electron density on the nitrogen.

Nucleophilicity: The Interplay of Sterics and Electronics

Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile. While strongly correlated with basicity, it is also highly sensitive to steric hindrance.

In general, for SN2 reactions, less sterically hindered amines are better nucleophiles. The conformational flexibility of 3,4,5,6-tetrahydro-2H-azepine may allow it to adopt a conformation that minimizes steric clashes in the transition state of a nucleophilic attack, potentially making it a more effective nucleophile than the more rigid piperidine in certain contexts. Pyrrolidine's relatively planar structure and exposed lone pair often make it a highly effective nucleophile.

Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in chemical reactions. Here, we compare these cyclic amines in several common synthetic applications.

As Bases in Condensation Reactions: A Case Study of the Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that often utilizes a basic catalyst. A comparative study of the reaction between thiazolidine-2,4-dione and p-methoxybenzaldehyde highlights the superior catalytic efficiency of pyrrolidine over piperidine.[7]

CatalystCatalyst Loading (eq.)Conversion (%)
Pyrrolidine 0.5100[7]
Piperidine 0.891[7]

Reaction Conditions: Thiazolidine-2,4-dione (4 mmol), p-methoxybenzaldehyde (4 mmol), ethanol (60 mL), reflux.[7]

As Nucleophiles in N-Alkylation Reactions

N-alkylation is a fundamental transformation for introducing alkyl groups onto a nitrogen atom. The choice of amine can influence the reaction rate and the potential for over-alkylation.

G cluster_workflow General N-Alkylation Workflow start Cyclic Amine + Alkyl Halide base Base (e.g., K₂CO₃, NaH) start->base solvent Solvent (e.g., DMF, MeCN) base->solvent reaction Reaction at RT or elevated temp. solvent->reaction workup Aqueous Workup reaction->workup product N-Alkyl Cyclic Amine workup->product

Caption: A typical workflow for the N-alkylation of cyclic amines.

While kinetic data for a direct comparison is scarce, the general principles of nucleophilicity apply. Pyrrolidine is often a very reactive nucleophile in these reactions. The similar basicities of piperidine and 3,4,5,6-tetrahydro-2H-azepine suggest comparable reactivity. However, the larger ring size and greater number of hydrogens in 3,4,5,6-tetrahydro-2H-azepine might lead to a slightly higher propensity for elimination side reactions when using hindered alkyl halides, although this is generally not a major concern with primary and secondary halides.

As Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Cyclic amines can also serve as ligands in transition metal catalysis, such as the Buchwald-Hartwig amination. The amine ligand can influence the catalyst's stability, activity, and selectivity. The choice of amine can be critical, and often, more sterically hindered amines can promote reductive elimination and lead to higher yields. The larger and more flexible nature of 3,4,5,6-tetrahydro-2H-azepine could potentially offer unique advantages in tuning the electronic and steric properties of the palladium catalyst, although this is an area that warrants further investigation.

Synthetic Accessibility: A Practical Consideration

The ease of synthesis of the parent cyclic amines is an important factor for their widespread use.

Synthesis of 3,4,5,6-Tetrahydro-2H-azepine

A common laboratory-scale synthesis of 3,4,5,6-tetrahydro-2H-azepine involves the reduction of ε-caprolactam, which is commercially available and industrially produced via the Beckmann rearrangement of cyclohexanone oxime.[8]

Experimental Protocol: Reduction of ε-Caprolactam with LiAlH₄

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Caprolactam: Dissolve ε-caprolactam in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF.

  • Purification: Combine the filtrate and washings, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure. The crude 3,4,5,6-tetrahydro-2H-azepine can be purified by distillation.

Synthesis of Other Cyclic Amines
  • Piperidine: Commonly synthesized by the catalytic hydrogenation of pyridine.[9] This is a well-established and high-yielding industrial process.

  • Pyrrolidine: Can be synthesized from 1,4-butanediol and ammonia at high temperature and pressure over a catalyst.[10]

Conclusion: Choosing the Right Tool for the Job

The selection of a cyclic amine in organic synthesis is a decision that should be guided by a clear understanding of the reaction mechanism and the specific demands of the transformation.

  • Pyrrolidine is an excellent choice when high basicity and nucleophilicity are required and steric hindrance is not a major concern.

  • Piperidine offers a balance of good basicity and a conformationally well-defined structure, making it a reliable and widely applicable choice.

  • Morpholine is the preferred option when a less basic amine is needed to avoid side reactions, or when its unique solubility properties are advantageous.

  • 3,4,5,6-Tetrahydro-2H-azepine (Azepane) , with its larger ring size and increased conformational flexibility, represents a valuable alternative to piperidine. It may offer advantages in reactions where the transition state geometry is constrained or where subtle differences in steric interactions can influence the outcome. Its similar basicity to piperidine makes it a viable substitute in many applications, with the potential for unique reactivity profiles in certain cases.

As the drive for more efficient and selective synthetic methods continues, a deeper understanding of the nuanced differences between these fundamental building blocks will undoubtedly lead to new and innovative solutions in drug discovery and development.

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Validation

The Unassuming Scaffold with Potent Potential: A Comparative Guide to the Biological Activity of Substituted vs. Unsubstituted Tetrahydroazepines

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores is a continuous journey. Among the myriad of heterocyclic scaffolds, the seven-membered tetrahydroazepine ring system pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores is a continuous journey. Among the myriad of heterocyclic scaffolds, the seven-membered tetrahydroazepine ring system presents a fascinating case study in the power of chemical substitution to unlock and modulate biological activity. While the unsubstituted tetrahydroazepine core exhibits minimal intrinsic bioactivity, its derivatives have emerged as crucial components in a range of potent therapeutic agents, from natural product enzyme inhibitors to synthetic anticancer compounds. This guide provides an in-depth, objective comparison of the biological activities of substituted versus unsubstituted tetrahydroazepines, supported by experimental data and protocols, to illuminate the structure-activity relationships that govern their therapeutic potential.

The Tetrahydroazepine Core: A Biologically Quiescent Starting Point

The simple, unsubstituted 2,3,4,5-tetrahydro-1H-azepine and its isomers are not prominently featured in the annals of potent pharmaceuticals. Indeed, studies on closely related analogs like 2,3,4,5-tetrahydro-1H-benzo[b]azepine suggest that the core scaffold possesses minimal activity in vivo.[1] However, this apparent lack of potent intrinsic activity is not a sign of pharmacological irrelevance. Instead, it establishes the tetrahydroazepine ring as an excellent, non-interfering scaffold upon which carefully chosen substituents can be installed to elicit specific and potent biological responses. Even in its relatively inactive state, the benzo-fused analog has been noted to exhibit some in vitro anticholinesterase activity and function as a 5HT2C receptor agonist, hinting at the latent potential held within the seven-membered ring's conformational flexibility.[1]

The Power of Substitution: Transforming a Scaffold into a Specific Agent

The true pharmacological value of the tetrahydroazepine moiety is realized through the strategic placement of substituents. These additions can dramatically alter the molecule's size, shape, electronics, and hydrogen-bonding capabilities, thereby influencing its interaction with biological targets such as enzymes and receptors. The following sections explore key therapeutic areas where substituted tetrahydroazepines have demonstrated significant promise, contrasting their potent activities with the quiescence of the parent scaffold.

Protein Kinase Inhibition: The Case of Balanol and its Analogs

One of the most compelling examples of a substituted tetrahydroazepine in a biologically active natural product is balanol. This fungal metabolite is a potent inhibitor of protein kinase C (PKC) and protein kinase A (PKA), two crucial targets in oncology.[2] The structure of balanol incorporates a complex substituted tetrahydroazepine (perhydroazepine) ring. Structure-activity relationship (SAR) studies on balanol have unequivocally demonstrated that the nature and conformation of this seven-membered ring are critical for its potent inhibitory activity and selectivity.[2][3]

Compound/AnalogTargetIC50/KiKey Structural Feature
BalanolPKC, PKAPotent (nM range)Substituted perhydroazepine ring
Balanol Analogs (modified azepane)PKC, PKAVaried potency and selectivityAltered substitution and conformation of the seven-membered ring
Unsubstituted Tetrahydroazepine(Not a PKC/PKA inhibitor)N/ALacks the necessary substituents for binding

Table 1: Comparative activity of balanol and its analogs, highlighting the importance of the substituted tetrahydroazepine moiety.

These studies reveal that modifications to the perhydroazepine portion of balanol lead to significant changes in inhibitory potency and selectivity between PKC and PKA.[2][3] This underscores the principle that the unsubstituted tetrahydroazepine ring lacks the specific interactions required for potent kinase inhibition, while the substituted version in balanol is exquisitely tuned for this purpose.

Acetylcholinesterase Inhibition: A Nod to the Unsubstituted Core's Latent Potential

As mentioned, the unsubstituted benzo-fused tetrahydroazepine has shown some weak in vitro anticholinesterase activity.[1] This finding is significant because it suggests a foundational, albeit weak, interaction with the enzyme. However, it is through substitution that this interaction is amplified to a therapeutically relevant level. For instance, tacrine (9-amino-1,2,3,4-tetrahydroacridine), a potent acetylcholinesterase (AChE) inhibitor once used for Alzheimer's disease, contains a tetrahydro-acridine core, which can be viewed as a constrained and substituted tetrahydroazepine analog.[4] The amino substituent is crucial for its inhibitory activity. More direct evidence comes from the study of various N-substituted tetrahydroprotoberberine alkaloids, which have been designed as AChE inhibitors. In these compounds, the tetrahydroazepine-containing core is further functionalized, and these substitutions are key to their inhibitory potency, with some derivatives exhibiting Ki values in the low micromolar range.[5][6]

CompoundTargetIC50/KiKey Structural Feature
2,3,4,5-Tetrahydro-1H-benzo[b]azepineAChEWeak in vitro activityUnsubstituted (benzo-fused) core
N-benzyl stepholidine derivative (1b)AChEKi = 4.7 µM[5][6]N-benzyl substitution on a tetrahydroprotoberberine core
TacrineAChE, BChEPotent inhibitorAmino-substituted tetracyclic system

Table 2: Comparison of acetylcholinesterase inhibitory activity, demonstrating the enhancement of activity with substitution.

Anticancer Activity: A Diverse Array of Substituted Derivatives

The tetrahydroazepine scaffold has been incorporated into a variety of novel compounds with promising anticancer activity. In these instances, the tetrahydroazepine ring often serves as a central scaffold to which various pharmacophoric groups are attached. For example, novel taspine derivatives incorporating a tetrahydroazepine moiety have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines, with some compounds having IC50 values in the low micromolar range.[7] Similarly, other studies have reported on new series of tetrahydroquinoline-isoxazoline hybrids and other heterocyclic systems with a core structure related to tetrahydroazepine, demonstrating significant cytotoxic effects against cancer cells.[8] The consistent theme across these studies is that the unsubstituted core is inactive, and the anticancer potency is derived from the specific substituents appended to the ring system.

Compound ClassCancer Cell Line(s)IC50 ValuesKey Structural Feature
Novel Taspine Derivative (14)ECV3042.67 µM[7]Complex substituted tetrahydroazepine-containing structure
Tetrahydroisoquinoline Derivative (GM-3-121)Ishikawa0.01 µg/mL[8]Substituted tetrahydroisoquinoline core
Unsubstituted Tetrahydroazepine(Not reported as cytotoxic)N/ALacks cytotoxic pharmacophores

Table 3: Anticancer activity of various substituted tetrahydroazepine-related compounds.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the scientific integrity of the claims made about the biological activities of substituted tetrahydroazepines, it is essential to employ robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays discussed in this guide.

Protein Kinase C (PKC) Inhibition Assay

This protocol describes a non-radioactive, ELISA-based assay to measure PKC activity and inhibition.

Principle: A specific peptide substrate for PKC is pre-coated onto microplate wells. In the presence of ATP, PKC in the sample will phosphorylate the substrate. A phospho-specific antibody detects the phosphorylated substrate, which is then quantified using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate (TMB). The intensity of the color is proportional to PKC activity.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare all buffers, kinase, ATP, and test compounds (inhibitors) at the desired concentrations.

  • Kinase Reaction:

    • To the substrate-coated wells, add 30 µL of the diluted sample containing PKC.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate for a specified time (e.g., 60-90 minutes) at 30°C.

  • Detection:

    • Wash the wells multiple times with a wash buffer to remove ATP and non-bound components.

    • Add the phospho-specific primary antibody and incubate.

    • Wash the wells again.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells a final time.

  • Signal Development and Measurement:

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding an acid stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[9][10][11] The rate of color formation is proportional to the AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, the enzyme (AChE) solution, and the test inhibitor solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test inhibitor solution.

    • Add the DTNB solution.

    • Add the AChE solution and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction for the control (no inhibitor) and for each inhibitor concentration. The percent inhibition is calculated as: ((Rate_control - Rate_inhibitor) / Rate_control) * 100. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[4]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.[12][13]

Step-by-Step Methodology:

  • Cell Plating: Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted tetrahydroazepines) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13][14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Path from Synthesis to Activity

To better understand the relationship between chemical synthesis and biological activity, the following diagrams illustrate a generalized synthetic pathway for substituted tetrahydroazepines and a conceptual workflow for assessing their bioactivity.

G cluster_synthesis Generalized Synthetic Pathway cluster_bioactivity Bioactivity Assessment Workflow A Starting Materials (e.g., Amines, Aldehydes) B Cyclization Reaction (e.g., Aza-Prins) A->B Reaction Conditions C Unsubstituted Tetrahydroazepine Core B->C D Substitution/Functionalization C->D Reagents E Substituted Tetrahydroazepine Derivative D->E F Compound Library (Substituted & Unsubstituted) G In Vitro Assays (e.g., Enzyme, Receptor) F->G Screening H Hit Identification (Active Compounds) G->H Data Analysis (IC50/Ki) I Cell-Based Assays (e.g., Cytotoxicity) H->I Further Evaluation J Lead Compound Selection I->J SAR Analysis

Caption: From synthesis to bioactivity assessment.

Conclusion: The Future of Tetrahydroazepine-Based Drug Discovery

The tetrahydroazepine scaffold serves as a powerful testament to the principles of medicinal chemistry, where the addition of specific functional groups can transform a biologically unassuming core into a highly potent and selective therapeutic agent. While the unsubstituted tetrahydroazepine ring system displays minimal biological activity, its substituted derivatives are found at the heart of compounds with significant protein kinase inhibitory, acetylcholinesterase inhibitory, and anticancer properties. The key to unlocking this potential lies in a deep understanding of structure-activity relationships, guided by robust and reproducible experimental data. As synthetic methodologies for creating diverse libraries of substituted tetrahydroazepines continue to advance, this versatile scaffold is poised to remain a valuable platform for the discovery of new and improved medicines.

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  • Potency of inhibitors in PKC cellular assays. | Download Table.
  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
  • Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. PMC - NIH.
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  • MTT Cell Assay Protocol.
  • Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease. PubMed.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. (2022-09-01).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (2023-11-14).
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed. (2022-11-12).

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Comparative

Illuminating the Path to Azepines: A Comparative Guide to Mechanistic Elucidation with DFT Calculations

For Researchers, Scientists, and Drug Development Professionals The seven-membered nitrogen-containing azepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing azepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the synthesis of this versatile heterocycle is often challenging, with reaction outcomes highly dependent on subtle variations in substrates, catalysts, and conditions. Understanding the intricate mechanisms governing azepine formation is paramount for the rational design of efficient and selective synthetic routes. Density Functional Theory (DFT) has emerged as a powerful computational tool to navigate the complex potential energy surfaces of these reactions, providing invaluable insights that complement and guide experimental work. This guide provides an in-depth comparison of proposed mechanisms for key azepine syntheses, supported by evidence from DFT calculations, and offers a practical framework for employing these computational methods.

The Decisive Role of DFT in Mechanistic Chemistry

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction chemistry, it allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most crucially, transition states. By mapping out the energy profile of a reaction pathway, DFT can:

  • Distinguish between competing mechanisms: For instance, a reaction may proceed through a single, concerted step or a multi-step, stepwise pathway involving discrete intermediates. DFT can calculate the activation energies for each pathway, identifying the most energetically favorable route.

  • Elucidate the role of catalysts: DFT calculations can model the interaction of catalysts with substrates, revealing how the catalyst lowers the activation energy and influences selectivity.

  • Predict the effect of substituents and reaction conditions: By systematically modifying the computational model, researchers can predict how changes to the substrate or solvent will impact the reaction mechanism and outcome.

This predictive power makes DFT an indispensable tool for modern synthetic chemistry, enabling a deeper understanding of reaction mechanisms and facilitating the development of novel and improved synthetic methodologies.

Comparing Mechanistic Pathways in Azepine Synthesis

Several synthetic strategies are employed to construct the azepine ring system, each with its own set of proposed mechanisms. Here, we compare the mechanistic insights provided by DFT calculations for three prominent methods: photochemical synthesis from aryl azides, transition metal-catalyzed cycloadditions, and other ring-expansion strategies.

Photochemical Azepine Synthesis from Aryl Azides: A Stepwise Journey

The photochemical decomposition of aryl azides to generate nitrenes, which can then undergo ring expansion to form azepines, is a classic approach. A key mechanistic question is whether the ring expansion occurs in a concerted fashion or through a stepwise pathway.

A computational study on the photochemical synthesis of azepinone derivatives from 2-aryloxyaryl azides suggests a stepwise mechanism .[1] The proposed pathway, supported by DFT calculations, involves the following key steps:

  • Nitrene Formation: Photolysis of the aryl azide leads to the formation of a highly reactive singlet nitrene intermediate.

  • Intramolecular Aziridination: The nitrene undergoes an intramolecular [2+1] cycloaddition with the adjacent aromatic ring to form a tricyclic aziridine intermediate.

  • Ring Expansion: The strained aziridine ring opens to form the seven-membered azepine ring.

  • Nucleophilic Attack: In the presence of a nucleophile, such as water, the azepine intermediate is trapped to yield the final azepinone product.

This stepwise pathway, proceeding through a distinct aziridine intermediate, is computationally supported as an energetically favorable route.[1]

Experimental Protocol: A Typical DFT Workflow for Mechanistic Investigation

The following outlines a general workflow for investigating a reaction mechanism using DFT.

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculations cluster_post Post-processing & Analysis mol_build 1. Molecular Modeling: Construct 3D structures of reactants, products, and potential intermediates/transition states. geom_opt 2. Geometry Optimization: Locate the minimum energy structures of all species. mol_build->geom_opt Initial Structures freq_calc 3. Frequency Calculation: Confirm minima (no imaginary frequencies) and transition states (one imaginary frequency). Obtain thermochemical data (ZPE, enthalpy, Gibbs free energy). geom_opt->freq_calc Optimized Geometries ts_search 4. Transition State Search: Locate the saddle point on the potential energy surface connecting reactants and products/intermediates. geom_opt->ts_search irc_calc 5. Intrinsic Reaction Coordinate (IRC): Confirm the transition state connects the correct reactant and product. freq_calc->irc_calc Verified TS ts_search->freq_calc Putative TS energy_profile 6. Energy Profile Construction: Plot the relative energies of all species to visualize the reaction pathway. irc_calc->energy_profile Reaction Path analysis 7. Analysis & Interpretation: Compare activation energies of competing pathways. Analyze electronic structure to understand bonding and reactivity. energy_profile->analysis Energy Data

Caption: A generalized workflow for investigating reaction mechanisms using DFT calculations.

Transition Metal-Catalyzed Azepine Synthesis: Navigating Complex Catalytic Cycles

Transition metals, particularly rhodium and gold, have proven to be powerful catalysts for the synthesis of azepines through various cycloaddition and rearrangement reactions. DFT calculations are instrumental in unraveling the intricate, multi-step catalytic cycles involved in these transformations.

Rhodium-Catalyzed [4+3] Cycloaddition:

The rhodium-catalyzed [4+3] cycloaddition of vinyl aziridines and dienes is an efficient method for constructing functionalized azepines.[2] DFT studies can be employed to compare different potential catalytic cycles, for instance, those involving different oxidation states of the rhodium catalyst or different modes of substrate activation. While a detailed comparative study is beyond the scope of this guide, DFT can elucidate the elementary steps of the favored pathway, including oxidative addition, migratory insertion, and reductive elimination.

Gold-Catalyzed Synthesis of Azepino[1,2-a]indoles:

A DFT investigation into the gold(I)-catalyzed one-pot synthesis of azepino[1,2-a]indoles has provided significant mechanistic clarity.[3] The study highlights a complex cascade of events, and the computational details employed offer a blueprint for similar investigations:

  • Functional: M06

  • Basis Sets: 6-31G* for all atoms except gold, for which the SDD (Stuttgart/Dresden) effective core potential was used.

The calculations revealed a counterion-assisted nucleophilic trapping of a carbonyl moiety by an in-situ formed alkenyl-gold species and pointed to the involvement of a cyclopropyl-gold-carbenoid intermediate.[3] This level of detail would be nearly impossible to discern from experimental data alone.

Data Presentation: Comparing Energetics of Hypothetical Mechanistic Pathways

To illustrate how DFT data is used for comparison, consider a hypothetical reaction that could proceed through either a concerted or a stepwise pathway.

Parameter Concerted Pathway Stepwise Pathway
Transition State (TS) TS_concertedTS1_stepwise, TS2_stepwise
Intermediate NoneIntermediate_stepwise
Activation Energy (ΔG‡) 25.0 kcal/mol18.5 kcal/mol (TS1), 15.2 kcal/mol (TS2)
Reaction Energy (ΔGr) -15.0 kcal/mol-15.0 kcal/mol

In this hypothetical example, the stepwise pathway would be favored as the highest activation energy (18.5 kcal/mol) is significantly lower than that of the concerted pathway (25.0 kcal/mol).

Causality Behind Experimental Choices: The "Why" of the Protocol

The choice of computational method is critical for obtaining reliable results. The selection of a particular functional and basis set is a balance between computational cost and accuracy.

  • Functionals: The M06 functional, used in the gold-catalyzed azepine synthesis study, is a popular choice for organometallic reactions as it provides a good description of both main-group and transition-metal chemistry, including non-covalent interactions.[3]

  • Basis Sets: The use of a smaller basis set like 6-31G* for lighter atoms and an effective core potential (ECP) like SDD for heavy metals such as gold is a common strategy to make calculations on large systems computationally tractable while maintaining reasonable accuracy.[3]

The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is also crucial for reactions performed in solution, as the solvent can significantly influence the energies of charged or polar species.

Authoritative Grounding and Self-Validating Systems

The trustworthiness of computational results is paramount. A well-designed computational study should be a self-validating system. This can be achieved through:

  • Benchmarking: Comparing the results of different functionals and basis sets against experimental data or higher-level (and more computationally expensive) theoretical methods for a model system.

  • Consistency with Experimental Data: The computed mechanism should be consistent with experimental observations, such as product distributions, stereoselectivity, and kinetic isotope effects. For example, the DFT-elucidated mechanism for the gold-catalyzed synthesis of azepino[1,2-a]indoles was supported by labeling experiments.[3]

By adhering to these principles, computational chemists can provide robust and reliable mechanistic insights that can confidently guide further experimental investigations.

Conclusion

DFT calculations have become an indispensable tool for elucidating the complex mechanisms of azepine synthesis. By providing detailed energetic and structural information about reaction pathways, DFT enables a direct comparison of competing mechanisms, a deep understanding of the role of catalysts, and the prediction of the effects of reaction parameters. This computational insight, when integrated with experimental studies, empowers researchers to move beyond trial-and-error approaches and towards the rational design of more efficient, selective, and sustainable methods for the synthesis of these vital nitrogen-containing heterocycles.

References

  • Zhu, C., Feng, J., & Zhang, J. (2016). Rhodium(I)‐Catalyzed Intermolecular Aza‐[4+3] Cycloaddition of Vinyl Aziridines and Dienes: Atom‐Economical Synthesis of Enantiomerically Enriched Functionalized Azepines. Angewandte Chemie International Edition, 56(5), 1351–1355. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Giacinto, P., et al. (2018). DFT Mechanistic Investigation of the Gold(I)-Catalyzed Synthesis of Azepino[1,2-a]indoles. Organometallics, 37(21), 3848-3858. [Link]

  • Farhan, M., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129. [Link]

  • Song, L., Tian, X., Farshadfar, K., Shiri, F., Rominger, F., Ariafard, A., & Hashmi, A. S. K. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Nature Communications, 14(1), 831. [Link]

  • Gulea, M., et al. (2020). Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters. Chemistry – A European Journal, 26(72), 17565-17573. [Link]

  • Alabugin, I. V., et al. (2021). Gold-Catalyzed Complementary Nitroalkyne Internal Redox Process: A DFT Study. Frontiers in Chemistry, 9, 709581. [Link]

  • Gorin, D. J., et al. (2007). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society, 129(42), 12768-12776. [Link]

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Validation

The Evolving Landscape of Thieno[3,2-b]azepines: A Comparative Guide to Structure-Activity Relationships

The thieno[3,2-b]azepine scaffold, a fused heterocyclic system incorporating a thiophene and an azepine ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and sy...

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[3,2-b]azepine scaffold, a fused heterocyclic system incorporating a thiophene and an azepine ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability have made it an attractive starting point for the development of novel therapeutics targeting a range of challenging biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-b]azepine derivatives, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of new medicines. We will delve into key examples, comparing their performance against various biological targets and providing the underlying experimental data and protocols that validate these findings.

The Thieno[3,2-b]azepine Core: A Versatile Scaffold for Diverse Biological Activities

The thieno[3,2-b]azepine core presents multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The thiophene ring can be substituted to modulate electronic and steric properties, while the seven-membered azepine ring offers opportunities for introducing a variety of substituents that can interact with specific pockets of target proteins. Furthermore, the nitrogen atom of the azepine ring is a key handle for introducing diverse side chains that can significantly impact potency, selectivity, and pharmacokinetic profiles.

This guide will focus on two prominent areas where thieno[3,2-b]azepine derivatives have shown significant promise: as modulators of G-protein coupled receptors (GPCRs), specifically vasopressin and dopamine receptors, and as inhibitors of enzymes implicated in neurodegenerative diseases.

Comparative Analysis of Thieno[3,2-b]azepine Derivatives

Arginine Vasopressin (AVP) Receptor Antagonists

Arginine vasopressin plays a crucial role in regulating water reabsorption in the kidneys via its interaction with the V2 receptor. Antagonists of the V2 receptor have therapeutic potential in conditions like hyponatremia and polycystic kidney disease. The 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine scaffold has been explored as a basis for potent and selective V2 receptor antagonists.

A key determinant of activity in this class of compounds is the substituent at the 8-position of the tetrahydrothieno[3,2-b]azepine ring. Introduction of a suitable group at this position has been found to be crucial for V2 selectivity.

Table 1: SAR of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives as Vasopressin Receptor Antagonists

CompoundR1 (Position 8)V1a Binding (Ki, nM)V2 Binding (Ki, nM)V2 Selectivity (V1a/V2)
1 H25151.7
2 -CH2-Ph50510
3 -CH2-(2-OMe-Ph)1201.2100
4 -C(O)NH-Ph15300.5

Data is hypothetical and for illustrative purposes, based on general SAR trends discussed in the literature.

As illustrated in Table 1, unsubstituted compound 1 shows modest activity and selectivity. The introduction of a benzyl group at the 8-position (compound 2 ) improves V2 affinity and selectivity. Further optimization with a 2-methoxybenzyl group (compound 3 ) leads to a significant enhancement in V2 potency and a 100-fold selectivity over the V1a receptor. This suggests that the 8-position can accommodate bulky substituents and that specific interactions, likely with a hydrophobic pocket in the V2 receptor, are critical for high affinity. In contrast, introducing a polar carboxamide group at this position (compound 4 ) is detrimental to V2 activity, highlighting the importance of lipophilicity in this region.

Caption: SAR at Position 8 for V2 Receptor Antagonism.

Dopamine D2 Receptor Modulators

The dopamine D2 receptor is a key target for antipsychotic drugs. While traditional D2 antagonists are effective, they are often associated with significant side effects. Allosteric modulators, which fine-tune the receptor's response to the endogenous ligand dopamine, represent a promising alternative. Thieno-fused pyrimidines, structurally related to thieno[3,2-b]azepines, have been identified as novel negative allosteric modulators (NAMs) of the D2 receptor.[1]

The SAR of these compounds reveals the importance of specific structural moieties for their allosteric activity.[1] Functionalization at the 5- and 6-positions of the thienopyrimidine core can lead to compounds with divergent cooperativity profiles.[1]

Table 2: SAR of Thieno[2,3-d]pyrimidine Derivatives as D2 Receptor Negative Allosteric Modulators

CompoundR1 (Position 5)R2 (Position 6)Functional Affinity (IC50, µM)Negative Cooperativity
5 -CH3H12.5Moderate
6 -CH2CH3H5.2High
7 -CH3-Cl25.8Low
8 -CH2CH3-Br3.1High

Data is based on findings reported in Fyfe et al., J. Med. Chem. 2018, 61, 9, 4050–4064.[1]

The data in Table 2 indicates that small alkyl groups at the 5-position are favorable for functional affinity, with the ethyl group (compound 6 ) being superior to the methyl group (compound 5 ). Halogenation at the 6-position has a more complex effect. A chloro substituent (compound 7 ) decreases affinity, while a bromo substituent in combination with a 5-ethyl group (compound 8 ) leads to the most potent analog with high negative cooperativity. This suggests a specific steric and electronic requirement in the allosteric binding pocket of the D2 receptor.

SAR_Dopamine cluster_0 Thieno[2,3-d]pyrimidine Core cluster_1 Substituent Effects cluster_2 Pharmacological Outcome Core Position 5 Position 6 Pos5_Sub Pos5_Sub Core:pos5->Pos5_Sub Pos6_Sub Position 6: - Halogen effects are context-dependent - Br can enhance potency Core:pos6->Pos6_Sub Outcome Potent D2 NAM Activity Pos5_Sub->Outcome Pos6_Sub->Outcome

Caption: Key SAR insights for D2 receptor NAMs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the methodologies for key experiments.

Radioligand Binding Assay for Vasopressin Receptors

This protocol is a standard method for determining the binding affinity of test compounds to the V1a and V2 receptors.[2]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human V1a and V2 receptors.

Materials:

  • HEK293 cells stably expressing the human V1a or V2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Arginine Vasopressin.

  • Non-specific binding control: 1 µM unlabeled Arginine Vasopressin.

  • Test compounds at various concentrations.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle.

    • Radioligand (at a concentration near its Kd).

    • Cell membrane preparation.

    • For non-specific binding wells, add unlabeled vasopressin.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.[3]

  • Washing: Wash the filters three times with ice-cold wash buffer.[3]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.[2]

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The thieno[3,2-b]azepine scaffold and its related analogs represent a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical role of specific substitutions in dictating the potency and selectivity of these compounds for their respective biological targets. The detailed experimental protocols provide a framework for the reliable evaluation of new derivatives.

Future research in this area should focus on a more systematic exploration of the chemical space around the thieno[3,2-b]azepine core. The application of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation compounds with improved pharmacological profiles. Furthermore, a deeper understanding of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these derivatives will be crucial for their successful translation into clinical candidates. The versatility of the thieno[3,2-b]azepine scaffold ensures that it will remain a significant area of investigation in the ongoing quest for innovative medicines.

References

  • Cho, H., Murakami, K., Fujisawa, A., Niwa, M., Nakanishi, H., & Uchida, I. (Year). Synthesis of Novel 5,6,7,8-tetrahydro-4H-thieno[2,3-b][l,4]diazepine Derivatives. Journal Name, Volume(Issue), Pages. [Link]

  • Fyfe, T. J., et al. (2018). A Thieno[2,3-d]pyrimidine Scaffold Is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor. Journal of Medicinal Chemistry, 61(9), 4050–4064. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

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Comparative

A Senior Application Scientist's Guide to the In Silico Evaluation of Triazolo-Azepine Hybrids

Foreword for the Modern Drug Discovery Researcher In the landscape of contemporary medicinal chemistry, the pressure to innovate rapidly while mitigating the staggering costs of development has never been greater. The jo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Researcher

In the landscape of contemporary medicinal chemistry, the pressure to innovate rapidly while mitigating the staggering costs of development has never been greater. The journey from a promising molecular scaffold to a clinically approved therapeutic is fraught with attrition, with a significant number of candidates failing due to poor pharmacokinetic profiles. It is in this high-stakes environment that in silico predictive modeling has transitioned from a niche academic exercise to an indispensable pillar of drug discovery.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the exploration of novel chemical entities. We will focus on a particularly promising class of compounds: triazolo-azepine hybrids . These fused heterocyclic systems have garnered considerable attention for their diverse pharmacological potential, showing promise as anti-inflammatory, anticonvulsant, and even neuroprotective agents.[4][5] However, their structural complexity necessitates a rigorous, early-stage assessment of their drug-like properties to guide synthetic efforts and prioritize candidates with the highest probability of success.

Here, we will dissect the methodologies for evaluating these hybrids using computational tools, moving beyond a mere recitation of steps to explain the underlying principles. We will compare their predicted profiles, provide actionable protocols, and ground our discussion in the authoritative literature, ensuring a self-validating framework for your research endeavors.

The Rationale: Why Triazolo-Azepine Hybrids and Why In Silico First?

The triazole moiety, a five-membered heterocycle, is a well-known "bioisostere" for other functional groups and is prized for its ability to engage in hydrogen bonding and pi-pi stacking interactions with biological targets.[6] When fused with an azepine ring—a seven-membered nitrogen-containing heterocycle—the resulting hybrid scaffold offers a unique three-dimensional architecture. This structure is ripe for synthetic modification, allowing for the fine-tuning of biological activity and physicochemical properties.[4][7]

The rationale for an in silico-first approach is compelling:

  • Cost and Time Efficiency: Computational screening is orders of magnitude faster and cheaper than synthesizing and testing every conceivable analog. It allows for the rapid triage of vast virtual libraries.[1][8]

  • Early Identification of Liabilities: Potential issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be flagged before a single gram of compound is synthesized, preventing wasted resources.

  • Rational Design: Predictive models provide data that informs the next cycle of molecular design. For instance, if a promising hybrid shows poor predicted solubility, chemists can rationally design modifications to address this specific liability without compromising its predicted activity.

Core Principles of Drug-Likeness Assessment

Before delving into the practical workflow, it is crucial to understand the foundational principles that govern the computational evaluation of a molecule's potential as an orally bioavailable drug.

Lipinski's Rule of Five (Ro5): The Foundational Filter

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" is a set of guidelines derived from the analysis of successful oral drugs.[9][10] It predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. While some lipophilicity is needed to cross cell membranes, excessive values can lead to poor aqueous solubility and high plasma protein binding.[11]

  • Hydrogen Bond Donors (HBD) ≤ 5: This typically refers to the sum of -OH and -NH groups.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: This refers to the sum of nitrogen and oxygen atoms.

It is critical to recognize Ro5 not as an absolute law but as a highly effective filter for identifying compounds with a higher probability of good oral bioavailability through passive diffusion.[12][13]

Beyond Lipinski: Refining the Picture

While Ro5 is an excellent starting point, other parameters provide a more nuanced view of a compound's drug-like potential.

  • Topological Polar Surface Area (TPSA): This metric is highly correlated with passive molecular transport through membranes. Generally, a TPSA value of ≤140 Ų is associated with good oral bioavailability. For compounds intended to penetrate the blood-brain barrier (BBB), a stricter value of ≤90 Ų is often targeted.

  • Number of Rotatable Bonds (nRotb): A measure of molecular flexibility. High flexibility (typically >10 rotatable bonds) can be detrimental to bioavailability due to the entropic penalty paid upon binding to a target.

  • Aqueous Solubility (LogS): A compound must have some degree of aqueous solubility to be absorbed from the gastrointestinal tract. Poor solubility remains a major hurdle in drug development.

Experimental Protocol: A Step-by-Step Workflow for In Silico Analysis

This protocol outlines a standardized workflow for assessing the drug-like properties of a novel triazolo-azepine hybrid using the freely accessible and widely cited SwissADME web tool.[4]

Objective: To predict the physicochemical properties, pharmacokinetics (ADMET), and overall drug-likeness of a set of triazolo-azepine hybrids.

Methodology:

  • Compound Preparation:

    • Obtain the 2D structure of your triazolo-azepine hybrid.

    • Convert the structure into a simplified molecular-input line-entry system (SMILES) string. This can be done using any standard chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Submission to SwissADME:

    • Navigate to the SwissADME website ([Link]).

    • Paste the SMILES string(s) of your compound(s) into the input box. Multiple SMILES can be entered, one per line.

    • Click "Run" to initiate the calculation.

  • Data Extraction and Analysis:

    • The tool will generate a comprehensive report for each compound. Focus on the following key sections:

      • Physicochemical Properties: Note the Molecular Weight (MW), LogP (consensus value is recommended), and LogS (aqueous solubility).

      • Lipophilicity: Examine the different calculated LogP values (e.g., iLOGP, XLOGP3).

      • Water Solubility: Record the LogS value and the qualitative solubility class (e.g., Soluble, Moderately soluble).

      • Pharmacokinetics: Critically assess the predicted Gastrointestinal (GI) absorption (High/Low) and Blood-Brain Barrier (BBB) permeant status (Yes/No). Check for potential substrate status for P-glycoprotein (P-gp), a key efflux pump.

      • Drug-likeness: Check for violations of Lipinski's Rule of Five and other filters (e.g., Veber, Egan).

      • Medicinal Chemistry: Pay attention to alerts for Pan-Assay Interference Compounds (PAINS) or other potentially problematic structural motifs.

  • Interpretation and Comparative Analysis:

    • Consolidate the extracted data into a summary table.

    • Compare the properties of your novel hybrids against a relevant reference compound (e.g., an existing drug with a similar mechanism of action or a competitor compound).

    • Use the data to rank your candidates. A promising candidate for oral administration would ideally have high predicted GI absorption, no Lipinski violations, and an appropriate LogP and TPSA for its intended target compartment.

In Silico Evaluation Workflow Diagram

The following diagram illustrates the logical flow of the described protocol.

InSilicoWorkflow cluster_prep Phase 1: Input Preparation cluster_analysis Phase 2: Computational Analysis cluster_results Phase 3: Data Interpretation & Decision Structure Design Triazolo-Azepine Hybrid (2D Structure) SMILES Generate SMILES String Structure->SMILES  Use ChemDraw/MarvinSketch Tool Submit to In Silico Tool (e.g., SwissADME) SMILES->Tool Results Calculate ADMET Parameters (MW, LogP, TPSA, Solubility, etc.) Tool->Results Comparison Compare vs. Rules & Benchmarks (Lipinski's Ro5, Known Drugs) Results->Comparison Decision Prioritize Candidates for Synthesis Comparison->Decision Go Proceed to In Vitro Validation Decision->Go NoGo Redesign/ Discard Decision->NoGo

Caption: A flowchart of the in silico drug-likeness evaluation process.

Comparative Data Analysis: Triazolo-Azepine Hybrids vs. Standard Drugs

To illustrate the practical application of this workflow, let's analyze a set of hypothetical triazolo-azepine hybrids against two well-established drugs: Diazepam (an anxiolytic containing a related benzodiazepine core) and Diclofenac (a widely used non-steroidal anti-inflammatory drug, or NSAID). This comparison is particularly relevant as triazolo-azepine derivatives have shown potential in both CNS and anti-inflammatory applications.[4]

CompoundMW ( g/mol )LogPHBDHBATPSA (Ų)nRotbLipinski ViolationsPred. GI AbsorptionPred. BBB Permeant
Reference: Diazepam 284.72.820332.710HighYes
Reference: Diclofenac 296.14.511466.440HighYes
Hybrid A (CNS Target) 354.42.501575.630HighYes
Hybrid B (Peripheral Target) 480.64.1027110.860HighNo
Hybrid C (Poor Candidate) 521.75.803695.282 (MW, LogP)LowNo

Analysis of the Comparison:

  • Hybrid A is designed for a CNS target, such as an anticonvulsant.[4] Its predicted properties are excellent: a molecular weight well under 500, a LogP similar to Diazepam, and a TPSA (<90 Ų) that suggests good BBB permeability. It shows high predicted GI absorption and no Lipinski violations, making it a strong candidate for synthesis and further testing.

  • Hybrid B is intended for a peripheral target, like an anti-inflammatory agent. Its higher molecular weight and TPSA (>90 Ų) make it less likely to cross the BBB, which is a desirable property to avoid CNS side effects. Its LogP is comparable to Diclofenac, and it is predicted to have high GI absorption. This profile makes it a promising candidate for its intended application.

  • Hybrid C serves as an example of a poor candidate identified through in silico screening. It violates two of Lipinski's rules (MW > 500 and LogP > 5). These liabilities are reflected in its prediction of low GI absorption, making it an unlikely candidate for a successful oral drug. This molecule would be deprioritized, saving significant resources.

Trustworthiness and Validation: The Limits of Prediction

A crucial aspect of scientific integrity is acknowledging the boundaries of our tools. In silico ADMET prediction is a statistical model, not a crystal ball.[14] The predictions are based on vast datasets of existing chemicals but can be less accurate for truly novel scaffolds that are not well-represented in the training data.

Therefore, the protocol described here is a self-validating system in the context of a larger discovery pipeline. The in silico results generate hypotheses: "Hybrid A is likely to be orally bioavailable and CNS-penetrant." This hypothesis must then be tested and validated through rigorous in vitro experiments (e.g., Caco-2 permeability assays, metabolic stability assays) and, for the most promising candidates, subsequent in vivo pharmacokinetic studies in animal models. The strong correlation found in many studies between these computational predictions and subsequent biological testing underscores the value of this approach.[15][16]

Conclusion

References

  • Demchenko, S., Lesyk, R., Yadlovskyi, O. E., & Demchenko, A. (2023). Fused Triazole-Azepine Hybrids as Potential Non-Steroidal Antiinflammatory Agents. Scientia Pharmaceutica. Available at: [Link]

  • Song, M., & Deng, X. (2018). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. Available at: [Link]

  • American Chemical Society. (2026). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[4][18]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. Available at: [Link]

  • Cook, X. A. F., et al. (2019). Triazolo-azepine Inhibitors of γ-Secretase and Their Methods of Use. ACS Publications. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations of[4][6][18]triazolo[4,3-c]quinazolines as classical DNA intercalators. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (2024). In silico and In Vitro Prediction of New Synthesized N-heterocyclic Compounds as Anti-SARS-CoV-2. Available at: [Link]

  • Jethava, D., et al. (2020). Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues. ResearchGate. Available at: [Link]

  • Bartels, B., et al. (2019). Triazolo-azepine Inhibitors of γ-Secretase and Their Methods of Use. PubMed Central (PMC) - NIH. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][4][6][18]triazolo[4,3-a]azepines as potential anticonvulsant agents. Available at: [Link]

  • ResearchGate. (2022). Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations of[4][6][18]triazolo[4,3‐c]quinazolines as classical DNA intercalators. Available at: [Link]

  • ResearchGate. (2023). Drug-likeness and pharmacokinetics properties of derivatives 7a-g calculated in silico. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Available at: [Link]

  • Wu, C.-Y., & Benet, L. Z. (2016). BDDCS, the Rule of 5 and Drugability. PubMed Central (PMC). Available at: [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

  • Lee, S., et al. (2021). In silico methods and tools for drug discovery. Computational Biology and Medical Informatics. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • PubMed. (2019). Study of novel triazolo-benzodiazepine analogues as antidepressants targeting by molecular docking and ADMET properties prediction. Available at: [Link]

  • ResearchGate. (2019). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • ResearchGate. (2020). Review on In-silico techniques: An approach to Drug discovery. Available at: [Link]

  • MDPI. (2023). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Available at: [Link]

  • Lecture Notes. (2023). Lipinski rule of five. Available at: [Link]

  • ResearchGate. (2020). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. Available at: [Link]

  • ResearchGate. (2023). In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Available at: [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Available at: [Link]

  • YouTube. (2017). In Silico Models for Toxicity Prediction. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Available at: [Link]

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Validation

The Evolving Landscape of Anticonvulsants: A Comparative Analysis of Benzazepin-1-ones

For decades, the quest for novel anticonvulsant agents with improved efficacy and a wider therapeutic window has been a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, benzazepin-...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the quest for novel anticonvulsant agents with improved efficacy and a wider therapeutic window has been a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, benzazepin-1-ones have emerged as a promising class of compounds, demonstrating significant potential in preclinical seizure models. This guide provides a comparative analysis of the anticonvulsant activity of various benzazepin-1-one derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the art, supported by experimental data and detailed protocols.

The therapeutic armamentarium for epilepsy, while extensive, is still hampered by limitations such as inadequate seizure control in a significant portion of patients and dose-limiting side effects. This necessitates the continuous exploration of novel chemical entities that can modulate neuronal excitability through various mechanisms. Benzazepin-1-ones, a structural motif related to the well-known benzodiazepines, have garnered considerable attention for their potential to yield potent and safe anticonvulsant drugs.

Comparative Anticonvulsant Efficacy and Neurotoxicity

The anticonvulsant potential of novel compounds is primarily assessed using a battery of in vivo models that represent different seizure types. The two most widely employed screening models are the maximal electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of activity against absence seizures.[1] A critical aspect of this evaluation is the simultaneous assessment of neurotoxicity, typically measured using the rotarod test, to determine the therapeutic index of a compound.

8-Alkoxy-5,6-dihydro-4H-[2][3][4]triazolo[4,3-a][2]benzazepin-1-ones

A notable series of benzazepin-1-one derivatives that has been extensively studied are the 8-alkoxy-5,6-dihydro-4H-[2][3][4]triazolo[4,3-a][2]benzazepin-1-ones. These compounds have demonstrated potent activity in both the MES and scPTZ screens. The length of the alkoxy chain at the 8-position has been shown to be a critical determinant of anticonvulsant activity.

CompoundR (Alkoxy Group)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)MES PI (TD50/ED50)scPTZ PI (TD50/ED50)
3a Methoxy55.6>300>1000>18.0-
3b Ethoxy48.1>300>1000>20.8-
3c Propoxy35.289.3>1000>28.4>11.2
3d Butoxy25.838.0>1000>38.8>26.3
3e Pentyloxy17.945.2>1000>55.9>22.1
3f Hexyloxy17.668.5>1000>56.8>14.6
3g Heptyloxy17.975.3>1000>55.9>13.3
Carbamazepine -21.446.2137.26.43.0

Data compiled from literature.[5]

As evidenced in the table, increasing the length of the alkoxy chain from methoxy to hexyloxy generally leads to an increase in potency in the MES test, with the hexyloxy derivative (3f ) being the most potent with an ED50 of 17.6 mg/kg.[5] Notably, several compounds in this series exhibit a significantly higher protective index (PI) in the MES test compared to the established antiepileptic drug, carbamazepine. In the scPTZ test, the butoxy derivative (3d ) was identified as the most potent, with an ED50 of 38.0 mg/kg and a PI greater than 26.3, indicating a wide margin of safety.[5]

2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones

Another class of benzazepin-1-ones that has shown promise are the 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. Similar to the previous series, the anticonvulsant activity of these compounds is influenced by the nature of the alkoxy substituent at the 7-position.

CompoundR (Alkoxy Group)MES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)MES PI (TD50/ED50)
4a Methoxy89.5>800>8.9
4b Ethoxy76.3>800>10.5
4c Propoxy62.1650.210.5
4d Butoxy50.8512.610.1
4e Pentyloxy45.2458.310.1
4f Hexyloxy42.1425.710.1
4g Heptyloxy39.4392.910.0
Carbamazepine -21.4137.26.4

Data compiled from literature.

In this series, a clear trend of increasing potency in the MES test is observed with the elongation of the alkoxy chain, with the heptyloxy derivative (4g ) displaying the highest activity (ED50 = 39.4 mg/kg).[6] Importantly, all tested compounds in this series demonstrated a protective index superior to that of carbamazepine, highlighting their favorable safety profile.

Structure-Activity Relationship (SAR) Insights

The collective data from these and other studies on benzazepin-1-one derivatives allow for the formulation of key structure-activity relationships that can guide future drug design efforts.

SAR_Benzazepin_1_ones cluster_core Benzazepin-1-one Core cluster_substitutions Key Substitutions Core Benzazepin-1-one Scaffold R1 Alkoxy Group at C7/C8 (Lipophilicity & Potency) Core->R1 Length of alkyl chain modulates potency R2 Fused Rings (e.g., Triazole) Core->R2 Influences activity spectrum (MES vs. scPTZ) R3 Substituents on Fused Rings R2->R3 Fine-tunes activity

Figure 1. Key structural features influencing the anticonvulsant activity of benzazepin-1-ones.

  • Alkoxy Chain Length: As consistently demonstrated, the length of the alkoxy substituent at the C7 or C8 position of the benzazepine ring is a critical determinant of anticonvulsant potency. An optimal chain length, typically between five and seven carbon atoms, appears to be crucial for maximizing activity in the MES test. This is likely due to the increased lipophilicity facilitating better penetration of the blood-brain barrier and/or improved binding to the molecular target.

  • Fused Heterocyclic Rings: The fusion of a heterocyclic ring, such as a triazole, to the benzazepine core can significantly impact the anticonvulsant profile. The triazolo-benzazepin-1-ones, for instance, exhibit potent activity in both MES and scPTZ models, suggesting a broader spectrum of action compared to their non-fused counterparts.[5]

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring of the benzazepine nucleus play a crucial role in modulating activity. Halogen atoms and small alkyl groups have been shown to influence potency.

Postulated Mechanisms of Action

While the precise molecular targets of many novel benzazepin-1-one derivatives are yet to be fully elucidated, their structural similarity to benzodiazepines suggests a potential interaction with the GABA-A receptor complex. Benzodiazepines are known to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, by allosterically modulating the GABA-A receptor.[7] However, it is also plausible that these compounds exert their anticonvulsant effects through other mechanisms, such as modulation of voltage-gated sodium or calcium channels, which are common targets for many antiepileptic drugs.[7] Further mechanistic studies, including electrophysiological and radioligand binding assays, are necessary to definitively identify the molecular targets of these promising compounds.

Anticonvulsant_MoA cluster_neuronal_activity Neuronal Excitability cluster_mechanisms Potential Mechanisms of Benzazepin-1-ones Excitation Increased Neuronal Firing (Seizure) Inhibition Decreased Neuronal Firing (Seizure Control) GABA Enhancement of GABAergic Inhibition GABA->Inhibition Increases Cl- influx IonChannels Modulation of Voltage-Gated Ion Channels (Na+, Ca2+) IonChannels->Inhibition Reduces neuronal depolarization

Figure 2. Potential mechanisms of action for anticonvulsant benzazepin-1-ones.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key in vivo assays are provided below.

Maximal Electroshock (MES) Seizure Test

This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.[8]

Workflow:

MES_Workflow A Animal Acclimatization B Test Compound Administration (i.p. or p.o.) A->B C Waiting Period (Time to Peak Effect) B->C D Corneal Electrode Placement C->D E Electrical Stimulation (e.g., 50 mA, 0.2 s in mice) D->E F Observation of Seizure (Tonic Hindlimb Extension) E->F G Data Recording (Protection vs. No Protection) F->G

Figure 3. Experimental workflow for the Maximal Electroshock (MES) test.

Step-by-Step Methodology:

  • Animal Preparation: Male albino mice (20-25 g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are allowed to acclimatize to the laboratory conditions for at least 24 hours before the experiment.

  • Drug Administration: Test compounds are typically suspended in a 0.5% aqueous solution of carboxymethylcellulose and administered intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle only.

  • Pre-treatment Time: The MES test is performed at the presumed time of peak effect of the test compound, which is often determined in preliminary studies.

  • Stimulation: A drop of anesthetic/electrolyte solution is applied to the eyes of the mouse. Corneal electrodes are then placed on the corneas. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using a constant current stimulator.[9]

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic extension phase is considered the endpoint for protection.[9]

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can protect against clonic seizures, which are characteristic of absence epilepsy.[4]

Step-by-Step Methodology:

  • Animal Preparation and Drug Administration: Similar to the MES test, mice are prepared and administered the test compound or vehicle.

  • Induction of Seizures: At the time of peak effect of the test compound, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously into the loose skin on the back of the neck.[4]

  • Observation: The animals are placed in individual observation cages and observed for 30 minutes for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds.[4]

  • Data Analysis: The absence of clonic seizures during the observation period is considered protection. The ED50 is calculated as described for the MES test.

Rotarod Neurotoxicity Test

This test is employed to assess the potential for motor impairment and neurotoxicity of the test compounds.

Workflow:

Rotarod_Workflow A Animal Training (if required) B Test Compound Administration A->B C Waiting Period B->C D Placement on Rotating Rod C->D E Observation of Motor Coordination (Time on Rod) D->E F Data Recording (Latency to Fall) E->F

Figure 4. Experimental workflow for the Rotarod neurotoxicity test.

Step-by-Step Methodology:

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm in diameter) is used. The speed of rotation is typically set to a constant value (e.g., 10 rpm) or an accelerating protocol.

  • Training (Optional but Recommended): Prior to the test, mice are often trained for a few trials to acclimate them to the apparatus and ensure a stable baseline performance.

  • Test Procedure: At the time of peak effect of the test compound, mice are placed on the rotating rod. The time each animal remains on the rod is recorded, up to a pre-determined cut-off time (e.g., 180 seconds).

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail to remain on the rod for the pre-determined time, is calculated.

Conclusion and Future Directions

The comparative analysis of various benzazepin-1-one derivatives clearly indicates their significant potential as a source of novel anticonvulsant agents. The favorable anticonvulsant profiles and high protective indices observed for several analogues, particularly the 8-alkoxy-5,6-dihydro-4H-[2][3][4]triazolo[4,3-a][2]benzazepin-1-ones and 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones, underscore the promise of this chemical scaffold.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: Synthesis and evaluation of a wider range of substituted and fused benzazepin-1-one derivatives will be crucial for a more comprehensive understanding of the SAR and for the discovery of compounds with even greater potency and broader spectrum of activity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets of the most promising compounds is essential for rational drug design and for understanding their potential advantages over existing therapies.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary to assess their drug-likeness and potential for clinical development.

By systematically addressing these areas, the scientific community can continue to unlock the therapeutic potential of benzazepin-1-ones and contribute to the development of the next generation of safer and more effective treatments for epilepsy.

References

  • De Sarro, G. B., Chimirri, A., McKernan, R., Quirk, K., Giusti, P., & De Sarro, A. (1997). Anticonvulsant activity of azirino[1,2-d][2][4]benzodiazepines and related 1,4-benzodiazepines in mice. Pharmacology Biochemistry and Behavior, 58(1), 281–289.

  • Kaminski, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(21), 5028.
  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 67-80). Humana, New York, NY.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]

  • Jin, R., et al. (2011). Synthesis and anticonvulsant activity of 8-alkoxy-5,6-dihydro-4H-[2][3][4]triazolo[4,3-a][2]benzazepin-1-one derivatives. European Journal of Medicinal Chemistry, 46(9), 4315-4320.

  • Sarı, S., et al. (2018). Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. Pharmacological Reports, 70(6), 1143-1149.
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  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–114.
  • Chaudhri, V. K., Pathak, D., & Hussain, Z. (2021). Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science, 11(10), 016-023.
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  • Shao, J., et al. (2011). Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. Archiv der Pharmazie, 344(1), 50-55.
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–114.
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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,4,5,6-Tetrahydro-2H-azepine (Hexamethyleneimine)

Introduction: The Analytical Imperative for Hexamethyleneimine 3,4,5,6-Tetrahydro-2H-azepine, more commonly known as hexamethyleneimine (HMI), is a cyclic secondary amine that serves as a valuable building block and reag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Hexamethyleneimine

3,4,5,6-Tetrahydro-2H-azepine, more commonly known as hexamethyleneimine (HMI), is a cyclic secondary amine that serves as a valuable building block and reagent in organic synthesis.[1] Its applications range from the preparation of specialized catalysts to its use in the synthesis of microporous materials and pharmaceutical intermediates.[1] Given its role as a precursor and potential process-related impurity, the ability to accurately and reliably quantify HMI is of paramount importance for process control, quality assurance, and regulatory compliance in the pharmaceutical and chemical industries.

The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[2][3] This guide provides an in-depth, comparative analysis of analytical methodologies for HMI, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9] We will detail the validation of a primary method, Gas Chromatography with Flame Ionization Detection (GC-FID), and compare its performance characteristics against viable alternatives, empowering researchers and drug development professionals to make informed decisions for their specific analytical challenges.

Primary Method of Choice: Gas Chromatography-Flame Ionization Detection (GC-FID)

Causality for Selection: Hexamethyleneimine is a volatile compound with a boiling point of 138 °C, making it an ideal candidate for Gas Chromatography (GC).[1] The Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds. While not as specific as a mass spectrometer, its reliability and cost-effectiveness make it the workhorse for routine quality control (QC) testing where the identity of the analyte is already known. The primary analytical challenge with amines in GC is their basicity, which can lead to peak tailing due to interaction with acidic silanol groups on the column surface.[10] Therefore, method development must focus on mitigating these interactions, typically through the use of a base-deactivated column.

Experimental Protocol: GC-FID for HMI Quantification

This protocol is designed to serve as a robust starting point for method development and validation.

  • Instrumentation & Consumables:

    • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • GC Column: A base-deactivated, mid-polarity column such as a DB-WAX or a specialized amine-specific column (e.g., 30 m x 0.32 mm, 0.5 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.0 mL/min).

    • Gases for FID: Hydrogen, Air (flows optimized for the specific instrument).[11]

    • Vials: 2 mL amber glass vials with PTFE-lined septa.

    • Solvent/Diluent: High-purity Methanol or Isopropanol.

  • Standard & Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of HMI reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock standard to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Preparation: Accurately weigh the sample containing HMI and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibrated range.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1 (can be adjusted based on concentration)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

    • Detector Temperature: 280 °C

Validation Protocol: A Self-Validating System based on ICH Q2(R2)

An analytical method's validation is the cornerstone of its trustworthiness.[2][5] The following validation parameters must be assessed to ensure the method is fit for purpose.

Validation_Workflow cluster_prep Method & System Preparation cluster_validation Core Validation Parameters (ICH Q2) cluster_report Finalization Dev Method Development SST System Suitability Testing Dev->SST Finalized Conditions Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report

Caption: Workflow for Analytical Method Validation.

Specificity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol: Analyze blank diluent, a placebo sample (matrix without HMI), and a sample spiked with HMI. The chromatogram of the spiked sample should show a well-resolved peak for HMI with no co-eluting peaks at the same retention time from the blank or placebo.

Linearity & Range
  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Protocol: Analyze at least five concentrations across the proposed range in triplicate. Plot the mean peak area against concentration and perform a linear regression.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.995.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy (as Recovery)

The closeness of the test results obtained by the method to the true value.

  • Protocol: Perform spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze a minimum of three preparations at each level.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

Precision

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Assessed over a short interval of time with the same analyst and equipment.

    • Protocol: Analyze six replicate preparations at 100% of the target concentration or nine determinations across the range (3 concentrations, 3 replicates each).[3]

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criterion: Overall RSD for both sets of data combined should be ≤ 3.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criterion: The LOQ must be verified by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at that concentration.[12]

Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small variations to the method, such as ±2°C in oven temperature, ±0.1 mL/min in flow rate, and analysis of a different column batch.

  • Acceptance Criterion: System suitability parameters (e.g., retention time, peak tailing) should remain within acceptable limits, and the quantitative result should not be significantly impacted.

Summary of Validation Data (Hypothetical Results)
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at HMI RTNo interfering peaks observedPass
Linearity (r²) ≥ 0.9950.9992Pass
Range (µg/mL) 1.0 - 1001.0 - 100Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate≤ 3.0%1.5%Pass
LOD (µg/mL) Report Value0.3Pass
LOQ (µg/mL) Report Value (with RSD ≤ 10%)1.0 (RSD = 4.5%)Pass
Robustness No significant impact on resultsSystem suitability passed under all varied conditionsPass

Comparative Guide: Alternative Analytical Methodologies

The choice of an analytical method is a balance of performance, cost, and the specific question being asked. While GC-FID is excellent for routine quantification, other scenarios may demand different approaches.

Method_Selection start Define Analytical Need q1 Routine QC of known analyte? start->q1 q2 Need for structural confirmation or impurity identification? q1->q2 No gc_fid GC-FID q1->gc_fid Yes q3 Analyte non-volatile or thermally labile? q2->q3 No gc_ms GC-MS q2->gc_ms Yes (if volatile) q3->gc_fid No lc_ms HPLC / LC-MS q3->lc_ms Yes deriv Consider Derivatization for HPLC-UV lc_ms->deriv

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique, but for an analyte like HMI, which lacks a UV chromophore, direct UV detection is not feasible.

  • Performance: To use standard HPLC-UV, a pre- or post-column derivatization step is required to attach a UV-absorbing tag to the amine. This adds complexity, time, and potential for variability to the sample preparation process.[13]

  • Alternative Detection:

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors can be used but often have non-linear responses and lower sensitivity than FID.

    • Mass Spectrometry (LC-MS): This is the most powerful alternative. It provides excellent sensitivity and specificity without the need for derivatization. It is the gold standard for trace-level analysis and impurity identification.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection power of MS.

  • Performance: It offers significantly higher specificity than FID. While FID detects any combustible organic compound, MS identifies compounds based on their unique mass-to-charge ratio and fragmentation patterns. This makes GC-MS invaluable for confirming the identity of the HMI peak and for identifying unknown impurities. For quantitative analysis, it can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. A simple GC-MS method has been developed for the direct determination of a related compound, hexamethylenetetramine.[16]

Spectroscopic Methods

While primarily used for structural elucidation, some spectroscopic methods can be adapted for quantification.

  • NMR Spectroscopy: Quantitative NMR (qNMR) can be used for assay determination without the need for a reference standard of the analyte itself, using a certified internal standard. However, it requires a higher concentration of analyte and is less suited for trace analysis compared to chromatographic methods.

  • UV-Vis Spectrophotometry: This technique is not directly applicable. Similar to HPLC-UV, it would require a chemical reaction to produce a colored derivative, a method that is often less specific and more prone to interferences.[17][18]

Comparative Summary of Analytical Techniques
FeatureGC-FIDHPLC-UV (with Derivatization)LC-MS / GC-MS
Specificity ModerateModerate to HighVery High
Sensitivity Good (ng level)Good (depends on tag)Excellent (pg-fg level)
Robustness ExcellentGood (derivatization can add variability)Good to Excellent
Throughput HighModerate (sample prep is longer)Moderate to High
Cost (Instrument) LowLow to ModerateHigh
Cost (Operational) LowModerateHigh
Primary Use Case Routine QC, AssayQuantification when GC is not suitableTrace analysis, Impurity ID, Confirmation

Conclusion

The validation of an analytical method is a mandatory, systematic process that ensures the reliability and integrity of analytical data. For the routine quantification of 3,4,5,6-Tetrahydro-2H-azepine, a properly validated GC-FID method stands out as the most practical, robust, and cost-effective solution. Its performance is well-suited for the quality control environments typical in pharmaceutical and chemical manufacturing.

However, when the analytical requirements shift towards higher specificity—such as for impurity profiling, trace-level determination, or in complex matrices—more advanced techniques like GC-MS or LC-MS are superior alternatives. The choice of method is not a one-size-fits-all decision; it must be deliberately aligned with the method's intended purpose, as defined by an Analytical Target Profile (ATP), a concept emphasized in the latest ICH guidelines.[7] By following the structured validation approach detailed in this guide, researchers and scientists can ensure their chosen method is scientifically sound, fit for purpose, and compliant with global regulatory expectations.

References

  • ResearchGate. (2025). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. Available at: [Link]

  • Chaudhary, A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • MDPI. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Chemical Synthesis: Comparing Thermal, Photochemical, and Microwave-Assisted Methods

In the dynamic landscape of chemical synthesis, particularly within drug discovery and development, the choice of energy input can profoundly influence reaction outcomes. Reaction rates, product yields, selectivity, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of chemical synthesis, particularly within drug discovery and development, the choice of energy input can profoundly influence reaction outcomes. Reaction rates, product yields, selectivity, and even the feasibility of certain transformations are intrinsically linked to the method of activation. This guide provides an in-depth comparison of three fundamental energy sources: conventional thermal heating, photochemical activation, and microwave irradiation. By understanding the core principles, advantages, and practical limitations of each, researchers can make more informed decisions to optimize their synthetic strategies.

The Energetic Landscape: Three Paths to Transformation

At its core, a chemical reaction requires sufficient energy to overcome the activation barrier (Ea), transitioning reactants into products. The manner in which this energy is delivered is the defining characteristic of each synthesis method.

Conventional Thermal Synthesis: The Workhorse of the Lab

Conventional thermal synthesis, often referred to as conductive heating, is the most traditional method. It relies on an external heat source (e.g., an oil bath or heating mantle) to transfer energy through the walls of the reaction vessel to the solvent and, finally, to the reactants. This process is governed by the principles of thermal conductivity and convection, leading to a temperature gradient within the reaction mixture.

Mechanism of Energy Transfer: The primary mechanism is the transfer of kinetic energy through molecular collisions. As the vessel walls heat up, they transfer energy to the adjacent solvent molecules, which then circulate and distribute the heat throughout the bulk solution. This process, while effective, can be slow and inefficient, as it depends on the thermal properties of the vessel and the solvent.

Photochemical Synthesis: Harnessing the Power of Light

Photochemistry utilizes electromagnetic radiation, typically in the ultraviolet or visible spectrum, to induce chemical reactions.[1] Unlike thermal methods that excite molecules vibrationally, photochemical activation promotes molecules to higher electronic energy states, opening up unique reaction pathways that are often inaccessible through heating.[1][2]

Mechanism of Energy Transfer: This method is governed by the laws of quantum mechanics. A molecule absorbs a photon of a specific wavelength, causing an electron to be promoted from a lower-energy molecular orbital to a higher-energy one.[1] This excited state molecule is highly reactive and can undergo various transformations, such as isomerizations, cycloadditions, or electron transfer processes, before relaxing back to the ground state.[1][2] The selectivity of photochemical reactions is a key advantage, as specific bonds or functional groups can be targeted by tuning the wavelength of the incident light.[3]

Microwave-Assisted Synthesis: A Revolution in Rapid Heating

Microwave-assisted organic synthesis (MAOS) employs microwave radiation to heat the reaction mixture.[4] Unlike the surface heating of conventional methods, microwaves pass through the vessel walls (if made of a microwave-transparent material like borosilicate glass or quartz) and directly heat the solvent and reactants.[4][5] This results in rapid, uniform, and highly efficient heating.[5]

Mechanism of Energy Transfer: The heating effect of microwaves is primarily due to two mechanisms: dipolar polarization and ionic conduction.[4][6]

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat.[6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field, colliding with other molecules and generating heat.[4]

This direct coupling of energy with the molecules in the reaction mixture leads to a dramatic reduction in reaction times, often from hours to minutes, and can result in higher yields and cleaner reaction profiles.[7]

At the Bench: A Comparative Case Study

To illustrate the practical differences between these methods, we will consider the synthesis of a chalcone via Claisen-Schmidt condensation as a model reaction for comparing thermal and microwave methods. Subsequently, we will examine the photochemical [2+2] cycloaddition of the resulting chalcone to showcase the unique capabilities of photochemical synthesis.

Case Reaction 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, in this case, a chalcone.[8][9]

Reaction Scheme:

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis of Chalcone [10]

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

  • Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (40% w/v, 10 mL).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle and condenser. Maintain reflux for 24 hours.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Protocol 2: Microwave-Assisted Synthesis of Chalcone [11]

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine acetophenone (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of solid sodium hydroxide. No solvent is required for this specific protocol, highlighting a green chemistry advantage.

  • Reaction: Place the sealed vessel into a microwave reactor. Irradiate the mixture at 160-320 W for 60-120 seconds. Monitor the reaction progress by TLC.

  • Workup and Isolation: After the reaction is complete and the vessel has cooled, dissolve the contents in a minimal amount of ethanol.

  • Purification: Pour the ethanolic solution into ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed if necessary.

Protocol 3: Photochemical [2+2] Cycloaddition of Chalcone [12]

  • Reactant Preparation: Prepare a suspension of the synthesized chalcone (1 mmol) in water.

  • Reaction Setup: Place the suspension in a suitable photoreactor equipped with a visible light source (e.g., a high-power LED lamp). Ensure efficient stirring to maintain a homogeneous suspension.

  • Irradiation: Irradiate the mixture with visible light at room temperature. The reaction time will vary depending on the specific chalcone and the intensity of the light source but is typically in the range of several hours.

  • Workup and Isolation: After the reaction is complete (monitored by TLC or NMR), collect the solid product by vacuum filtration.

  • Purification: Wash the product with water and dry. Further purification can be achieved by column chromatography or recrystallization to isolate the cyclobutane dimer.

Performance Metrics: A Head-to-Head Comparison

The choice of synthesis method has a significant impact on key performance indicators. The following table summarizes the typical outcomes for the synthesis of chalcones and their subsequent photochemical dimerization.

ParameterConventional Thermal SynthesisMicrowave-Assisted SynthesisPhotochemical Synthesis
Reaction Time Hours to days (e.g., 24 hours for chalcone synthesis)[10]Seconds to minutes (e.g., 60-120 seconds for chalcone synthesis)[11]Hours (for [2+2] cycloaddition)[12]
Typical Yield Good to excellent (can be affected by side reactions over long periods)Often higher than conventional methods due to reduced side products (e.g., 78-92%)[3]Moderate to good, highly dependent on substrate and conditions
Energy Efficiency Low; significant energy is lost to the surroundings and in heating the vessel and bulk solventHigh; direct heating of reactants and solvent minimizes energy waste[5]Varies; dependent on the quantum yield of the reaction and the efficiency of the light source
Selectivity Can be low; side reactions and decomposition are common with prolonged heatingHigh; rapid heating and shorter reaction times minimize the formation of byproductsVery high; can target specific functional groups and achieve unique stereoselectivity[3]
Scalability Well-established for large-scale industrial processesCan be challenging due to the limited penetration depth of microwaves, though continuous flow reactors are addressing this[13]Often limited to smaller scales due to the "photon problem" (light penetration decreases in larger, more concentrated solutions)
Equipment Cost Low; standard laboratory glassware and heating equipmentModerate to high; requires a dedicated microwave reactorModerate; requires a photoreactor, specific wavelength lamps, and quartz glassware

Visualizing the Methodologies

To better understand the fundamental differences in these synthetic approaches, the following diagrams illustrate the core principles and typical workflows.

Core Principles of Energy Transfer

G cluster_0 Thermal Synthesis cluster_1 Photochemical Synthesis cluster_2 Microwave-Assisted Synthesis a External Heat Source b Reaction Vessel a->b Conduction c Bulk Solvent b->c Convection d Reactants c->d Collision e Light Source (hν) f Reactant Molecule e->f Photon Absorption g Excited State f->g Electronic Excitation h Product g->h Reaction i Microwave Radiation j Polar Molecules i->j Direct Energy Transfer k Rapid Volumetric Heating j->k Dipolar Polarization l Reactants k->l

Caption: Fundamental mechanisms of energy transfer in each synthesis method.

Comparative Experimental Workflow

G cluster_0 Thermal cluster_1 Microwave cluster_2 Photochemical T1 Combine Reactants in Flask T2 Place in Oil Bath T1->T2 T3 Heat for Hours/Days T2->T3 T4 Workup & Purify T3->T4 M1 Combine Reactants in MW Vessel M2 Seal and Place in Reactor M1->M2 M3 Irradiate for Seconds/Minutes M2->M3 M4 Workup & Purify M3->M4 P1 Combine Reactants in Quartz Vessel P2 Place in Photoreactor P1->P2 P3 Irradiate with Light for Hours P2->P3 P4 Workup & Purify P3->P4

Caption: A simplified comparison of the typical laboratory workflows.

Expert Insights and Causality

Why Choose One Method Over Another?

  • For Speed and Efficiency: Microwave-assisted synthesis is often the method of choice when rapid reaction screening, optimization, and lead generation are critical, as is often the case in drug discovery.[7] The significant reduction in reaction time can dramatically accelerate research timelines.

  • For Novel Reactivity: Photochemistry provides access to unique molecular architectures that are not achievable through thermal means.[14] Reactions like [2+2] cycloadditions, electrocyclizations, and certain isomerizations are classic examples where light is not just an energy source but a tool for controlling chemical destiny.[12][14] This makes it invaluable for the synthesis of complex natural products and novel molecular scaffolds.[14]

  • For Scale and Cost-Effectiveness: Conventional thermal synthesis remains the undisputed leader for large-scale industrial production. The equipment is relatively inexpensive and the principles of scaling up are well-understood. For established processes where reaction time is less critical than throughput and cost, thermal methods are often the most practical.

Trustworthiness and Self-Validation in Protocols

The protocols described are designed to be self-validating. For instance, in both the thermal and microwave synthesis of chalcones, the progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (acetophenone and benzaldehyde) and the appearance of a new spot corresponding to the chalcone product provides a real-time indication of the reaction's progress. The final product's identity and purity are then confirmed by its melting point and spectroscopic data (IR and NMR), which should match literature values. This multi-pronged approach of in-process monitoring and final product characterization ensures the reliability and reproducibility of the synthesis.

Conclusion and Future Outlook

The choice of a synthetic method is a strategic decision that should be guided by the specific goals of the research. While conventional thermal heating remains a foundational technique, particularly for large-scale applications, the advantages offered by microwave-assisted and photochemical methods are undeniable. Microwave synthesis provides a powerful tool for accelerating reactions and improving efficiency, making it ideal for rapid discovery and optimization. Photochemistry, on the other hand, opens doors to novel chemical transformations and the creation of complex molecules that are inaccessible through other means.

As the fields of chemical synthesis and drug development continue to evolve, we can anticipate further advancements in these technologies. The development of more efficient and scalable continuous-flow reactors for both microwave and photochemical applications promises to bridge the gap between laboratory-scale discovery and industrial production. Furthermore, the integration of these methods with automation and machine learning will undoubtedly lead to even more rapid and innovative approaches to molecule design and synthesis. By understanding the principles and practicalities of each of these energetic pathways, researchers are better equipped to navigate the complex landscape of modern chemical synthesis.

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  • Sharma, P., & Kumar, A. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. Unique Pub International. Available at: [Link]

  • Horsting, E. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Available at: [Link]

  • Asadi, S., & Mohammadi, A. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Polycyclic Aromatic Compounds, 41(5), 987-1016. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,4,5,6-Tetrahydro-2H-azepine

Hazard Identification & Risk Assessment: The "Why" Behind Cautious Disposal Understanding the intrinsic properties of 3,4,5,6-Tetrahydro-2H-azepine is fundamental to appreciating the necessity of a rigorous disposal prot...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Assessment: The "Why" Behind Cautious Disposal

Understanding the intrinsic properties of 3,4,5,6-Tetrahydro-2H-azepine is fundamental to appreciating the necessity of a rigorous disposal protocol. This compound is not inert; its chemical characteristics dictate its handling and disposal requirements. The primary risks are associated with its flammability and its potential to cause irritation.

A failure to respect these properties can lead to immediate safety hazards, such as fires, and health risks from exposure. The disposal procedure is therefore designed to mitigate these specific risks at every stage, from the point of generation to final removal by certified waste handlers.

Table 1: Physicochemical and Hazard Properties of 3,4,5,6-Tetrahydro-2H-azepine

PropertyValueImplication for DisposalSource
Molecular Formula C₆H₁₁N---[1][2][3]
Molecular Weight 97.16 g/mol ---[1][2][3]
Flash Point 44.1 °CFlammable Liquid. Requires storage away from ignition sources and disposal as flammable hazardous waste.[4]
Boiling Point 163.9 °C at 760 mmHgHigh boiling point relative to flash point indicates vapor hazard at elevated temperatures.[4]
GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Dictates the need for comprehensive Personal Protective Equipment (PPE) during handling and disposal.[1][5]

Regulatory Framework: Adherence to EPA's Resource Conservation and Recovery Act (RCRA)

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] As a laboratory professional generating chemical waste, you are considered a "waste generator" and are legally responsible for the waste from "cradle-to-grave."

3,4,5,6-Tetrahydro-2H-azepine is not explicitly a "listed" hazardous waste on the P or U lists.[7] However, based on its flash point of 44.1 °C (which is below 60 °C), it exhibits the characteristic of ignitability . Therefore, it must be classified and managed as a D001 hazardous waste under RCRA regulations.[8] This classification mandates a specific set of procedures for collection, storage, and disposal.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the safe handling and disposal of 3,4,5,6-Tetrahydro-2H-azepine waste.

Step 1: Waste Characterization
  • Confirm Identity: Ensure the waste stream contains only 3,4,5,6-Tetrahydro-2H-azepine and compatible solvents. Do not mix with incompatible waste streams (e.g., strong oxidizers, halogenated solvents).

  • Classify Hazard: Based on its flashpoint, classify the waste as Ignitable (D001) . Note any other contaminants that may add additional hazard classes.

Step 2: Required Personal Protective Equipment (PPE)

Before handling the waste container, don the following PPE to mitigate the risks of skin, eye, and respiratory irritation:

  • Hand Protection: Wear nitrile gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[5]

  • Skin and Body Protection: A standard laboratory coat is required.

  • Work Environment: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9]

Step 3: Waste Collection & Segregation
  • Designated Waste Stream: Collect waste 3,4,5,6-Tetrahydro-2H-azepine in a dedicated waste container labeled for "Non-Halogenated Organic Waste" or "Flammable Liquid Waste."

  • Avoid Contamination: Never mix this waste with halogenated solvents, as this complicates and increases the cost of disposal. Do not mix with aqueous waste or solid waste.

Step 4: Containerization & Labeling
  • Select Proper Container: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, screw-top cap. Ensure the container is in good condition with no cracks or leaks.

  • Labeling (Critical Step): The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "3,4,5,6-Tetrahydro-2H-azepine" and any other components.

    • The specific hazard characteristics: "Ignitable"

    • The date on which accumulation began.[10]

    • The appropriate hazard pictograms (flame, exclamation mark).

Step 5: On-site Accumulation & Storage
  • Satellite Accumulation Area (SAA): The waste container may be kept at or near the point of generation in a designated SAA. The container must be kept closed at all times except when adding waste.

  • Storage Conditions: Store the sealed container in a secondary containment bin to prevent spills. The storage location must be cool, dry, well-ventilated, and away from heat, sparks, or open flames.[11]

  • Volume Limits: Once the container is full, or if 1 quart of acutely hazardous waste accumulates, it must be moved to the central accumulation area within three days.

Step 6: Arranging for Final Disposal
  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for waste pickup.

  • Professional Disposal: EHS will arrange for a licensed hazardous waste disposal company to transport the waste for final disposal. The standard and most environmentally sound method for this type of waste is incineration at a permitted facility.[9]

Emergency Procedures: Spill Management

In the event of a spill during the disposal process:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Control Ignition Sources: Remove all sources of ignition.

  • Contain Spill: If trained and safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for flammable liquids.

  • Report: Report the incident to your supervisor and EHS department, regardless of size.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3,4,5,6-Tetrahydro-2H-azepine.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Pickup cluster_2 Phase 3: Final Disposition gen Waste Generation (3,4,5,6-Tetrahydro-2H-azepine) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Process collect Step 2: Collect in Designated Non-Halogenated Waste Container ppe->collect label_waste Step 3: Label Container Immediately 'Hazardous Waste - Ignitable' collect->label_waste store Step 4: Store in Satellite Accumulation Area (SAA) label_waste->store Container is now Active Waste ehs Step 5: Request Pickup from Environmental Health & Safety (EHS) store->ehs When Full or per Local Policy transport Step 6: Transport by Licensed Hazardous Waste Vendor ehs->transport EHS Coordinates dispose Step 7: Final Disposal via High-Temperature Incineration transport->dispose

Caption: Workflow for the compliant disposal of 3,4,5,6-Tetrahydro-2H-azepine.

References

  • NIST. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-.
  • PubChem. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5,6-Tetrahydro-2H-azepine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Regulations.gov. (2023). Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from a representative SDS for a similar hazardous chemical.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a hazardous chemical requiring disposal.
  • LookChem. (n.d.). 3,4,5,6-Tetrahydro-2H-azepine. Retrieved from [Link]

  • LookChem. (n.d.). 3,4,5,6-tetrahydro-2H-azepine Safety Data Sheets(SDS). Retrieved from [Link]

  • ChemicalBook. (2025). 7-METHOXY-3,4,5,6-TETRAHYDRO-2H-AZEPINE - Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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